molecular formula C12H11NO4 B1632184 Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS No. 205448-65-3

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B1632184
CAS No.: 205448-65-3
M. Wt: 233.22 g/mol
InChI Key: TYKSVPGCVLNVIO-UHFFFAOYSA-N
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Description

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSVPGCVLNVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195376
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
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Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-65-3
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=205448-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2][3][4] Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules. Its synthesis is a critical process for researchers and drug development professionals engaged in the exploration of novel quinolone-based therapeutics.

This guide provides an in-depth examination of the primary synthetic pathway to this target molecule, grounded in the principles of the Gould-Jacobs reaction.[5][6][7][8] We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the critical parameters that govern the success of this synthesis.

Part 1: The Core Synthetic Strategy via the Gould-Jacobs Reaction

The most established and reliable method for constructing the 4-oxo-quinoline core of the target molecule is the Gould-Jacobs reaction.[9] This powerful transformation involves two key stages:

  • Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM) or a related species, to form a stable anilinomethylenemalonate intermediate.[5][6]

  • Thermal Cyclization: The intermediate is subjected to high temperatures, inducing an intramolecular 6-electron electrocyclization to form the fused heterocyclic quinolone ring system.[6][7]

For the synthesis of this compound, a specifically substituted aniline is required to introduce the necessary methoxy and methyl carboxylate functionalities at the correct positions.

Visualizing the Synthesis Pathway

The following diagram illustrates the overall transformation from the aniline precursor to the final quinolone product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Aniline Precursor (e.g., Methyl 4-amino-2-methoxybenzoate) C Anilinomethylene Intermediate A->C Heat (e.g., 100-130°C) - Elimination of byproduct B Malonate Derivative (e.g., Meldrum's Acid Derivative) B->C Heat (e.g., 100-130°C) - Elimination of byproduct D Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate C->D High-Boiling Solvent (e.g., Dowtherm A) Heat (e.g., 180-250°C)

Caption: Overall workflow for the synthesis of the target quinolone.

Part 2: Detailed Experimental Protocol and Mechanistic Insights

A self-validating protocol relies on understanding the causality behind each step. The following procedure is synthesized from established literature, providing a robust method for laboratory-scale preparation.[10]

Step 1: Synthesis of the Anilinomethylene Intermediate

The initial condensation step forms the direct precursor for the critical cyclization. While the classical Gould-Jacobs reaction often employs diethyl ethoxymethylenemalonate (DEEM), a common and effective variation uses a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which can offer advantages in reactivity.

  • Reaction: 5-((3-methoxy-4-methoxycarbonyl-anilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is formed.

  • Rationale: The aniline nitrogen acts as a nucleophile, attacking the electron-poor carbon of the methylene group. This is followed by the elimination of a stable byproduct (like ethanol from DEEM or isopropanol from the Meldrum's acid derivative reaction setup) to drive the reaction forward. Moderate heat (100-130 °C) is sufficient for this step.[6]

Step 2: High-Temperature Intramolecular Cyclization

This is the defining step of the synthesis, requiring significant thermal energy to overcome the activation barrier for ring formation.

  • Reaction: The anilinomethylene intermediate undergoes a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-oxo form.

  • Causality (Why High Temperature?): The cyclization is a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. The aromaticity of the aniline ring must be transiently disrupted, which incurs a significant energy cost. Temperatures exceeding 180 °C, and often approaching 250 °C, are necessary to provide sufficient thermal energy for this transformation.[6][7][10]

  • The Role of the Solvent: A high-boiling, inert solvent is crucial. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such reactions.[7][10] Its purpose is twofold:

    • Temperature Attainment: It allows the reaction mixture to be heated uniformly to the required high temperatures without boiling off.

    • Heat Transfer: It ensures efficient and even heat distribution throughout the reaction vessel, preventing localized overheating and decomposition.

Detailed Laboratory Procedure[10]
  • Suspension: The anilinomethylene intermediate (e.g., 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 1.0 eq) is suspended in Dowtherm A (approx. 12-15 mL per gram of starting material).

  • Heating: The suspension is heated under an inert atmosphere (e.g., Nitrogen). The starting material typically dissolves around 100 °C. The temperature is steadily increased to 180-190 °C.

  • Reaction: The reaction is maintained at this temperature for approximately 30 minutes. Evolution of gas (carbon dioxide and acetone from the Meldrum's acid moiety) is observed as the cyclization proceeds.

  • Cooling & Precipitation: Heating is discontinued, and the mixture is allowed to cool. As the temperature drops, the desired product, being less soluble in the nonpolar solvent, begins to precipitate.

  • Isolation: Once the mixture has cooled to a safe temperature (e.g., below 40 °C), an nonpolar solvent such as diethyl ether is added to further decrease the solubility of the product and dilute the Dowtherm A, making filtration easier.

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with ether to remove residual Dowtherm A, and dried under vacuum to afford the final product.

Data Summary
StepKey ReactantsSolventTemperature (°C)TimeYield (%)
Cyclization Anilinomethylene IntermediateDowtherm A180 - 19030 min~80%[10]
Mechanistic Visualization

The following diagram details the key electronic movements in the Gould-Jacobs reaction mechanism.

G cluster_0 Mechanism of Gould-Jacobs Cyclization start Anilinomethylene Intermediate ts 6-Electron Transition State (Electrocyclization) start->ts Heat (>180°C) intermediate Cyclized Intermediate (4-Hydroxyquinoline form) ts->intermediate Ring Closure end Final Product (4-Oxo-quinoline form) intermediate->end Keto-Enol Tautomerism

Caption: Key stages of the Gould-Jacobs cyclization mechanism.

Part 3: Trustworthiness and Self-Validation

The robustness of this synthesis lies in its well-defined and physically driven steps.

  • Step 1 Validation: The formation of the anilinomethylene intermediate can be readily confirmed by standard analytical techniques like TLC (observing the disappearance of starting materials and the appearance of a new spot) and NMR spectroscopy before proceeding.

  • Step 2 Validation: The cyclization is driven by thermodynamics. The formation of the stable, fused aromatic quinolone system is a strong thermodynamic sink. The success of the reaction is primarily dependent on achieving and maintaining the critical cyclization temperature. The precipitation of the product upon cooling is a strong indicator of successful reaction completion. The final product's identity and purity are confirmed by ¹H NMR and mass spectrometry, with expected signals corresponding to the quinolone core and its substituents.[10]

By understanding the energetic requirements of the cyclization and employing the correct high-temperature solvent system, this protocol becomes a highly reliable and reproducible method for accessing the target molecule, forming a cornerstone for further drug discovery efforts.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2021). Retrieved January 8, 2026, from [Link]

  • Gould-Jacobs Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 8, 2026, from [Link]

  • Quinolone is a heterocyclic compound containing carbonyl at the C-2 or C-4 positions with nitrogen at the C-1 position. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Retrieved January 8, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). ScienceDirect. Retrieved January 8, 2026, from [Link]

  • MEDICINAL CHEMISTRY OF QUINOLONES.pptx - Slideshare. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quinolones also come from anilines by cyclization to an ortho position. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key chemical intermediate in the synthesis of prominent oncology therapeutics. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, and its pivotal role in the landscape of modern drug discovery.

Core Molecular Profile

This compound is a heterocyclic compound belonging to the quinolone family.[1] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring, with a methoxy group and a methyl carboxylate substituent.[1] This arrangement of functional groups makes it a versatile scaffold and a valuable building block in medicinal chemistry.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 205448-65-3[2][3]
Molecular Formula C₁₂H₁₁NO₄[4]
Molecular Weight 233.22 g/mol [4]
Appearance Solid, Powder or liquid[3][5]
Boiling Point (Predicted) 421.0 ± 45.0 °C[5]
Density (Predicted) 1.267 ± 0.06 g/cm³[5]
Flash Point (Predicted) 208.4 ± 28.7 °C[5]
Vapour Pressure (Predicted) 0.0 ± 1.0 mmHg at 25℃[5]
Index of Refraction (Predicted) 1.565[5]
Purity ≥98%[2][3]
Storage Conditions 2-8 °C, protect from light[3]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process. A common and effective method involves a thermal cyclization reaction, a variant of the Gould-Jacobs reaction.

Synthetic Protocol

A general and scalable procedure for the synthesis is as follows:

Starting Material: 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Procedure:

  • Suspend 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml).[2]

  • Heat the suspension to 180-190 °C over 30 minutes. The starting material dissolves at approximately 100 °C, and carbon dioxide evolution begins at around 180 °C.[2]

  • Maintain the heating for an additional 30 minutes.[2]

  • Allow the reaction mixture to cool. The product will gradually precipitate.[2]

  • Once the temperature reaches 40 °C, add ether and stir the mixture for 30 minutes.[2]

  • Collect the solid product by filtration, wash with ether, and dry under vacuum.[2]

This process typically affords the desired product, 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one, in good yield (approximately 80%).[2]

Reaction Mechanism: The Gould-Jacobs Reaction

The core of the synthesis is the Gould-Jacobs reaction, which is a powerful method for constructing the 4-hydroxyquinoline scaffold. The reaction proceeds through two key stages:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester. This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate, followed by the elimination of an alcohol.[6]

  • Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[6]

The following diagram illustrates the generalized mechanism of the Gould-Jacobs reaction.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Derivative Intermediate Anilidomethylene- malonate Intermediate Aniline->Intermediate + Malonate - Alcohol Malonate Alkoxymethylene- malonate Ester Cyclization High Temperature (e.g., >250 °C) Intermediate->Cyclization Quinolone 4-Hydroxyquinoline Derivative Cyclization->Quinolone 6π Electrocyclization

Caption: Generalized workflow of the Gould-Jacobs reaction.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that confirm the presence of all key protons in the molecule.

  • ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H).[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • MS-ESI: 234 [M+H]⁺.[2]

Infrared (IR) Spectroscopy
  • N-H stretch: Around 3200-3400 cm⁻¹

  • C=O stretch (ketone and ester): Around 1650-1750 cm⁻¹

  • C-O stretch (ether and ester): Around 1000-1300 cm⁻¹

  • Aromatic C-H stretch: Around 3000-3100 cm⁻¹

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several multi-kinase inhibitors used in cancer therapy.

Key Intermediate for Lenvatinib Synthesis

This compound is a well-established precursor in the multi-step synthesis of Lenvatinib, a receptor tyrosine kinase (RTK) inhibitor. Lenvatinib targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases involved in tumor progression and angiogenesis.

The synthesis of Lenvatinib from this compound involves further chemical transformations, including chlorination and amidation steps.

The following diagram outlines the initial step in the conversion of the topic molecule towards Lenvatinib.

Lenvatinib_Synthesis Start Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Product Methyl 4-chloro-7- methoxyquinoline-6-carboxylate Start->Product + Reagent Reagent Chlorinating Agent (e.g., SOCl₂ or POCl₃)

Caption: Chlorination of the core molecule in Lenvatinib synthesis.

Potential Biological Activity and Structure-Activity Relationship (SAR)

While this compound is primarily utilized as a synthetic intermediate, the 4-quinolone scaffold itself is a well-known pharmacophore with a broad range of biological activities, including antibacterial, antimalarial, and anticancer effects.

  • Anticancer Potential of Quinolones: Many quinolone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. These include the inhibition of topoisomerase enzymes, which are crucial for DNA replication, and the modulation of protein kinases like EGFR and VEGFR that are often dysregulated in cancer.

  • Significance of the 7-Methoxy Group: Studies on other 4-quinolone derivatives have highlighted the importance of substitution at the 7-position. For instance, in the context of antimalarial drug discovery, a methoxy group at the 7-position, in combination with a chloro group at the 6-position, has been shown to significantly enhance activity and selectivity against the parasite's cytochrome bc1 complex.[7][8] While this does not directly translate to anticancer activity, it underscores the influential role of the 7-methoxy substituent in modulating the biological properties of the quinolone core.

Currently, there is a lack of publicly available data on the specific biological screening of this compound for its intrinsic anticancer or other therapeutic activities. Its primary value in the pharmaceutical industry lies in its role as a key building block for more complex and potent active pharmaceutical ingredients.

Conclusion

This compound is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its well-defined synthesis, versatile chemical handles, and crucial role as an intermediate in the production of life-saving oncology drugs like Lenvatinib underscore its importance. While the intrinsic biological activity of this specific molecule is not extensively documented, the rich pharmacology of the 4-quinolone scaffold suggests that further investigation into its derivatives could yield novel therapeutic agents. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals in their endeavors to advance the field of medicine.

References

  • Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4 (1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of medicinal chemistry, 57(21), 8860–8877. [Link]

  • SAR of Quinolones - Pharmacy 180. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of medicinal chemistry, 57(21), 8860–8877. [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • This compound | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

  • CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). Chemspace. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. Retrieved January 8, 2026, from [Link]

  • This compound CAS 205448-65-3. (n.d.). Home Sunshine Pharma. Retrieved January 8, 2026, from [Link]

  • CAS No : 205448-65-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound CAS 205448-65-3. (n.d.). Home Sunshine Pharma. Retrieved January 8, 2026, from [Link]

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An In-depth Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinolone family.[1] Quinolones are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1] This particular molecule has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used in the treatment of various cancers.[2][3][4][5][6] This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and biological significance, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 205448-65-3[1][7][8]
Molecular Formula C₁₂H₁₁NO₄[1][7]
Molecular Weight 233.22 g/mol [7][8]
Appearance Solid, Powder or liquid[8][9]
Purity ≥98%[8]
Predicted Boiling Point 421.0 ± 45.0 °C at 760 mmHg[9][10]
Predicted Density 1.267 ± 0.06 g/cm³[9]
Predicted Flash Point 208.4 ± 28.7 °C[9][10]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a bicyclic quinolone core. This core consists of a benzene ring fused to a pyridine ring, with a methoxy group at the 7-position and a methyl carboxylate group at the 6-position.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic peaks corresponding to the protons in the molecule. The reported chemical shifts are: δ 3.80 (s, 3H, for one of the methyl groups), 3.85 (s, 3H, for the other methyl group), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), and 11.6 (br s, 1H, corresponding to the NH proton).[11]

  • Mass Spectrometry (ESI): The electrospray ionization mass spectrum shows a peak at m/z 234 [M+H]⁺, which corresponds to the protonated molecule and confirms the molecular weight of 233.22 g/mol .[11]

Synthesis of this compound

The primary synthetic route to the quinolone core of this molecule is the Gould-Jacobs reaction .[12][13][14][15] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Gould-Jacobs Reaction: A Step-by-Step Mechanism

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[12][13][15] The reaction proceeds through the following key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of an aniline derivative on diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form an anilinomethylenemalonate intermediate.[13]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically above 250 °C).[16] This step involves a 6-electron electrocyclization to form the quinoline ring system.

  • Tautomerization: The resulting 4-oxo-quinoline-3-carboxylate exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Dowtherm A (high-boiling solvent)

  • Ether

Procedure:

  • Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione) (10 g, 29.8 mmol) in Dowtherm A (125 ml).[11]

  • Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve at approximately 100 °C, and the evolution of carbon dioxide will commence at around 180 °C.[11]

  • Maintain the heating for an additional 30 minutes and then discontinue.[11]

  • As the reaction mixture cools, the product will gradually precipitate.[11]

  • Once the temperature has decreased to 40 °C, add ether and stir the mixture for 30 minutes.[11]

  • Collect the solid product by filtration, wash it with ether, and dry it under a vacuum to yield 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one.[11]

Expected Yield: Approximately 80% (5.56 g).[11]

Biological Significance and Applications

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of the anticancer drug Lenvatinib.[2][3][4][5][6] Lenvatinib is a multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

The Quinolone Scaffold in Drug Discovery

The 4-quinolone core is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including:

  • Antibacterial Activity: Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones disrupt bacterial cell division and lead to cell death.

  • Anticancer Activity: Numerous quinolone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases in cancer cells, induction of apoptosis, and anti-proliferative effects.[17][18] While specific anticancer activity data for this compound is not available in the public domain, its structural similarity to other biologically active quinolones suggests potential for further investigation.

cluster_pathway Potential Biological Signaling Pathways Quinolone Quinolone Core (e.g., this compound) Topoisomerase Bacterial DNA Gyrase & Topoisomerase IV Quinolone->Topoisomerase Inhibition Cancer_Topo Cancer Cell Topoisomerases Quinolone->Cancer_Topo Potential Inhibition DNA_Replication Inhibition of DNA Replication Topoisomerase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Apoptosis Induction of Apoptosis Cancer_Topo->Apoptosis Anticancer Anticancer Activity Apoptosis->Anticancer

Caption: Potential signaling pathways targeted by quinolone-based compounds.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of the anticancer drug Lenvatinib. Its synthesis, primarily achieved through the Gould-Jacobs reaction, is well-established. While specific biological activity data for this particular intermediate is limited, its quinolone scaffold suggests a potential for broader pharmacological applications. This technical guide provides a solid foundation for researchers and scientists working with this compound, highlighting its key characteristics and synthetic pathways. Further investigation into its own biological properties could unveil new therapeutic possibilities.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 8, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021, January 15). Retrieved January 8, 2026, from [Link]

  • Synthesis Methods of Lenvatinib Mesylate API. (2024, August 7). Qingmu Pharmaceutical. Retrieved January 8, 2026, from [Link]

  • Synthetic method of lenvatinib. (2021, December 21). Google Patents.
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  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 8, 2026, from [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Synthetic method of lenvatinib and novel intermediate. (2020, June 26). Google Patents.
  • Preparation method of lenvatinib and preparation method of lenvatinib intermediate. (n.d.). Patsnap Eureka. Retrieved January 8, 2026, from [Link]

  • CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). Chemspace. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2022). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. (2011). PubMed. Retrieved January 8, 2026, from [Link]

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A Spectroscopic Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. The precise structural elucidation and purity assessment of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The 4-quinolone core is a privileged scaffold in medicinal chemistry, and understanding its spectroscopic signatures is crucial for synthetic and analytical chemists. This document moves beyond a simple presentation of data, delving into the rationale behind the observed spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering scheme for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Data Summary
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.6br s1HN1-H
8.40s1HH5
7.85d1HH2
7.00s1HH8
5.95d1HH3
3.85s3HC6-COOCH₃
3.80s3HC7-OCH₃

Data acquired in DMSO-d₆. Source: ChemicalBook[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly characteristic.

  • Downfield Region (Aromatic and Amide Protons): The most downfield signal at 11.6 ppm is a broad singlet, characteristic of the acidic N-H proton of the 4-quinolone ring system, which is often broadened due to hydrogen bonding and exchange. The aromatic protons H5 and H8 appear as singlets at 8.40 ppm and 7.00 ppm , respectively. Their singlet nature is due to the lack of adjacent protons for coupling. The H5 proton is significantly downfield due to the deshielding effects of the neighboring carbonyl group and the aromatic ring current. The protons on the pyridinone ring, H2 and H3, appear as doublets at 7.85 ppm and 5.95 ppm , respectively, showing coupling to each other.

  • Upfield Region (Alkyl Protons): The two sharp singlets at 3.85 ppm and 3.80 ppm correspond to the three protons of the methyl ester and the methoxy group, respectively. Their integration value of 3H each confirms their assignment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound well and its residual peak does not interfere with the signals of interest.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. While specific experimental data is not widely published, a predicted spectrum can be derived from known data of similar 4-quinolone structures.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ) ppmAssignment
~176C4 (C=O)
~165C6-C OOCH₃
~155C7
~145C8a
~140C2
~138C4a
~125C6
~115C5
~110C3
~100C8
~56C7-OC H₃
~52C6-COOC H₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl and Aromatic Carbons: The two carbonyl carbons are expected to be the most downfield signals, with the C4 ketone at approximately 176 ppm and the ester carbonyl at around 165 ppm . The aromatic and vinyl carbons of the quinolone ring system are predicted to appear in the 100-155 ppm range. The carbon attached to the methoxy group (C7) will be significantly downfield due to the electron-donating effect of the oxygen.

  • Alkyl Carbons: The methyl carbons of the methoxy and methyl ester groups are expected to be the most upfield signals, appearing around 56 ppm and 52 ppm , respectively.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300-3100MediumN-H stretch
~3000-2850MediumC-H stretch (aromatic and alkyl)
~1720StrongC=O stretch (ester)
~1650StrongC=O stretch (4-quinolone ketone)
~1620, 1580, 1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
Interpretation of the IR Spectrum

The IR spectrum will be dominated by several strong absorption bands. A broad peak is expected in the 3300-3100 cm⁻¹ region, corresponding to the N-H stretching vibration. The most prominent peaks will be the two carbonyl stretches: a sharp, strong peak around 1720 cm⁻¹ for the ester carbonyl and another strong peak around 1650 cm⁻¹ for the ketone carbonyl of the 4-quinolone ring[2]. The presence of multiple peaks in the 1620-1480 cm⁻¹ region is indicative of the aromatic C=C bond stretching vibrations. A strong absorption band around 1250 cm⁻¹ is expected for the C-O stretching of both the ester and the methoxy ether group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data Summary
m/zIon
234[M+H]⁺

Data acquired using Electrospray Ionization (ESI). Source: ChemicalBook[1]

Interpretation of the Mass Spectrum and Proposed Fragmentation

The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 234 , which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 233 g/mol for the neutral molecule (C₁₂H₁₁NO₄)[3].

Under collision-induced dissociation (CID) conditions (in MS/MS experiments), the protonated molecule is expected to fragment in a predictable manner based on the known fragmentation of 4-quinolones[4][5]. The primary fragmentation pathways likely involve the loss of small neutral molecules from the ester and methoxy groups.

fragmentation M_H [M+H]⁺ m/z = 234 frag1 m/z = 203 M_H->frag1 - CH₃O• (methoxy radical) frag2 m/z = 202 M_H->frag2 - CH₃OH (methanol) frag3 m/z = 174 frag2->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of methanol, which would result in a fragment ion at m/z 202 .

  • Loss of a Methoxy Radical (•OCH₃): Loss of the methoxy radical from the ester would lead to an acylium ion at m/z 203 .

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from the fragment at m/z 202 would produce an ion at m/z 174 .

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition Parameters (Full Scan):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Acquisition Parameters (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 234.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Collision Gas: Argon or nitrogen.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and comprehensive spectroscopic profile for this compound. The characteristic signals in each spectrum, from the distinct proton environments in the NMR to the specific carbonyl stretches in the IR and the predictable fragmentation in the MS, allow for unambiguous identification and quality assessment of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and quality control of Lenvatinib and related compounds.

References

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  • CN109734661B - Synthetic method of lenvatinib.
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  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. ([Link])

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An In-depth Technical Guide to the Physical Properties of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework, featuring a bicyclic system of a benzene ring fused to a pyridine ring with methoxy and carboxylate ester functionalities, makes it a versatile scaffold for the development of novel therapeutic agents.[1] As with many quinoline derivatives, this compound is being investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of its physical properties, such as melting point and solubility, is a critical prerequisite for its synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive overview of the known physical characteristics of this compound and presents detailed, field-proven methodologies for their experimental determination.

Physicochemical Characteristics

While specific experimentally determined data for the melting point and solubility of this compound are not extensively reported in publicly available literature, some of its key physicochemical properties have been computed or are available from commercial suppliers. These provide a foundational understanding of the molecule's nature.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄PubChem[2]
Molecular Weight 233.22 g/mol PubChem[2]
Appearance Solid, PowderCymitQuimica[3], Home Sunshine Pharma[2]
Purity Typically ≥98%CymitQuimica[3]
Predicted Boiling Point 421.0 ± 45.0 °CHome Sunshine Pharma[2]
Predicted Density 1.267 ± 0.06 g/cm³Home Sunshine Pharma[2]

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of this compound. These methodologies are based on standard laboratory practices and pharmacopeial guidelines to ensure data integrity and reproducibility.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

The melting point is determined by heating a small, powdered sample of the compound and observing the temperature at which it transitions from a solid to a liquid. The process is typically carried out in a capillary tube placed in a calibrated heating apparatus.

This protocol is adapted from standard procedures for melting point determination.[4]

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.

    • Place a small amount of the compound onto a clean, dry watch glass.

    • Grind the solid into a fine powder using a spatula.

    • Obtain a capillary melting point tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

  • Measurement:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.

    • For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to about 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).

    • The melting point is reported as a range between these two temperatures.

  • Trustworthiness and Self-Validation:

    • The calibration of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[4]

    • Perform the determination in triplicate to ensure reproducibility. The results should be consistent within a narrow range.

    • A broad melting range may indicate the presence of impurities, necessitating further purification of the compound.

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Dry and Powdered) B Capillary Tube Loading (2-3 mm height) A->B C Placement in Calibrated Melting Point Apparatus B->C D Rapid Heating (Optional, for unknown MP) C->D E Slow Heating (1-2°C/min near MP) C->E D->E F Record T_onset (First liquid droplet) E->F G Record T_clear (All solid melts) F->G H Report Melting Range (T_onset - T_clear) G->H I Purity Assessment H->I

Caption: A stepwise workflow for the experimental determination of a compound's melting point.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability, formulation, and purification strategies. It is defined as the equilibrium concentration of a solute in a particular solvent at a given temperature and pressure.

The solubility of a compound can be determined by various methods. A common approach is the shake-flask method, which involves equilibrating an excess of the solid compound with a known volume of solvent and then measuring the concentration of the dissolved solute in the supernatant.

This protocol is based on established methods for determining the solubility of organic compounds.

  • Preparation:

    • Select a range of pharmaceutically relevant solvents for testing (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

    • Prepare a series of vials, each containing a precisely measured volume of a specific solvent.

    • Add an excess amount of finely powdered this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) to maintain a consistent temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection).

    • Quantify the concentration of this compound in the diluted sample against a standard calibration curve.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

SolubilityWorkflow Workflow for Shake-Flask Solubility Determination A Solvent Selection and Volume Measurement B Addition of Excess Solid Compound A->B C Equilibration (Constant Temperature Shaking) B->C D Phase Separation (Settling/Centrifugation) C->D E Filtration of Supernatant D->E F Dilution of Saturated Solution E->F G Quantitative Analysis (e.g., HPLC) F->G H Calculation of Solubility G->H

Caption: A procedural diagram for determining the solubility of a compound using the shake-flask method.

Conclusion

While the definitive experimental physical properties of this compound are not yet widely documented, this guide provides the necessary framework for researchers to obtain this critical data. The presented protocols for melting point and solubility determination are robust, reliable, and grounded in established scientific principles. By adhering to these methodologies, scientists and drug development professionals can ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of this promising quinoline derivative.

References

  • Home Sunshine Pharma. (n.d.). This compound CAS 205448-65-3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

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The Diverse Biological Landscape of Quinolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolone scaffold, a bicyclic heterocyclic system, has proven to be a remarkably versatile pharmacophore in medicinal chemistry.[1][2][3] Initially recognized for its potent antibacterial properties, the ongoing exploration of quinolone derivatives has unveiled a broad spectrum of biological activities, positioning this structural motif at the forefront of drug discovery efforts targeting a range of diseases.[4] This technical guide provides an in-depth exploration of the multifaceted biological activities of quinolone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to navigate the complexities and unlock the full therapeutic potential of this important class of compounds.

Section 1: Antibacterial Activity - The Cornerstone of Quinolone Research

The journey of quinolones as therapeutic agents began with the discovery of nalidixic acid, a first-generation quinolone primarily effective against Gram-negative bacteria.[5][6] Subsequent generations, particularly the fluoroquinolones, have significantly expanded this activity to include Gram-positive organisms, atypical pathogens, and even mycobacteria.[5]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the transient double-strand breaks generated by the topoisomerases, leading to an accumulation of these breaks and ultimately, cell death.[9][10] In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive enzyme.[8]

Quinolone_Antibacterial_Mechanism Figure 1: Mechanism of Antibacterial Action of Quinolones Quinolone Quinolone Derivative Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Stabilization of Cleavage Complex Replication_Inhibition Inhibition of DNA Replication DNA_Breaks->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency and spectrum of quinolone derivatives are intricately linked to their chemical structure. Key modifications at various positions of the quinolone ring have been extensively studied:

  • N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.

  • C-3 Position: The carboxylic acid group is essential for binding to the DNA-enzyme complex and for antibacterial activity.

  • C-6 Position: The introduction of a fluorine atom, a hallmark of fluoroquinolones, significantly broadens the spectrum of activity.

  • C-7 Position: The nature of the substituent at this position, often a piperazine ring, influences antibacterial potency, spectrum, and pharmacokinetic properties.

  • C-8 Position: Modifications at this position can impact activity against anaerobic bacteria.

Quantitative Assessment of Antibacterial Potency

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Quinolone DerivativeEscherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Ciprofloxacin 0.013 - 10.125 - 80.15 - >32
Levofloxacin ≤ 0.06 - 20.06 - >8.00.5 - >512
Moxifloxacin 4 - 80.064 - 0.51 - >32
Nalidixic Acid 0.50 - 640.25700
Note: MIC values can vary depending on the specific strain and testing methodology.[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of quinolone derivatives.

1. Preparation of Quinolone Solutions: a. Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][12]

2. Inoculum Preparation: a. From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in a sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] c. Dilute the standardized inoculum to the final required concentration (approximately 5 x 10⁵ CFU/mL) in the broth medium.[12]

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted quinolone derivative with the prepared bacterial inoculum. b. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).[4] c. Incubate the plate at 35-37°C for 16-20 hours.[11]

4. MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.[4][13]

Section 2: Anticancer Activity - A Paradigm Shift in Quinolone Applications

Beyond their antibacterial prowess, certain quinolone derivatives have emerged as potent anticancer agents.[1][14][15] This has opened new avenues for drug repositioning and the development of novel oncology therapeutics.[1]

Mechanism of Action: Targeting Human Topoisomerase II and Beyond

A primary mechanism of the anticancer activity of some quinolone derivatives is the inhibition of human topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[16] Similar to their antibacterial counterparts, these quinolones can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and inducing DNA damage, which can trigger apoptosis in rapidly proliferating cancer cells.[16] However, the anticancer effects of quinolones are not limited to topoisomerase inhibition. Other reported mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and the induction of cell cycle arrest.[1][3][15]

Quinolone_Anticancer_Mechanisms Figure 2: Anticancer Mechanisms of Quinolone Derivatives Quinolone Quinolone Derivative Topo_II Human Topoisomerase II Inhibition Quinolone->Topo_II Kinase_Inhibition Protein Kinase Inhibition (e.g., EGFR, VEGFR) Quinolone->Kinase_Inhibition Microtubule_Disruption Microtubule Disruption Quinolone->Microtubule_Disruption DNA_Damage DNA Damage Topo_II->DNA_Damage Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubule_Disruption->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Quinolone derivatives exhibit anticancer activity through multiple mechanisms.

Quantitative Assessment of Anticancer Potency

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the in vitro anticancer activity of a compound. It represents the concentration of the drug required to inhibit the growth of a cancer cell population by 50%.

Quinolone DerivativeCell LineIC₅₀ (µM)
Ciprofloxacin-Fatty Acid Conjugate (24) PC3 (Prostate)11.7
Ciprofloxacin-Fatty Acid Conjugate (26) PC3 (Prostate)7.7
Norfloxacin Derivative (73) MCF7 (Breast)2.27
Norfloxacin Derivative (74) DU145 (Prostate)1.56
Levofloxacin-Hydroxamic Acid Hybrid (125) MCF-7 (Breast)0.3
Cinnamic Acid-2-Quinolone Hybrid (5a) HCT-116 (Colon)1.89
Ciprofloxacin Chalcone Hybrid HepG2 (Liver)5.6 (after 48h)
Note: IC₅₀ values are highly dependent on the specific derivative, cell line, and assay conditions.[1][16][17]
Experimental Protocol: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the IC₅₀ of potential anticancer compounds.

1. Cell Seeding: a. Culture the desired cancer cell line to logarithmic growth phase. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]

2. Compound Treatment: a. Prepare serial dilutions of the quinolone derivative in the appropriate cell culture medium. b. Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include untreated control wells.[18] c. Incubate the plate for a specified period (e.g., 48 or 72 hours).[18]

3. MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[19] b. Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]

4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18] c. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

5. IC₅₀ Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[18]

Section 3: Antiviral and Antifungal Activities - Expanding the Therapeutic Horizon

The biological activity of quinolone derivatives extends beyond bacteria and cancer cells to include viruses and fungi, highlighting their potential as broad-spectrum anti-infective agents.[5][20]

Antiviral Activity

Certain quinolone derivatives have demonstrated activity against a range of viruses, including HIV, influenza virus, and coronaviruses.[5][21][22] The mechanisms of antiviral action appear to be virus-specific. For HIV, some derivatives have been shown to inhibit Tat-mediated transcription.[5][23] For influenza virus, inhibition of viral polymerase activity has been reported for certain isoquinolone derivatives.[22][24]

The antiviral efficacy is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.

Quinolone DerivativeVirusCell LineEC₅₀ (µM)
Enoxacin SARS-CoV-2Vero126.4
Isoquinolone Derivative (1) Influenza A (PR8)MDCK0.2 - 0.6
Isoquinolone Derivative (21) Influenza A (PR8)MDCK9.9 - 18.5
Note: Antiviral activity is highly dependent on the specific derivative, virus, and cell line used.[21][22][24]

A standard method to assess antiviral activity is the plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques in a cell monolayer.[25][26]

Antifungal Activity

While generally less potent than their antibacterial effects, some quinolones have shown intrinsic antifungal activity, and importantly, synergistic effects when combined with established antifungal drugs like echinocandins and azoles.[27][28][29] The proposed mechanism of action involves the inhibition of fungal topoisomerase II.[27]

The antifungal activity is assessed by determining the MIC using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[30][31][32]

Quinolone Derivative CombinationFungal SpeciesEffect
Fluoroquinolones + Echinocandins Aspergillus fumigatusSynergistic
Trovafloxacin + Fluconazole Candida albicansSynergistic in vivo
Note: The antifungal activity of quinolones is often more pronounced in combination therapies.[28][29]

Section 4: Future Perspectives and Conclusion

The diverse biological activities of quinolone derivatives underscore their significance as a privileged scaffold in drug discovery. While their role as antibacterial agents is well-established, their potential as anticancer, antiviral, and antifungal agents continues to be an exciting area of research. Future efforts will likely focus on the design of novel derivatives with enhanced potency and selectivity for their respective targets, as well as the exploration of hybrid molecules that combine the quinolone core with other pharmacophores to achieve multi-target effects. A deeper understanding of their mechanisms of action and the continued development of robust and standardized experimental protocols will be paramount to translating the therapeutic promise of these versatile compounds into clinical realities.

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The Strategic Utility of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the privileged heterocyclic scaffolds, the 4-quinolone core holds a prominent position due to its prevalence in a wide array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents. This guide provides a detailed exploration of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , a highly functionalized quinolone derivative, as a versatile and strategic building block in the synthesis of complex organic molecules, with a particular focus on its application in the development of targeted cancer therapies.

Foundational Characteristics of the Building Block

This compound, with CAS Number 205448-65-3, is a solid organic compound at room temperature.[1][2] Its molecular structure features a 4-quinolone core substituted with a methoxy group at the 7-position and a methyl carboxylate at the 6-position. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

PropertyValueSource(s)
CAS Number 205448-65-3[1]
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Appearance Solid[1]
Purity Typically >98%[1]

The presence of the 4-oxo group and the N-H bond allows for tautomerization to the 4-hydroxyquinoline form, a characteristic that influences its reactivity. The methoxy and methyl ester groups offer sites for modification and contribute to the molecule's electronic properties, which can be strategically exploited in various coupling reactions.

Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

The construction of the 4-quinolone scaffold is a cornerstone of many synthetic endeavors. The Gould-Jacobs reaction, a classic and reliable method, is a primary route for the synthesis of 4-hydroxyquinolines and their corresponding 4-oxo tautomers.[4] This thermal cyclization process begins with the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by a high-temperature intramolecular cyclization.

A representative protocol for the synthesis of this compound is as follows:

Experimental Protocol: Gould-Jacobs Synthesis

  • Step 1: Condensation. An appropriately substituted aniline is reacted with a dialkyl alkoxymethylenemalonate.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is suspended in a high-boiling point solvent, such as Dowtherm A, and heated to approximately 180-190 °C.[5] This high temperature facilitates an intramolecular cyclization, leading to the formation of the quinolone ring system.

  • Step 3: Work-up and Isolation. Upon cooling, the product precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent like ether and drying under vacuum.[5] This procedure typically affords the desired product in good yield (around 80%).[5]

The causality behind the choice of a high-boiling point solvent is critical; it provides the necessary thermal energy to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring. The reaction's success is often dependent on reaching and maintaining this high temperature.

Gould_Jacobs_Reaction Gould-Jacobs Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Malonate->Condensation Cyclization High-Temperature Thermal Cyclization (e.g., Dowtherm A, 180-190°C) Condensation->Cyclization Intermediate Workup Cooling, Precipitation, Filtration & Washing Cyclization->Workup Product Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Workup->Product

Caption: Workflow for the Gould-Jacobs synthesis of the quinolone core.

Elaboration of the Building Block: A Gateway to Kinase Inhibitors

The true value of this compound as a building block is realized in its subsequent transformations. The strategically placed functional groups allow for a series of high-yield reactions to construct more complex molecules, most notably demonstrated in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib.[2][6]

Chlorination: Activating the 4-Position

A crucial first step in the elaboration of the quinolone core is the conversion of the 4-oxo group into a more reactive 4-chloro substituent. This transformation activates the position for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: Chlorination

  • Reagents: this compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed when using thionyl chloride.[7]

  • Conditions: The reaction is typically heated under reflux conditions (e.g., at an external temperature of 90 °C when using thionyl chloride) for a defined period (e.g., 1 hour).[7]

  • Work-up and Isolation: After completion, the reaction mixture is carefully quenched, often with ice water. The product, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the chlorinated product, often in good yield (around 76%).[7]

The choice of chlorinating agent is critical. Thionyl chloride and phosphorus oxychloride are effective, but their handling requires care due to their corrosive and reactive nature. The DMF catalyst in the thionyl chloride reaction facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species.

Amidation: Installing the Carboxamide Moiety

The methyl ester at the 6-position provides a handle for the introduction of an amide functionality, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the target protein.

Experimental Protocol: Amidation

  • Reagents: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is reacted with an ammonia source. A solution of ammonia in a suitable solvent is commonly used.[9]

  • Conditions: The reaction is typically heated (e.g., to 60 °C) for several hours to drive the amidation to completion.[9]

  • Work-up and Isolation: The product, 4-chloro-7-methoxyquinoline-6-carboxamide, can be isolated by extraction with an organic solvent like dichloromethane, followed by purification. This reaction generally proceeds in high yield (around 85%).[9]

The direct amidation of the ester with ammonia is a robust and atom-economical method. The choice of reaction temperature and time is optimized to ensure complete conversion without significant side product formation.

Aryl Ether Formation: The Final Coupling Step in Lenvatinib Synthesis

The activated 4-chloro position of 4-chloro-7-methoxyquinoline-6-carboxamide is primed for nucleophilic aromatic substitution. This reactivity is elegantly exploited in the final key step of the Lenvatinib synthesis, where an aryl ether linkage is formed.

Experimental Protocol: Aryl Ether Formation (Lenvatinib Synthesis)

  • Reagents: 4-chloro-7-methoxyquinoline-6-carboxamide is coupled with the appropriate phenol derivative, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, in the presence of a suitable base.[6]

  • Conditions: The reaction is typically carried out in a polar aprotic solvent such as chloroform with a base like sodium methoxide, and heated under reflux.[6]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up. The final product, Lenvatinib, is isolated and can be further purified by recrystallization.[6]

The nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the quinoline ring system, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack. The choice of base is crucial for deprotonating the phenol, thereby generating the nucleophilic phenoxide species.

Lenvatinib_Synthesis Synthetic Pathway from Building Block to Lenvatinib Start Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Chlorination Chlorination (e.g., SOCl₂, DMF, 90°C) Start->Chlorination Intermediate1 Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate Chlorination->Intermediate1 Amidation Amidation (e.g., NH₃, 60°C) Intermediate1->Amidation Intermediate2 4-chloro-7-methoxy- quinoline-6-carboxamide Amidation->Intermediate2 Coupling Aryl Ether Formation (SNAr) (e.g., Substituted Phenol, Base) Intermediate2->Coupling Lenvatinib Lenvatinib Coupling->Lenvatinib

Caption: Key transformations from the building block to the final drug molecule, Lenvatinib.

Broader Applications and Future Perspectives

While the synthesis of Lenvatinib is a prominent example, the utility of this compound and its derivatives is not limited to this single application. The quinoline scaffold is a key component in a multitude of kinase inhibitors, and this building block provides a convergent and efficient entry point for the synthesis of diverse libraries of potential drug candidates. The functional handles at the 4, 6, and 7-positions can be independently or sequentially modified to explore the structure-activity relationships (SAR) of novel quinoline-based compounds.

The potential for further diversification includes:

  • Palladium-catalyzed cross-coupling reactions: The 4-chloro position can participate in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce a wide variety of carbon and heteroatom substituents.

  • Modification of the 6-carboxamide: The amide N-H can be further functionalized, or the amide can be hydrolyzed back to the carboxylic acid to serve as a handle for other coupling chemistries.

  • Derivatization of the 7-methoxy group: Although more challenging, demethylation followed by alkylation or arylation can introduce further diversity.

The continued exploration of the chemistry of this versatile building block will undoubtedly lead to the discovery of new bioactive molecules with potential applications in various therapeutic areas.

Conclusion

This compound has established itself as a valuable and strategic building block in modern organic synthesis. Its efficient synthesis via the Gould-Jacobs reaction and the diverse reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The successful application of this building block in the total synthesis of the anticancer drug Lenvatinib underscores its significance in medicinal chemistry and drug development. For researchers and scientists in these fields, a thorough understanding of the synthesis and reactivity of this quinolone derivative is a key asset in the design and execution of efficient and innovative synthetic strategies.

References

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  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

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Discovery and history of 4-quinolone-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Quinolone-3-Carboxylic Acids

Abstract

The 4-quinolone-3-carboxylic acid motif represents one of the most successful scaffolds in the history of antibacterial drug discovery. This guide traces the remarkable journey of this chemical class, from its serendipitous discovery as a byproduct of antimalarial research to the rational design of potent, broad-spectrum fluoroquinolone antibiotics. We will explore the pivotal scientific milestones, the elucidation of their unique mechanism of action targeting bacterial DNA topoisomerases, and the systematic evolution of their structure-activity relationships (SAR) across four distinct generations. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview grounded in key experimental findings and synthetic strategies.

The Genesis: A Serendipitous Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as an unexpected offshoot of research into antimalarials. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were attempting to synthesize chloroquine.[1][2] During the purification process, they isolated an impurity, 7-chloro-1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid, which demonstrated unexpected antibacterial activity.[3] This serendipitous finding led to the synthesis and optimization of related compounds, culminating in the development of nalidixic acid, the first member of the quinolone class to be introduced into clinical practice in 1967.[1][3][4][5]

Although technically a naphthyridine, nalidixic acid is universally considered the progenitor of all quinolone antibiotics.[1] Its clinical use was primarily for treating urinary tract infections (UTIs) caused by Gram-negative enteric bacteria.[4][6] However, its utility was limited by several factors:

  • Narrow Spectrum of Activity: Its effectiveness was confined to certain Gram-negative bacteria.[7]

  • Rapid Development of Resistance: Bacteria quickly evolved mechanisms to evade its action.[4][7]

  • Modest Pharmacokinetics: It achieved minimal serum levels, restricting its use to localized infections like UTIs.[8][9]

Other first-generation quinolones, such as pipemidic acid and oxolinic acid, offered only marginal improvements over nalidixic acid.[1][4] The true potential of the scaffold remained unrealized until a key structural modification transformed the entire class.

The Fluorine Revolution: A Paradigm Shift in Potency and Spectrum

The watershed moment in quinolone development occurred in the late 1970s with the strategic incorporation of a fluorine atom at the C-6 position of the core ring structure.[1][10] This single atomic substitution led to the creation of the fluoroquinolones , a new generation of antibiotics with dramatically enhanced capabilities.

Norfloxacin, developed in 1978, was the first of this new breed.[4][11] The combination of the C-6 fluorine and a piperazine ring at the C-7 position resulted in a profound improvement in its biological profile compared to nalidixic acid.[4] These modifications led to:

  • Vastly Increased Potency: The fluorine atom significantly boosted the drug's inhibitory activity against its bacterial target, DNA gyrase.[10]

  • Expanded Antibacterial Spectrum: Activity was broadened to include a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa, and, for the first time, meaningful activity against some Gram-positive bacteria.[8]

  • Improved Pharmacokinetics: The new derivatives were better absorbed and distributed throughout the body, allowing for the treatment of systemic infections.[4][6]

This breakthrough paved the way for ciprofloxacin, patented in 1981, a second-generation fluoroquinolone that became one of the most widely used antibiotics worldwide due to its potent activity, particularly against Gram-negative bacteria.[1][4]

Mechanism of Action: Sabotaging DNA Replication

Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[12][13][14] These enzymes are critical for managing the complex topology of DNA during replication, transcription, and repair. They create transient double-stranded breaks in the DNA to allow strands to pass through each other, relieving supercoiling or separating interlinked daughter chromosomes.[12][13]

Quinolones function as "topoisomerase poisons."[15] They do not bind to the enzyme or DNA alone but rather to the transient enzyme-DNA complex formed during the catalytic cycle.[16][17] The drug intercalates into the DNA at the site of the break and stabilizes this "cleavage complex."[13][15] This action effectively stalls the replication fork and converts these essential enzymes into cellular toxins that generate permanent, lethal double-stranded DNA breaks.[15][17]

The basis for the selective toxicity of quinolones is that while mammalian cells possess a similar topoisomerase II enzyme, it is structurally different, does not introduce negative supercoils, and is not susceptible to inhibition by quinolones at clinically relevant concentrations.[4][12] For many quinolones, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[13]

G cluster_replication Bacterial DNA Replication cluster_quinolone Quinolone Action DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Enzyme Binding Cleavage Transient DNA Break Gyrase->Cleavage Creates Nick Ligation DNA Resealing & Replication Continues Cleavage->Ligation Relieves Strain Complex Stabilized Gyrase-DNA-Quinolone Complex Cleavage->Complex Drug Binds & Traps Cleavage Complex Quinolone Fluoroquinolone Drug Quinolone->Complex Death Replication Fork Stalls Lethal Double-Strand Breaks Cell Death Complex->Death

Caption: Mechanism of action of fluoroquinolones.

The Evolution of Design: Structure-Activity Relationships (SAR)

The development of quinolones is a masterclass in medicinal chemistry, where systematic modifications to the core scaffold led to predictable and desirable changes in activity, spectrum, and pharmacokinetics. The 4-quinolone-3-carboxylic acid structure has several key positions that have been extensively modified.[3][10]

Caption: Key positions for modification on the quinolone scaffold.

This systematic exploration led to the classification of quinolones into four distinct generations, each with an improved or expanded spectrum of activity.

GenerationKey CompoundsCore Structural FeaturesPrimary Antibacterial Spectrum
First Nalidixic acid, CinoxacinBasic naphthyridine or quinolone coreNarrow-spectrum Gram-negative (mainly Enterobacteriaceae)[1][8]
Second Ciprofloxacin, Norfloxacin, OfloxacinAddition of C-6 Fluoro and C-7 Piperazine ringBroad-spectrum Gram-negative (including P. aeruginosa), some Gram-positive, and atypical coverage[1][8]
Third Levofloxacin, GatifloxacinModified C-7 and N-1 substituentsRetained Gram-negative activity with enhanced Gram-positive coverage (especially S. pneumoniae)[4][6][8]
Fourth Moxifloxacin, TrovafloxacinBulky C-7 substituents, C-8 Methoxy groupMaintained broad-spectrum activity with the addition of significant anaerobic coverage [1][8][14]

Experimental Protocol: The Gould-Jacobs Synthesis

A cornerstone of quinolone chemistry is the Gould-Jacobs reaction, a classical and versatile method for constructing the core 4-quinolone ring system.[18] This methodology allows for the synthesis of a wide array of analogs for SAR studies.

Methodology: Synthesis of a 4-Quinolone-3-Carboxylic Acid

  • Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) with heating (e.g., at 100 °C). This step forms a Schiff base intermediate.[3]

  • Thermal Cyclization: The intermediate from Step 1 is heated to a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This induces an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.[3]

  • N-Alkylation: The product from Step 2 is alkylated at the N-1 position using an appropriate alkyl halide (e.g., ethyl iodide, cyclopropyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

  • Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid using a strong base (e.g., 10% aqueous NaOH) under reflux, followed by acidification with a strong acid (e.g., HCl) to precipitate the final 4-quinolone-3-carboxylic acid product.[19]

GouldJacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Saponification A Substituted Aniline + Diethyl Ethoxymethylenemalonate B Heat (100-120°C) A->B C Enamine Intermediate B->C D High Temp (250°C) in Diphenyl Ether C->D E 4-Hydroxyquinoline Ester D->E F Alkyl Halide (R-X) Base (K2CO3) E->F G N-Alkyl-4-quinolone Ester F->G H 1. NaOH, Reflux 2. HCl (Acidification) G->H I Final Product: 4-Quinolone-3-Carboxylic Acid H->I

Caption: Workflow for the Gould-Jacobs synthesis of quinolones.

Conclusion and Future Perspectives

The history of 4-quinolone-3-carboxylic acids is a compelling narrative of scientific progress, evolving from a chance discovery into a cornerstone of antibacterial therapy. The systematic application of medicinal chemistry principles transformed a narrow-spectrum agent into generations of broad-spectrum drugs that have saved countless lives.

However, the widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which now threatens their clinical utility.[15][20] Furthermore, a greater understanding of their potential for adverse effects has prompted more judicious use.[21]

The future of this remarkable scaffold is twofold. First, research continues to find new derivatives that can overcome existing resistance mechanisms and exhibit improved safety profiles.[11] Second, the 4-quinolone-3-carboxylic acid motif has proven to be a versatile "privileged structure" in medicinal chemistry, with analogs now being investigated for a range of other therapeutic applications, including as anti-HIV, anticancer, and anti-parasitic agents.[19][22] The legacy of Lesher's discovery continues to expand, demonstrating the enduring power of chemical synthesis and rational drug design.

References

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Unlocking the Therapeutic Potential of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: A Guide to Investigating Its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this esteemed class, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate emerges as a molecule of significant interest. While primarily documented as a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib, its structural features suggest an intrinsic potential for biological activity.[3][4] This technical guide provides a comprehensive exploration of the potential biological targets of this compound, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into the rationale for target selection, propose detailed experimental workflows for validation, and discuss the broader therapeutic implications.

Introduction: The Quinoline Core and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that has given rise to numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[5][6] The 4-quinolone motif, in particular, is a well-established pharmacophore, notably present in fluoroquinolone antibiotics which target bacterial DNA gyrase and topoisomerase IV.[7]

The subject of this guide, this compound, possesses the characteristic 4-oxo-1,4-dihydroquinoline core. Its direct lineage as a precursor to Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), provides the foundational hypothesis for its potential biological targets.[5][8] Lenvatinib is known to inhibit vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and the rearranged during transfection (RET) proto-oncogene.[8][9] It is therefore logical to posit that this compound may engage with one or more of these kinases, albeit with potentially different affinity and selectivity.

Primary Hypothesized Biological Targets: Receptor Tyrosine Kinases

The structural similarity to Lenvatinib strongly suggests that the primary biological targets of this compound are within the receptor tyrosine kinase (RTK) family. These enzymes play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, proliferation, and angiogenesis.[1][6] Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Rationale for Targeting: The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Lenvatinib is a potent inhibitor of VEGFR1-3. Given that the core quinoline structure is integral to the binding of Lenvatinib to the ATP-binding pocket of these kinases, it is highly probable that this compound also possesses an affinity for these receptors.

Key Isoforms:

  • VEGFR1 (Flt-1): Modulates endothelial cell migration and has a role in hematopoietic stem cell survival.

  • VEGFR2 (KDR/Flk-1): The primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.

  • VEGFR3 (Flt-4): Primarily involved in lymphangiogenesis.

Fibroblast Growth Factor Receptors (FGFRs)

Rationale for Targeting: The FGF/FGFR signaling axis is implicated in a wide range of cellular processes, including proliferation, survival, migration, and differentiation. Aberrant FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers.[9] The inhibitory action of Lenvatinib against FGFR1-4 suggests that its quinoline core is a key pharmacophoric element for interacting with these kinases.

Key Isoforms:

  • FGFR1-4: These receptors exhibit tissue-specific expression and are involved in diverse biological functions.

Other Relevant Receptor Tyrosine Kinases
  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Plays a role in the development of several malignancies.

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): A crucial target in gastrointestinal stromal tumors (GISTs) and other cancers.

  • Rearranged during Transfection (RET) Proto-Oncogene: Activating mutations and rearrangements in RET are oncogenic drivers in certain types of thyroid and lung cancer.[9]

Experimental Validation of Biological Targets: A Phased Approach

A systematic and multi-faceted experimental strategy is essential to definitively identify and characterize the biological targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Characterization A Compound Synthesis & QC B Broad Kinase Panel Screening (e.g., KINOMEscan™) A->B C In Silico Docking Studies A->C D Identification of Primary Hits B->D C->D E Biochemical Assays (e.g., LanthaScreen™, HTRF®) D->E G Cellular Target Engagement Assays (e.g., NanoBRET™) D->G F Determination of IC50 Values E->F H Cell-Based Functional Assays (Proliferation, Migration, Apoptosis) G->H I Western Blot Analysis of Downstream Signaling G->I J Phenotypic Assays (e.g., Tube Formation Assay for Angiogenesis) H->J

Caption: A phased experimental workflow for target identification and validation.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to broadly survey the kinase landscape to identify potential high-affinity targets.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To profile the selectivity of this compound against a large panel of human kinases.

  • Methodology: Employ a commercially available kinase screening platform, such as the KINOMEscan™ (DiscoverX) or a similar binding assay technology.

    • Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.

    • The assay principle is typically based on the displacement of a tagged ligand from the kinase active site by the test compound.

    • Results are usually reported as percent inhibition or dissociation constants (Kd).

  • Data Analysis: Identify kinases that exhibit significant inhibition (e.g., >90% inhibition at 1 µM). These are considered primary "hits."

Protocol 2: In Silico Molecular Docking

  • Objective: To computationally predict the binding mode and estimate the binding affinity of the compound to the primary hit kinases.

  • Methodology:

    • Obtain the crystal structures of the hit kinases from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures (energy minimization, addition of hydrogens, etc.) using molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Perform docking simulations to predict the most favorable binding pose of the compound within the ATP-binding site of each kinase.

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) and docking scores.

  • Causality: This step provides a structural hypothesis for the observed binding and can guide future structure-activity relationship (SAR) studies.

Phase 2: In Vitro Target Validation

This phase focuses on confirming the direct interaction between the compound and the primary hit kinases identified in Phase 1 and quantifying the potency of this interaction.

Protocol 3: Biochemical IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the validated hit kinases.

  • Methodology: Utilize a robust in vitro kinase assay format, such as:

    • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive tracer to a kinase.

    • HTRF® Kinase Assays (Cisbio): Another TR-FRET based platform for both binding and substrate phosphorylation assays.

  • Procedure:

    • Perform a dose-response experiment with the compound, typically using a 10- or 12-point serial dilution.

    • Incubate the kinase, tracer/substrate, and varying concentrations of the compound.

    • Measure the assay signal and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Target Kinase Hypothesized IC50 Range (nM) Rationale
VEGFR210 - 500Core structure shared with potent VEGFR2 inhibitors like Lenvatinib.
FGFR150 - 1000The quinoline scaffold is known to interact with the FGFR kinase family.[9]
RET50 - 1500A known target of Lenvatinib, suggesting potential interaction.[8]
KIT100 - 2000Another established target of Lenvatinib.[8]

This table presents hypothetical IC50 ranges to guide experimental design. Actual values must be determined empirically.

Phase 3: Cellular and Functional Characterization

The final phase aims to understand the biological consequences of target engagement in a cellular context.

Protocol 4: Western Blot Analysis of Downstream Signaling

  • Objective: To assess whether the compound inhibits the phosphorylation of downstream substrates of the target kinase in a cellular environment.

  • Methodology:

    • Select a cell line that expresses the target kinase and is dependent on its signaling (e.g., HUVECs for VEGFR2, cancer cell lines with known FGFR amplifications or RET fusions).

    • Starve the cells to reduce basal signaling, then stimulate with the appropriate ligand (e.g., VEGF for VEGFR2, FGF for FGFR) in the presence of varying concentrations of the compound.

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and key downstream effectors (e.g., p-ERK, p-AKT).

  • Self-Validation: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without affecting the total protein levels, provides strong evidence of on-target activity.

Signaling_Pathway cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Methyl 7-Methoxy-4-oxo- 1,4-dihydroquinoline-6-carboxylate Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR2 signaling pathway.

Protocol 5: Cell-Based Functional Assays

  • Objective: To evaluate the phenotypic effects of the compound on cancer cells.

  • Methodology:

    • Proliferation Assay: Use assays like the MTT or CellTiter-Glo® to measure the effect of the compound on the proliferation of cancer cell lines dependent on the target kinases.

    • Migration/Invasion Assay: Employ a Transwell or wound-healing (scratch) assay to assess the impact on cell motility.

    • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to determine if the compound induces programmed cell death.

Broader Potential and Future Directions

Beyond kinase inhibition, the 4-quinolone scaffold is known for other biological activities that warrant investigation.

  • Antimicrobial Activity: Given the structural similarities to fluoroquinolone antibiotics, it would be prudent to screen this compound for activity against a panel of Gram-positive and Gram-negative bacteria.[7][10]

  • DNA Intercalation: Some quinoline derivatives exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase enzymes.[11] This mechanism could be explored using DNA binding assays and topoisomerase activity assays.

Future work should also focus on structure-activity relationship (SAR) studies. Modifications at various positions of the quinoline ring could be systematically explored to enhance potency and selectivity for specific targets, potentially leading to the development of novel therapeutic agents.

Conclusion

This compound stands as a promising scaffold for drug discovery. Its identity as a key precursor to the multi-kinase inhibitor Lenvatinib provides a strong rationale for investigating its potential as a kinase inhibitor in its own right, particularly against RTKs involved in angiogenesis and oncogenesis such as VEGFRs and FGFRs. The experimental framework detailed in this guide offers a rigorous, step-by-step approach to systematically identify and validate its biological targets, elucidate its mechanism of action, and unlock its full therapeutic potential. Through a combination of broad screening, biochemical and cellular validation, and functional characterization, the scientific community can effectively determine the role of this intriguing quinoline derivative in the landscape of modern therapeutics.

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An In-Depth Technical Guide to the In-Silico Evaluation of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities, including potent anticancer properties.[1][2] This technical guide provides a comprehensive in-silico evaluation of a specific quinoline derivative, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The narrative follows a logical progression from target identification to a multi-faceted computational analysis, including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, field-proven protocols for the computational assessment of novel small molecules.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives have demonstrated significant potential in anticancer drug development, exhibiting mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The subject of this guide, this compound, is a quinoline derivative with a chemical structure suggestive of potential biological activity.

Chemical structure of this compoundFigure 1: 2D structure of this compound.

Given the established role of quinoline derivatives as kinase inhibitors, this in-silico study will explore the potential of this compound to target key protein kinases implicated in cancer progression.[4]

Target Selection: Focusing on Key Oncogenic Kinases

The selection of appropriate protein targets is a critical first step in any drug discovery pipeline. For this study, two well-validated and highly relevant oncogenic protein kinases have been chosen:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overexpression is a hallmark of many cancers.[5]

The availability of high-resolution crystal structures for the kinase domains of both VEGFR-2 and EGFR in the Protein Data Bank (PDB) makes them ideal candidates for structure-based drug design approaches like molecular docking.[6][7][8]

In-Silico Workflow: A Multi-Pronged Approach

The in-silico evaluation of our lead compound will follow a systematic and multi-faceted workflow, designed to provide a comprehensive understanding of its potential as a drug candidate. This workflow integrates molecular docking to predict binding affinity and mode, ADMET analysis to assess drug-like properties, and molecular dynamics simulations to investigate the stability of the protein-ligand complex.

In_Silico_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_interpretation Interpretation & Validation Ligand_Prep Ligand Preparation (SMILES to 3D) Docking Molecular Docking (Binding Affinity & Pose) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness & Safety) Ligand_Prep->ADMET Protein_Prep Protein Preparation (PDB Download & Refinement) Protein_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Results Results Integration & Candidate Assessment Docking->Results ADMET->Results MD_Sim->Results MD_Analysis cluster_analysis_metrics Analysis Metrics Trajectory MD Trajectory RMSD RMSD Analysis (Conformational Stability) Trajectory->RMSD RMSF RMSF Analysis (Residue Flexibility) Trajectory->RMSF H_Bonds Hydrogen Bond Analysis (Interaction Stability) Trajectory->H_Bonds

Caption: Key analyses of molecular dynamics trajectories.
  • Root Mean Square Deviation (RMSD): A plot of the RMSD of the protein backbone and the ligand over time indicates the conformational stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent pose. [9][10]* Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues. Residues with high RMSF values are more mobile, while those with low values are more constrained. [10]* Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and the protein over the course of the simulation provides insights into the stability of these key interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for the evaluation of this compound as a potential kinase inhibitor. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain a holistic understanding of a compound's potential as a drug candidate before committing to costly and time-consuming experimental validation. The protocols and interpretation guidelines provided herein serve as a robust framework for the computational assessment of novel small molecules in the early stages of drug discovery. The insights gained from these in-silico studies can guide the rational design and optimization of more potent and selective quinoline-based anticancer agents.

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  • Swiss ADME. (2024, August 4). Scribd. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PMC - PubMed Central. Retrieved from [Link]

  • In Silico Prediction of Multitarget Mechanism of Quinoline and Its Analogs on Phosphoinositide-3- Kinase Pathway Proteins. (n.d.). STM Journals. Retrieved from [Link]

  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. (2022, September 16). YouTube. Retrieved from [Link]

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The Lynchpin of a Kinase Inhibitor: A Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This guide moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical significance, and pivotal role in the creation of advanced oncological therapies.

At the heart of modern targeted cancer therapy lies a class of molecules known as kinase inhibitors. The intricate synthesis of these drugs often relies on key molecular scaffolds, meticulously designed and constructed to form the core of the final active pharmaceutical ingredient (API). This compound (let's call it "the quinolone core" for brevity) is a prime example of such a critical building block. While not a therapeutic agent in itself, its molecular architecture is fundamental to the synthesis of Lenvatinib, a potent multi-kinase inhibitor. This guide will illuminate the chemistry of this vital intermediate, providing both the "how" and the "why" of its application in pharmaceutical manufacturing.

Chemical Identity and Properties

Before delving into its synthesis and applications, it is essential to establish the fundamental chemical and physical properties of the quinolone core.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol [1]
CAS Number 205448-65-3[2][3]
Appearance Powder or liquid
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate[3]
Synonyms Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate; 7-Methoxy-6-(methoxycarbonyl)-1,4-dihydroquinolin-4-one[2][3]

The Synthetic Pathway: From Precursors to the Quinolone Core

The construction of the quinolone core is a multi-step process that requires precise control over reaction conditions. A common and effective method involves the thermal cyclization of a substituted aniline derivative.

Experimental Protocol: Synthesis of the Quinolone Core

This protocol outlines a general procedure for the synthesis of this compound from methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate.[4]

Step 1: Reaction Setup

  • Suspend 10 g (29.8 mmol) of 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione in 125 ml of DOWTHERM A in a suitable reaction vessel.[4]

Step 2: Thermal Cyclization

  • Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve at approximately 100°C.[4]

  • Observe the evolution of carbon dioxide at around 180°C, indicating the progress of the cyclization reaction.[4]

  • Maintain the temperature for an additional 30 minutes to ensure the reaction goes to completion.[4]

  • Cease heating and allow the reaction mixture to cool. The desired product will begin to precipitate out of the solution.[4]

Step 3: Isolation and Purification

  • Once the mixture has cooled to 40°C, add ether and stir for 30 minutes to facilitate complete precipitation.[4]

  • Collect the solid product by filtration.[4]

  • Wash the collected solid with ether to remove any residual solvent and impurities.[4]

  • Dry the product under vacuum to yield this compound (approximately 5.56 g, 80% yield).[4]

Step 4: Characterization

  • Confirm the structure of the product using ¹H NMR spectroscopy and mass spectrometry.[4]

    • ¹H NMR (DMSO-d6): δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H).[4]

    • MS-ESI: 234 [MH]+.[4]

Synthesis_of_Quinolone_Core cluster_start Starting Material cluster_process Reaction Conditions cluster_product Product start 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene- 2,2-dimethyl-1,3-dioxane-4,6-dione process DOWTHERM A 180-190 °C start->process Thermal Cyclization product This compound process->product Precipitation & Isolation Lenvatinib_Synthesis_Workflow A Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->B Chlorination (e.g., POCl₃) C 4-chloro-7-methoxyquinoline- 6-carboxamide B->C Amidation (aq. NH₃) D 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide C->D Etherification (4-amino-3-chlorophenol) E Lenvatinib D->E Urea Formation (Phenyl chloroformate, Cyclopropylamine)

Key transformations from the quinolone core to Lenvatinib.

Biological Significance: A Foundation for Kinase Inhibition

While the quinolone core itself is not reported to have significant intrinsic biological activity, its rigid, planar structure provides an ideal scaffold for the presentation of functional groups that interact with the ATP-binding pocket of various kinases. The 4-oxo-1,4-dihydroquinoline moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. [3][5] In the context of Lenvatinib, the quinolone core serves as the anchor for the molecule, positioning the substituted phenoxy side chain for optimal interaction with the targeted receptor tyrosine kinases. [6]The methoxy group at the 7-position can also influence the molecule's solubility, metabolic stability, and electronic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

While direct biological studies on this compound are scarce in publicly available literature, its paramount importance is in enabling the synthesis of a life-extending cancer therapeutic.

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern medicine. While it may not be the final actor on the biological stage, it is an indispensable component in the synthesis of Lenvatinib, a crucial therapy for patients with certain types of cancer. A thorough understanding of its synthesis and chemical properties is therefore essential for any researcher or professional involved in the development and manufacturing of kinase inhibitors. The protocols and pathways outlined in this guide provide a foundational understanding of this key molecular building block, underscoring the intricate and elegant chemistry that underpins the development of targeted cancer therapies.

References

  • Process for the preparation of lenvatinib or its salts thereof.
  • Methyl-7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxyl
  • CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxyl
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenv
  • Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxyl
  • Lenv
  • Lenv
  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (CAS No: 205448-65-3)
  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxyl
  • Methyl 7-methoxy-4-oxo-1,4-dihydro-6-quinolinecarboxyl
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.

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An In-depth Technical Guide to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Quinolone Scaffold

The 4-quinolone ring system is a cornerstone in medicinal chemistry, representing a privileged scaffold that is central to numerous therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The versatility of the 4-quinolone core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. This guide focuses on a specific, yet highly important derivative: Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This compound is not only a member of the pharmacologically significant quinolone class but also a key intermediate in the synthesis of modern targeted cancer therapies.

Chemical Identity and Properties

The precise chemical identification of a compound is paramount for research and development. The IUPAC name for the topic compound is methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate .[3]

PropertyValueSource
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate[3]
CAS Number 205448-65-3[4], [3]
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Physical Form Solid[5]
Boiling Point 421.0±45.0 °C at 760 mmHg[6]

Synthetic Strategies for the 4-Quinolone Core

The construction of the 4-quinolone skeleton can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic methods. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and reaction conditions.

Classical Synthetic Routes

Two of the most established methods for synthesizing 4-quinolones are the Gould-Jacobs reaction and the Camps cyclization.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7][8][9] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[9] The reaction proceeds through a 6-electron cyclization mechanism.[7][9]

Gould_Jacobs_Reaction Aniline Aniline Intermediate1 Anilinomethylene- malonate Ester Aniline->Intermediate1 + Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxy- quinoline Intermediate1->Intermediate2 Heat (Cyclization) Quinolone 4-Quinolone Intermediate2->Quinolone Saponification & Decarboxylation

Gould-Jacobs Reaction Workflow

The Camps cyclization utilizes an o-acylaminoacetophenone as the starting material, which undergoes intramolecular cyclization in the presence of a base to yield hydroxyquinolines.[10] The regioselectivity of the reaction, yielding either a 2-hydroxyquinoline or a 4-hydroxyquinoline, is dependent on the substrate and reaction conditions.[10][11]

Camps_Cyclization StartingMaterial o-Acylamino- acetophenone Product_A 2-Hydroxyquinoline StartingMaterial->Product_A Base-catalyzed cyclization Product_B 4-Hydroxyquinoline StartingMaterial->Product_B Base-catalyzed cyclization Lenvatinib_Synthesis Start Methyl 7-Methoxy-4-oxo- 1,4-dihydroquinoline-6-carboxylate Intermediate Methyl 4-chloro-7- methoxyquinoline-6-carboxylate Start->Intermediate Chlorination Lenvatinib Lenvatinib Intermediate->Lenvatinib Further Synthetic Steps

Role in Lenvatinib Synthesis

Mechanism of Action of the Quinolone Pharmacophore

The broad-spectrum antibacterial activity of many 4-quinolone derivatives stems from their ability to inhibit bacterial DNA synthesis. [12]They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . [13][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. [13][14][15] In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is more sensitive. [13]

Quinolone_MOA cluster_replication Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase manages supercoiling TopoIV Topoisomerase IV DNA->TopoIV decatenates daughter chromosomes Replication DNA Replication & Segregation Gyrase->Replication Block Inhibition of Enzyme Function Gyrase->Block TopoIV->Replication TopoIV->Block Quinolone Quinolone Antibiotic Quinolone->Gyrase targets Quinolone->TopoIV targets Result Double-Strand DNA Breaks & Bacterial Cell Death Block->Result

Mechanism of Action of Quinolone Antibiotics

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its synthesis is achievable through well-established and modern organic chemistry techniques. While its direct biological activity is an area for further exploration, its role as a key building block in the synthesis of the anticancer drug Lenvatinib underscores its importance in drug development. The foundational pharmacology of its core 4-quinolone structure provides a rich context for its potential applications and further derivatization. This guide provides a comprehensive overview to support researchers and developers working with this versatile molecule.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Stokowa-Sołtys, K., & Jeleń, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(15), 4686. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • ResearchGate. DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. [Link]

  • Apicule. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (CAS No: 205448-65-3) API Intermediate Manufacturers. [Link]

  • Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 44(6), 1474–1479. [Link]

  • Martínez, R., et al. (2022). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Antibiotics, 11(11), 1608. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • ResearchGate. Camps cyclization of ketoamide insertion products to provide 4-quinolones. [Link]

  • Veeprho. Methyl-7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. (2019).
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549–8577. [Link]

  • Wikipedia contributors. (2023). Camps quinoline synthesis. Wikipedia. [Link]

  • ResearchGate. Mechanisms of Camps' cyclization. [Link]

  • Daicel Pharma Standards. This compound / Lenvatinib related Impurity. [Link]

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • Chemsrc. This compound. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4983. [Link]

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Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This guide provides a comprehensive overview of the synonyms, identifiers, and chemical context for the compound "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate," a key intermediate in the synthesis of targeted cancer therapies. Understanding the varied nomenclature associated with this molecule is crucial for researchers navigating patents, sourcing reagents, and collaborating across disciplines.

The Importance of Chemical Synonyms

The existence of multiple names for a single chemical compound is a common feature of chemical literature and databases. This can arise from different naming conventions (e.g., IUPAC vs. common names), historical naming practices, or names assigned by different suppliers. For a researcher, being aware of these synonyms is essential for conducting thorough literature searches and ensuring the correct material is being sourced for experimentation. This guide aims to consolidate this information, providing a single point of reference for this important molecule.

Core Identifiers and Synonyms

The primary identifier for "this compound" is its CAS (Chemical Abstracts Service) Registry Number, which is 205448-65-3 [1][2][3][4][5]. This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and is the most reliable way to identify the compound.

Beyond the CAS number, a variety of synonyms are used in scientific literature, chemical supplier catalogs, and patents. The following table summarizes the most common names and identifiers associated with this compound:

Name/Identifier Type Value Source
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylatePubChem[6]
CAS Registry Number 205448-65-3Multiple Sources[1][2][3][4][5]
Common Synonym Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylatePubChem, Pharmaffiliates[2][6]
Common Synonym 7-Methoxy-6-(methoxycarbonyl)-1,4-dihydroquinolin-4-onePharmaffiliates, ChemSrc[2][7]
Systematic Name 6-Quinolinecarboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, methyl esterPharmaffiliates, ChemSrc[2][7]
Alternative Name methyl 4-hydroxy-7-methoxyquinoline-6-carboxylateVeeprho, ChemicalBook[8][9]
Commercial Name Lenvatinib Intermediate 3Home Sunshine Pharma[10]
PubChem CID 22646623PubChem[6]
MDL Number MFCD13192255Matrix Scientific[4]

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its reactivity and its role as a synthetic intermediate.

Caption: 2D Chemical Structure of this compound.

Role in Synthesis: The Path to Lenvatinib

The primary significance of this compound in the pharmaceutical industry is its role as a key building block in the synthesis of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers. The quinoline core of this intermediate forms a crucial part of the final drug's structure.

The synthesis of Lenvatinib from this intermediate typically involves a series of reactions to introduce the 4-amino-3-chlorophenoxy side chain at the 7-position and to convert the methyl ester at the 6-position into the final carboxamide. The methoxy group at the 7-position is a key functional handle that is demethylated to a hydroxyl group, which then serves as the attachment point for the aforementioned side chain via an ether linkage.

G A This compound B Demethylation at C7 A->B e.g., BBr3 C Methyl 7-Hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate B->C D Etherification with 4-chloro-3-nitroaniline C->D e.g., K2CO3, DMF E Intermediate with nitro group D->E F Reduction of nitro group E->F e.g., Fe/HCl G Intermediate with amino group F->G H Amidation of methyl ester G->H e.g., with cyclopropylamine I Lenvatinib H->I

Caption: Simplified synthetic workflow from the intermediate to Lenvatinib.

Experimental Protocol: A Representative Synthetic Step

The following is a generalized, illustrative protocol for the demethylation of this compound, a critical step in the synthesis of Lenvatinib. This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety protocols.

Objective: To synthesize Methyl 7-Hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr3), 1M solution in DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add boron tribromide solution (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 7-Hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as boron tribromide is highly reactive with moisture.

  • Low Temperature Addition: The dropwise addition of BBr3 at 0°C is a safety measure to control the exothermic reaction.

  • Methanol Quench: Methanol is used to quench the excess BBr3, forming trimethyl borate and HBr, which are more easily removed than BBr3 itself.

  • Aqueous Workup: The wash with saturated sodium bicarbonate is to neutralize any acidic byproducts.

Conclusion

A thorough understanding of chemical nomenclature is a fundamental requirement for any scientist. For "this compound," recognizing its various synonyms and identifiers is key to unlocking the wealth of information available in chemical literature and supplier databases. This guide provides a consolidated resource to aid researchers in their work with this important pharmaceutical intermediate, facilitating clearer communication and more efficient research and development.

References

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. [Link]

  • Pharmaffiliates. This compound | CAS No : 205448-65-3. [Link]

  • Veeprho. Methyl-7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | CAS 205448-65-3. [Link]

  • Home Sunshine Pharma. This compound CAS 205448-65-3. [Link]

  • Common Chemistry. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • ChemSrc. This compound. [Link]

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. [Link]

  • RXN Chemicals. Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate CAS No. 205448-65-3. [Link]

  • AbacipharmTech. This compound. [Link]

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Methodological & Application

Synthesis of "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" from methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Temperature Cyclization Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable quinolone scaffold for pharmaceutical research and development. The protocol details a robust and efficient thermal cyclization of the precursor, methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate. We will delve into the mechanistic underpinnings of this transformation, which is a variant of the Gould-Jacobs reaction, explaining the critical role of high-temperature conditions and the choice of a specific heat transfer fluid, Dowtherm™ A. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, safety considerations, and characterization data to ensure reproducible and successful synthesis.

Introduction and Scientific Principles

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial agents and other therapeutics. The target molecule, this compound, serves as a key intermediate for more complex pharmaceutical compounds. Its synthesis is achieved through an intramolecular thermal cyclization, a powerful method for constructing the quinolone ring system.[1]

The reaction proceeds from an arylaminomethylene derivative of Meldrum's acid.[2][3] This starting material is uniquely suited for this transformation due to the thermal lability of the Meldrum's acid moiety. Upon heating to high temperatures, the 1,3-dioxane-4,6-dione ring undergoes a retro-Diels-Alder-type fragmentation, eliminating acetone and carbon dioxide. This process generates a highly reactive ketene intermediate in situ.

The core of the reaction is the subsequent intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction pathway.[4][5] The ketene attacks the aromatic ring at the ortho-position to the amine, forming the heterocyclic ring. A final tautomerization yields the thermodynamically stable 4-oxo-1,4-dihydroquinoline product.[4][5]

Rationale for Experimental Design
  • Choice of Precursor: The use of a Meldrum's acid derivative is a strategic choice over traditional malonic esters. Meldrum's acid is significantly more acidic and thermally unstable, allowing the requisite ketene intermediate to be formed at more accessible temperatures (typically >180 °C) compared to the harsher conditions (>250 °C) often needed for malonic esters.[1][6]

  • High-Temperature Requirement: The reaction requires substantial thermal energy to overcome the activation barriers for both the fragmentation of the Meldrum's acid moiety and the subsequent electrocyclization.[7][8]

  • Solvent Selection: Dowtherm™ A: To achieve the necessary temperatures safely and efficiently (typically 180-260 °C), a high-boiling, thermally stable solvent is essential. Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is the industry standard for such applications.[9][10] It has a boiling point of approximately 257°C and excellent heat transfer properties, allowing the reaction to be conducted at a stable, high temperature at atmospheric pressure.[9][11][12][13]

Mechanistic Pathway

The overall transformation can be visualized as a three-stage process occurring at high temperature.

G cluster_0 Stage 1: Ketene Formation cluster_1 Stage 2: Electrocyclization cluster_2 Stage 3: Tautomerization Start Starting Material (Meldrum's Acid Adduct) Ketene Reactive Ketene Intermediate Start->Ketene Heat (Δ) - Acetone - CO₂ Cyclized Cyclized Intermediate (Enol Form) Ketene->Cyclized 6π Electrocyclization Product Final Product (4-Quinolone) Cyclized->Product Keto-Enol Tautomerization

Figure 1: Key stages of the thermal cyclization reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of the target compound from its Meldrum's acid precursor.

Materials and Equipment
Reagent/Material Role CAS Number Molecular Formula MW ( g/mol )
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoateStarting Material205448-64-2C₁₆H₁₇NO₇335.31[14][15]
Dowtherm™ AHigh-Boiling Solvent8004-13-5C₁₂H₁₀O / C₁₂H₁₀~166 (mixture)
Diethyl Ether (or Light Petroleum Ether)Washing/Quenching Solvent60-29-7(C₂H₅)₂O74.12
Product: this compoundProduct205448-65-3C₁₂H₁₁NO₄233.22[16]

Equipment:

  • Three-neck round-bottom flask (appropriately sized)

  • Heating mantle with a variable temperature controller (e.g., Variac) and magnetic stirrer

  • High-temperature thermometer or thermocouple probe

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Büchner funnel and vacuum flask for filtration

  • Vacuum oven for drying

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis.

  • Reactor Setup: Assemble the three-neck flask with the condenser, thermometer, and inert gas inlet. Ensure all glassware is dry and free of defects. The reaction should be performed in a certified chemical fume hood.

  • Charge Reactor: To the flask, add the starting material, methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate (e.g., 10.0 g, 29.8 mmol), followed by Dowtherm™ A (e.g., 125 mL).[17] Begin gentle stirring.

  • Heating: Gradually heat the suspension using the heating mantle. The solid starting material will typically dissolve around 100°C. Continue heating the solution to the target reaction temperature of 180-190°C .[17]

  • Reaction: Upon reaching approximately 180°C, vigorous evolution of gas (CO₂ and acetone vapor) will be observed.[17] Maintain the temperature in the 180-190°C range and continue heating for 30 minutes .[17] The reaction is complete when gas evolution ceases.

  • Cooling: After 30 minutes, turn off the heat and allow the reaction mixture to cool slowly. As the solution cools, the desired product will begin to precipitate as a solid.

  • Isolation: When the internal temperature has dropped to a safe level (approx. 40-50°C), add diethyl ether (or light petroleum ether) to the flask (e.g., 100 mL) to dilute the Dowtherm™ A and create a filterable slurry. Stir this mixture for 30 minutes.[17]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional portions of diethyl ether to remove any residual Dowtherm™ A.

  • Drying: Transfer the collected solid to a suitable container and dry under vacuum to a constant weight.

Expected Results and Characterization
Parameter Value
Reactant Mass 10.0 g
Solvent Volume 125 mL Dowtherm™ A
Reaction Temperature 180-190 °C
Reaction Time 30 minutes
Expected Yield ~5.56 g (~80%)[17]
Appearance Solid

Product Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.6 (br s, 1H, NH), 8.40 (s, 1H, Ar-H5), 7.85 (d, 1H, Ar-H2), 7.00 (s, 1H, Ar-H8), 5.95 (d, 1H, Ar-H3), 3.85 (s, 3H, -COOCH₃), 3.80 (s, 3H, -OCH₃).[17]

  • Mass Spectrometry (ESI+): m/z = 234 [M+H]⁺.[17]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this procedure due to the use of hazardous materials and high temperatures.

  • General Precautions: This synthesis must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., Viton or butyl rubber), must be worn at all times.[18] An emergency safety shower and eyewash station should be readily accessible.

  • Dowtherm™ A Handling:

    • Irritant: Dowtherm™ A is an irritant to the skin, eyes, and respiratory tract.[19][20][21] Avoid all direct contact and inhalation of vapors.

    • High-Temperature Hazard: Hot Dowtherm™ A can cause severe thermal burns.

    • Spills: Spills of Dowtherm™ A on hot surfaces or fibrous insulation can lower autoignition temperatures and potentially lead to spontaneous combustion.[18][19] Clean up spills immediately with absorbent material.

  • High-Temperature Operations:

    • Use a heating mantle controlled by a rheostat or temperature controller; never use an open flame.

    • Ensure all glassware is inspected for cracks or flaws before use.

    • Allow the apparatus to cool completely before disassembly.

  • Waste Disposal: All Dowtherm™ A residues and solvent washes are considered hazardous organic waste. Dispose of them in appropriately labeled containers according to local and institutional regulations.[20]

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound via a high-temperature thermal cyclization. The strategic use of a Meldrum's acid derivative and a high-boiling solvent like Dowtherm™ A are key to the success of this transformation. By following the detailed procedure and adhering to the specified safety precautions, researchers can confidently produce this valuable quinolone intermediate for further applications in drug discovery and development.

References

  • Gould–Jacobs reaction. In: Wikipedia. Accessed January 8, 2026. [Link]

  • Dowtherm A SDS. Loikits Distribution. Accessed January 8, 2026. [Link]

  • Gould-Jacobs-Reaktion. In: Wikipedia. Accessed January 8, 2026. [Link]

  • Gould–Jacobs reaction. Wikiwand. Accessed January 8, 2026. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. Accessed January 8, 2026. [Link]

  • Dowtherm® A - SAFETY DATA SHEET. Lenntech. Accessed January 8, 2026. [Link]

  • Cassis, R., Tapia, R., & Valderrama, J. A. Synthesis of 4(1H)-Quinolones by Thermolysis of Arylaminomethylene Meldrum's Acid Derivatives. Synthetic Communications. 1985;15(2). [Link]

  • Saczewski, F., & Balewski, Ł. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2023;28(10):4169. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds from Meldrum Acid. Journal of Chemical and Pharmaceutical Research. Accessed January 8, 2026. [Link]

  • Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. ResearchGate. Accessed January 8, 2026. [Link]

  • Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. ResearchGate. Accessed January 8, 2026. [Link]

  • Synthesis of 4(1H)-Quinolones by Thermolysis of Arylaminomethylene Meldrum's Acid Derivatives. Taylor & Francis Online. Accessed January 8, 2026. [Link]

  • Dowtherm A. Scribd. Accessed January 8, 2026. [Link]

  • Material Safety Data Sheet - DOWTHERM* A HEAT TRANSFER FLUID. Thermal Fluids Hub. Accessed January 8, 2026. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry. Accessed January 8, 2026. [Link]

  • SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid. Dow. Accessed January 8, 2026. [Link]

  • Dowtherm - Synthetic Organic Fluids. Thermic Fluids Pvt Ltd. Accessed January 8, 2026. [Link]

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC. Accessed January 8, 2026. [Link]

  • Oppedisano, A., et al. Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N‑Boc-Protected 6‑Alkynyl-3,4-dihydro‑2H‑pyridines. The Journal of Organic Chemistry. 2013;78(20):10344-10355. [Link]

  • Regiodivergent Vinylogous-Cyclization Reactions of Cyclic α-Amide Enone Acceptors: Synthesis of Highly Enantioenriched Heterobicyclic Structures. PubMed. Accessed January 8, 2026. [Link]

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Accessed January 8, 2026. [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem. Accessed January 8, 2026. [Link]

  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library. Accessed January 8, 2026. [Link]

  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? Chemical Science. Accessed January 8, 2026. [Link]

  • Thermal properties of Dowtherm-A. ResearchGate. Accessed January 8, 2026. [Link]

  • Dowtherm A. Anco Chemicals Inc. Accessed January 8, 2026. [Link]

  • DOWTHERM™ A Heat Transfer Fluid. Dow Inc. Accessed January 8, 2026. [Link]

  • Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-3,4-dihydro-2H-pyridines. ACS Publications. Accessed January 8, 2026. [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. PubChem. Accessed January 8, 2026. [Link]

  • Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate. PubChem. Accessed January 8, 2026. [Link]

  • New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. PubMed Central. Accessed January 8, 2026. [Link]

  • Amide Bond Formation in Cyclization. QYAOBIO. Accessed January 8, 2026. [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Accessed January 8, 2026. [Link]

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Protocol for the purification of "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Purification of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Abstract

This document provides a detailed protocol for the purification of this compound (CAS: 205448-65-3), a key intermediate in synthetic organic chemistry and a known impurity in the synthesis of pharmaceuticals like Lenvatinib[1]. The protocol outlines two primary methods: recrystallization for bulk purification and column chromatography for achieving high purity. Additionally, it details standard analytical techniques for purity assessment and structural confirmation, ensuring the final product meets rigorous quality standards for research and development.

Introduction and Physicochemical Profile

This compound is a member of the quinolone class of compounds, a versatile scaffold in medicinal chemistry[2][3]. Quinolones are bicyclic heterocyclic compounds that form the core of many antibacterial drugs and other therapeutic agents[2]. Accurate purification of this specific intermediate is critical, as residual impurities can interfere with subsequent synthetic steps and compromise the integrity of the final active pharmaceutical ingredient.

The choice of purification method is dictated by the impurity profile of the crude material and the desired final purity. This guide provides a framework for selecting and executing the most appropriate technique.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 205448-65-3[1][4][5]
Molecular Formula C₁₂H₁₁NO₄[4]
Molecular Weight 233.22 g/mol [4][5]
Appearance Solid[5]
Purity (Commercial) Typically ≥98%[5]
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate[4]

Purification Methodologies: Principles and Rationale

The purification strategy for this compound hinges on exploiting differences in solubility and polarity between the target molecule and its impurities.

Method A: Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution, while the impurities, present in lower concentrations, remain dissolved.

Causality in Solvent Selection: The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should:

  • Exhibit high solubility for the compound at high temperatures.

  • Exhibit low solubility for the compound at low temperatures.

  • Either completely dissolve or be completely insoluble towards impurities.

  • Be chemically inert with the compound.

  • Be volatile enough for easy removal from the purified crystals.

start Crude Product test_solubility Test Solubility in Various Solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate) start->test_solubility high_sol_cold High Solubility at Room Temp? test_solubility->high_sol_cold Select a solvent low_sol_hot Low Solubility at Boiling Point? high_sol_cold->low_sol_hot No bad_solvent Reject Solvent high_sol_cold->bad_solvent Yes good_solvent Ideal Solvent Identified low_sol_hot->good_solvent No low_sol_hot->bad_solvent Yes

Caption: Logic for Recrystallization Solvent Selection.

Method B: Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds are eluted faster. By carefully selecting a mobile phase, a clean separation between the target compound and impurities can be achieved. This method is particularly useful for removing impurities with similar solubility to the target compound, which are difficult to separate by recrystallization[6].

Detailed Experimental Protocols

Protocol A: Purification by Recrystallization

This protocol is designed for purifying multi-gram quantities of the crude product where impurities are present in small amounts.

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF) or a suitable alternative solvent

  • Diethyl ether (for washing)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of DMF and heat the mixture gently (e.g., to 80-100 °C) with stirring until all the solid dissolves. The synthesis of this compound often involves high-boiling point solvents like Dowtherm A, with the product precipitating upon cooling, indicating that it has lower solubility in a cooled state[1].

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, further cool the flask in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small volume of cold diethyl ether[1]. This removes residual DMF and any soluble impurities without significantly dissolving the product.

  • Drying: Transfer the purified solid to a watch glass or drying dish and dry under high vacuum to remove all traces of solvent.

Protocol B: Purification by Flash Column Chromatography

This protocol is ideal for small-scale purification or when recrystallization fails to remove certain impurities.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane

  • Glass chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal eluent system. A good starting point for quinolone derivatives is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane:Methanol or Ethyl Acetate:Hexane[7]. The ideal system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Spot each fraction onto a TLC plate and develop it to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment and Characterization

Post-purification analysis is mandatory to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of quinolone compounds[8][9].

G cluster_0 Analytical Methods Crude Crude Product Purification Purification Step (Recrystallization or Chromatography) Crude->Purification Purified Purified Solid Purification->Purified Analysis Purity & Identity Confirmation Purified->Analysis Analysis->Purification Fail Final Pure Product (>98%) Analysis->Final Pass HPLC HPLC Analysis->HPLC NMR ¹H NMR Analysis->NMR MS Mass Spec Analysis->MS

Caption: Overall Purification and Analysis Workflow.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The target compound will have a characteristic retention time under specific conditions. Purity is assessed by the area percentage of the main peak.

Table 2: Representative HPLC Method Parameters

ParameterRecommended ConditionRationale / Source
Column C18, 5 µm, 4.6 x 250 mmStandard for quinolone analysis.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)Common for quinolone separation[7].
Elution Mode Isocratic or GradientGradient may be needed to resolve close-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV/Vis or DAD at ~280-290 nmQuinolone core has strong UV absorbance in this range[10][11].
Column Temp 30 °CEnsures reproducible retention times[10].
Spectroscopic Confirmation

¹H NMR Spectroscopy: Confirms the chemical structure. The expected signals for the purified product are:

  • ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H); 3.85 (s, 3H); 5.95 (d, 1H); 7.00 (s, 1H); 7.85 (d, 1H); 8.40 (s, 1H); 11.6 (br s, 1H)[1].

Mass Spectrometry (MS): Confirms the molecular weight.

  • MS-ESI: Expected m/z of 234 [M+H]⁺[1].

Conclusion

The successful purification of this compound is readily achievable through systematic application of recrystallization or column chromatography. The choice of method depends on the initial purity of the crude material and the scale of the purification. Rigorous analytical validation using HPLC, NMR, and MS is essential to ensure the final product is suitable for its intended use in research and drug development.

References

  • Yeole, R. D., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . PMC - NIH. Available at: [Link]

  • Kozak, J., et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review . ResearchGate. Available at: [Link]

  • Gomes, M. S. F., et al. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review . PMC - NIH. Available at: [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate . PubChem. Available at: [Link]

  • Núñez, O., et al. Analytical strategies to determine quinolone residues in food and the environment . ResearchGate. Available at: [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column . Agilent. Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity . PMC - NIH. Available at: [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid . PubChem. Available at: [Link]

  • This compound . Chemsrc. Available at: [Link]

  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches . PMC - NIH. Available at: [Link]

  • Gáspár, A., et al. Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis . ResearchGate. Available at: [Link]

  • Vale, N., et al. 260 quinolones for applications in medicinal chemistry: synthesis and structure . RSC Publishing. Available at: [Link]

  • Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept . PubMed. Available at: [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring . MDPI. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. Available at: [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate . Molbase. Available at: [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase . MDPI. Available at: [Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 . MDPI. Available at: [Link]

  • List of quinolones' chromatographic retention factors (k) *. ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate . PubMed Central. Available at: [Link]

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Application Note: Comprehensive Analytical Characterization of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate . As a key intermediate or potential active pharmaceutical ingredient (API) within the quinolone class of compounds, its structural integrity, purity, and identity must be rigorously established.[1] This application note is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. It outlines a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies are presented with a focus on the causality behind experimental choices and are grounded in established regulatory and pharmacopeial standards.

Introduction and Compound Overview

This compound (CAS No. 205448-65-3) belongs to the 4-quinolone-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] The precise characterization of this molecule is paramount for ensuring batch-to-batch consistency, defining impurity profiles, and supporting regulatory submissions. This guide establishes a self-validating analytical workflow where orthogonal techniques are used to build a complete and trustworthy profile of the compound.

Compound Details:

Property Value Source
IUPAC Name This compound [3]
Synonyms Lenvatinib Intermediate 3, methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate [4]
CAS Number 205448-65-3 [3][4][5][6]
Molecular Formula C₁₂H₁₁NO₄ [3]
Molecular Weight 233.22 g/mol [3]

| Appearance | Powder or liquid |[4] |

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[7][8] For a polar, aromatic compound like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reproducibility.

Causality of Method Design

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the quinolone ring system. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the precise control of retention time by modulating the eluent strength.[8] A gradient elution is often preferred over isocratic elution to ensure that impurities with a wide range of polarities are eluted as sharp, well-resolved peaks. UV detection is selected due to the strong chromophoric nature of the quinolone nucleus.[9]

Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity of the analyte and quantify related substances.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Experimental Parameters:

Parameter Recommended Setting Rationale & Validation Insight
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) Provides robust hydrophobic interaction for quinolones. Particle size and column length can be adjusted per USP <621> guidelines for method modernization.[10]
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to suppress the ionization of the carboxylic acid moiety (if hydrolyzed) and the quinolone nitrogen, ensuring sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B A shallow gradient ensures separation of closely eluting impurities. A wash step at high organic content cleans the column, and re-equilibration ensures reproducibility.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Can be scaled according to column dimensions.[11][12]
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µL Small volume minimizes peak broadening.
Detection UV at ~280 nm and ~325 nm Quinolones typically have multiple absorption maxima; monitoring at two wavelengths can help in impurity identification.[9]

| Sample Preparation | Accurately weigh ~10 mg of sample and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to make a 1 mg/mL stock. Further dilute as needed. | The diluent should be miscible with the mobile phase to prevent peak distortion. |

System Suitability: Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[11][13]

  • Tailing Factor (T): Should be between 0.8 and 1.8.[12]

  • Relative Standard Deviation (RSD): For five replicate injections of a standard, the RSD for peak area should be ≤ 2.0%.[14]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase A & B C System Purge & Equilibration A->C B Prepare Sample (1 mg/mL stock) D System Suitability Test (SST Injections) B->D C->D E Sample Injection D->E If SST Passes F Gradient Elution on C18 Column E->F G UV/DAD Detection F->G H Integrate Peaks G->H I Assess Purity (% Area) H->I J Verify SST Criteria H->J

Figure 1: Workflow for HPLC purity analysis.

Mass Spectrometry for Identity Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming molecular identity by providing an accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments. Electrospray Ionization (ESI) is the preferred technique for polar molecules like quinolones.[15][16]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and gain structural information through fragmentation.

Instrumentation:

  • An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Experimental Parameters:

  • LC Method: Use the HPLC method described in Section 2.2. The flow can be split before entering the MS source if necessary.

  • Ionization Mode: ESI, Positive (+)

  • Rationale: The quinolone structure contains nitrogen atoms that are readily protonated to form positive ions [M+H]⁺.

  • Scan Mode:

    • Full Scan: Scan a mass range of m/z 100-500 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 234.07) and apply collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

  • Expected Parent Ion: For C₁₂H₁₁NO₄, the exact mass is 233.0688. In positive ESI mode, the expected protonated molecule [M+H]⁺ will be observed at m/z 234.0761 .

  • Expected Fragmentation: Quinolone antibiotics exhibit characteristic fragmentation patterns.[15][17] Common losses include water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺ from the quinolone core.[15][17] The ester group can lead to the loss of methanol (-CH₃OH) or the formation of an acylium ion.[18][19]

MS_Fragmentation cluster_fragments Primary Fragments cluster_secondary Secondary Fragment Parent Parent Ion [M+H]⁺ m/z 234.07 F1 Loss of H₂O [M+H-18]⁺ Parent->F1 F2 Loss of CO [M+H-28]⁺ Parent->F2 F3 Loss of CH₃OH [M+H-32]⁺ Parent->F3 F4 [M+H-H₂O-CO]⁺ F1->F4

Figure 2: Predicted MS/MS fragmentation pathway.

Spectroscopic Structural Elucidation

While chromatography and mass spectrometry define purity and molecular weight, NMR and FTIR spectroscopy provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for quinolones due to its high solubilizing power.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted Spectral Data (Illustrative):

  • ¹H NMR:

    • ~11-12 ppm (s, 1H): N-H proton of the dihydroquinoline ring.

    • ~8.0-8.5 ppm (s, 1H): H at C5 (adjacent to the ester).

    • ~7.0-7.5 ppm (s, 1H): H at C8 (adjacent to the methoxy).

    • ~6.0-6.5 ppm (d, 1H) & ~7.5-8.0 ppm (d, 1H): Protons at C3 and C2, showing coupling.

    • ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~3.8 ppm (s, 3H): Methyl ester (-COOCH₃) protons.

  • ¹³C NMR:

    • ~175-180 ppm: C4 carbonyl carbon.

    • ~165-170 ppm: Ester carbonyl carbon.[19][20]

    • ~100-160 ppm: Aromatic and vinyl carbons of the quinoline ring.

    • ~55-60 ppm: Methoxy carbon.

    • ~50-55 ppm: Methyl ester carbon.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[21][22][23]

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Interpretation
~3200-3000 N-H stretch Indicates the secondary amine in the dihydroquinoline ring.
~3000-2850 C-H stretch (sp³) Corresponds to the methoxy and methyl ester groups.
~1720-1740 C=O stretch (Ester) Characteristic of the methyl carboxylate group.[24]
~1650-1680 C=O stretch (Amide/Ketone) The 4-oxo group of the quinolone ring.[24]
~1600-1450 C=C stretch Aromatic ring vibrations.

| ~1250-1200 | C-O stretch (Aryl Ether) | Asymmetric stretch of the methoxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic conjugation system. Quinolone derivatives are known to have characteristic UV absorption profiles.[9]

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., methanol or ethanol).

  • Acquisition: Scan the absorbance from 200 to 400 nm using a quartz cuvette.

Expected Data:

  • The 4-quinolone chromophore typically displays two or three major absorption bands.[9]

  • λ_max 1: ~270-290 nm

  • λ_max 2: ~315-330 nm

  • The exact positions and intensities of these maxima are solvent-dependent.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of these analytical methods, they must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][25][26][27][28] This process establishes that the analytical procedure is fit for its intended purpose.[28]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: Demonstrates a direct correlation between analyte concentration and the analytical signal across a defined range.[14]

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentration levels where the method is precise, accurate, and linear.[25][28]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][28]

Validation_Pyramid Level1 Fit for Purpose (ICH Q2(R2)) Level2 Accuracy Precision Linearity Level1->Level2 Level3 Specificity Range Robustness Level2->Level3 Level4 Detection Limit (LOD) Quantitation Limit (LOQ) Level3->Level4

Figure 3: Core parameters for analytical method validation.

Summary of Analytical Data

The following table summarizes the expected results from the comprehensive characterization of this compound.

Analytical TechniqueParameterExpected Result
RP-HPLC Retention TimeMethod-dependent, highly reproducible under defined conditions.
Purity≥ 98% (typical for reference standards).
LC-MS (ESI+) [M+H]⁺m/z 234.0761
Key Fragments[M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-CH₃OH]⁺
¹H NMR (DMSO-d₆) Chemical Shifts (ppm)See Section 4.1 for detailed predictions.
¹³C NMR (DMSO-d₆) Chemical Shifts (ppm)Carbonyls at ~177 and ~166 ppm; Methoxy at ~56 ppm.
FTIR (ATR) Key Peaks (cm⁻¹)~1730 (Ester C=O), ~1660 (Ketone C=O), ~1220 (C-O).
UV-Vis (Methanol) λ_max (nm)~280 nm and ~325 nm.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Regulatory Focus. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. [Link]

  • NIT Rourkela. (n.d.). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinolone-2-carboxylic acid aryl ester. [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]

  • ResearchGate. (2025, August 6). (PDF) FTIR and XRD investigations of some fluoroquinolones. [Link]

  • ResearchGate. (2016, January 27). (PDF) Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • MDPI. (2023, April 26). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]

  • ACS Measurement Science Au. (2024, November 14). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. [Link]

  • PubMed. (2012, October 1). Analysis of Quinolone Antibiotics in Eggs: Preparation and Characterization of a Raw Material for Method Validation and Quality Control. [Link]

  • PubMed. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of protected quinolones (1–5). All compounds were.... [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). [Link]

  • RXN Chemicals. (n.d.). Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate CAS No. 205448-65-3. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-.... [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 205448-65-3. [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. [Link]

  • PubMed. (2016, February 11). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this esteemed class of compounds, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate emerges as a pivotal intermediate and a molecule of significant interest for the development of novel pharmaceuticals. Its strategic substitution pattern offers a versatile platform for the synthesis of potent antibacterial, anticancer, and targeted therapeutic agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its synthesis, explore its potential in various therapeutic areas based on the activities of its close analogs, and provide detailed protocols for its synthesis and biological evaluation.

The Quinolone Core: A Privileged Structure in Drug Discovery

The 4-oxo-1,4-dihydroquinoline core is a well-established pharmacophore, most notably recognized in the fluoroquinolone class of antibiotics. These agents exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The substitution pattern on the quinolone ring system is critical for modulating the potency, spectrum of activity, and pharmacokinetic properties of these drugs.

Beyond its antibacterial prowess, the quinolone scaffold has been extensively explored for its potential in treating a range of other diseases, including cancer.[2] Various quinoline derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines, with mechanisms of action that include the inhibition of protein kinases and the disruption of other crucial cellular processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueSource
CAS Number 205448-65-3
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol [3][4]
Appearance Solid[5]
Storage 2-8 °C, protected from light[5]

Synthesis Protocol

The following protocol details a common method for the synthesis of this compound.[6]

Objective: To synthesize this compound.

Materials:

  • 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione

  • DOWTHERM A

  • Ether

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml) in a round-bottom flask.

  • Heat the suspension to 180-190 °C over 30 minutes with stirring. The starting material will dissolve at approximately 100 °C, and carbon dioxide evolution will begin at around 180 °C.

  • Maintain the temperature for 30 minutes, then turn off the heat and allow the reaction mixture to cool. The product will gradually precipitate.

  • Once the mixture has cooled to 40 °C, add ether and stir for an additional 30 minutes.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the collected solid with ether.

  • Dry the product under vacuum to yield 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one (approximately 5.56 g, 80% yield).[6]

  • Confirm the structure of the product using ¹H NMR spectroscopy and mass spectrometry.[6]

Synthesis_Workflow Start Starting Material: 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene- 2,2-dimethyl-1,3-dioxane-4,6-dione Reaction Reaction: Heat in DOWTHERM A (180-190 °C, 30 min) Start->Reaction Suspend Precipitation Cooling & Precipitation Reaction->Precipitation Cool Workup Work-up: Add Ether, Stir Precipitation->Workup Process Filtration Filtration & Washing Workup->Filtration Isolate Drying Drying under Vacuum Filtration->Drying Purify Product Final Product: Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Drying->Product Obtain

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

While direct biological data for this compound is limited in publicly available literature, its structural features and the activities of its close analogs point to significant potential in several therapeutic areas.

Antibacterial Drug Discovery

The 4-oxo-1,4-dihydroquinoline-6-carboxylic acid moiety is a key pharmacophore in many antibacterial agents. The carboxylic acid derivative of the title compound, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is a crucial intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[1] The methoxy group at the 7-position can influence the spectrum of activity and potency of the final antibiotic.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution):

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative of this compound against a panel of bacteria.

Materials:

  • Test compound (e.g., the corresponding carboxylic acid or an amide derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted test compound.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Assay Compound Test Compound (Quinolone Derivative) Dilution Serial Dilution in 96-well plate Compound->Dilution Inoculation Addition of Bacterial Inoculum Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a quinolone derivative.

Anticancer Drug Development

The quinolone scaffold is a promising framework for the design of novel anticancer agents. A closely related chloro-derivative, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, serves as a key intermediate in the synthesis of naphthamides, which are potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase.[7] The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7] By inhibiting this pathway, such compounds can effectively cut off the tumor's blood supply.

Protocol for In Vitro Anticancer Activity (MTT Assay):

Objective: To evaluate the cytotoxic effect of a derivative of this compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer_Assay Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Test Compound Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Readout Measure Absorbance Solubilization->Readout IC50 Calculate IC₅₀ Readout->IC50

Caption: Workflow for assessing the in vitro anticancer activity using the MTT assay.

Modulation of Drug Resistance

Derivatives of quinoline-4-carboxylates have been investigated for their ability to inhibit multidrug resistance proteins (MRPs), such as MRP2. MRPs are efflux pumps that can expel chemotherapeutic drugs from cancer cells, leading to drug resistance. Inhibiting these proteins can resensitize cancer cells to existing anticancer treatments. In one study, a 4-carboxy quinoline derivative demonstrated significant MRP2 inhibition. The esterification of the carboxylic acid, as in our title compound, was found to reduce this inhibitory activity, suggesting that the free carboxylate is important for interaction with the protein.

Structure-Activity Relationship (SAR) Insights

The medicinal chemistry applications of this compound and its derivatives are guided by key structure-activity relationships:

  • The 4-oxo and 6-carboxy groups: The 4-oxo group and the carboxylic acid at position 6 (or its ester precursor) are often crucial for the biological activity of quinolones, particularly in their antibacterial applications where they interact with the DNA gyrase-DNA complex.

  • Substitution at the 7-position: The methoxy group at the 7-position can be modified to modulate potency, selectivity, and pharmacokinetic properties. In fluoroquinolones, this position is often occupied by a piperazine or other nitrogen-containing heterocycle to enhance antibacterial activity.

  • Derivatization of the 6-carboxylate: The methyl ester at the 6-position is a convenient handle for further chemical modifications, such as the synthesis of amides or other esters, to explore new interactions with biological targets.

Future Directions

This compound represents a valuable starting point for the synthesis of a diverse library of compounds for biological screening. Future research could focus on:

  • Synthesis of amide derivatives: The conversion of the methyl ester to a series of amides could lead to novel compounds with enhanced biological activity, particularly in the anticancer and antibacterial arenas.

  • Exploration of different substituents at the 7-position: Replacing the methoxy group with other functionalities could fine-tune the compound's properties and lead to the discovery of more potent and selective agents.

  • Investigation as kinase inhibitors: Given its role as a precursor for a VEGF receptor kinase inhibitor, the scaffold could be further explored for its potential to inhibit other protein kinases implicated in disease.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carboxylic Acid. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]

  • VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2020). MDPI. Retrieved January 8, 2026, from [Link]

Sources

The Strategic Role of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in Lenvatinib Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib, a multi-kinase inhibitor, is a cornerstone in the treatment of various aggressive cancers, including thyroid and hepatocellular carcinoma. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This document provides a detailed technical guide on the utilization of a key intermediate, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , in the synthesis of Lenvatinib. We will delve into the synthesis of this pivotal quinoline derivative, its conversion to a crucial carboxamide, and its ultimate incorporation into the final Lenvatinib molecule. This guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Core in Lenvatinib

Lenvatinib's therapeutic efficacy is intrinsically linked to its unique chemical structure, which features a quinoline moiety. This heterocyclic scaffold is instrumental in the molecule's ability to bind to and inhibit various receptor tyrosine kinases (RTKs) involved in oncogenic signaling pathways. The synthesis of Lenvatinib is a multi-step process, and the efficient construction of the substituted quinoline core is a critical aspect that significantly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).[1]

This compound (also referred to as Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate) emerges as a highly strategic intermediate in this synthetic endeavor.[2][3] Its structure contains the foundational quinoline ring system with the required methoxy and methyl carboxylate functionalities at positions 7 and 6, respectively. This pre-functionalized intermediate streamlines the synthetic route, allowing for subsequent modifications with high regioselectivity.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the physical and chemical properties of "this compound" is paramount for its effective handling, reaction optimization, and characterization.

PropertyValueSource
CAS Number 205448-65-3[2]
Molecular Formula C₁₂H₁₁NO₄[2]
Molecular Weight 233.22 g/mol , [2]
Appearance Solid
Purity Typically ≥98%

Synthesis of this compound

The construction of the quinoline ring system is a classic challenge in organic synthesis. The Gould-Jacobs reaction provides a powerful and convergent approach to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and malonic acid derivatives.[1] A variation of this reaction is employed for the synthesis of our key intermediate.

Mechanistic Insight: The Gould-Jacobs Reaction

The Gould-Jacobs reaction commences with the condensation of an aniline derivative with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization to form the quinoline ring. The reaction proceeds through the following key steps:

  • Nucleophilic Substitution: The aniline nitrogen attacks the electrophilic carbon of the methylene group, displacing the alkoxy group.

  • Intramolecular Cyclization: At elevated temperatures, an intramolecular cyclization occurs, where the aniline ring attacks one of the ester carbonyls.

  • Elimination and Tautomerization: Subsequent elimination of an alcohol molecule and tautomerization lead to the formation of the stable 4-quinolone system.

Gould_Jacobs_Mechanism Aniline Aniline Derivative Intermediate1 Anilidomethylene- malonic Ester Aniline->Intermediate1 + MalonicEster Alkoxymethylene- malonic Ester MalonicEster->Intermediate1 -ROH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Heat (Thermal Cyclization) Product 4-Quinolone-3-carboxylate Intermediate2->Product -ROH, Tautomerization

Caption: Simplified workflow of the Gould-Jacobs reaction.

Detailed Protocol: Synthesis of the Quinoline Intermediate

This protocol is adapted from established procedures for the synthesis of substituted 4-quinolones.[4]

Step 1: Formation of the Enamine Intermediate

The synthesis begins with the reaction of methyl 4-amino-2-methoxybenzoate with a derivative of Meldrum's acid, 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione), which serves as a malonic acid equivalent.

Materials:

  • 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione)

  • DOWTHERM™ A (eutectic mixture of diphenyl ether and biphenyl)

Procedure:

  • Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione) (10 g, 29.8 mmol) in DOWTHERM™ A (125 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

  • Heat the suspension to 180-190 °C over 30 minutes. The starting material will dissolve at approximately 100 °C, and the evolution of carbon dioxide will commence at around 180 °C.[4]

  • Maintain the heating for an additional 30 minutes.

  • Discontinue heating and allow the reaction mixture to cool. The product will gradually precipitate.

  • Once the mixture has cooled to approximately 40 °C, add diethyl ether and stir for 30 minutes to facilitate complete precipitation.[4]

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.[4] (Expected yield: ~80%).

Conversion to 4-chloro-7-methoxyquinoline-6-carboxamide: The Gateway to Lenvatinib

The next crucial phase in the synthesis of Lenvatinib involves a two-step transformation of the quinolone intermediate: chlorination of the 4-oxo group followed by amidation of the methyl ester.

Step 1: Chlorination of the 4-Quinolone

The conversion of the 4-quinolone to a 4-chloroquinoline is a critical activation step, rendering the 4-position susceptible to nucleophilic aromatic substitution in the subsequent coupling reaction. This is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

4.1.1. Mechanistic Rationale

The oxygen of the 4-oxo group acts as a nucleophile, attacking the electrophilic phosphorus or sulfur atom of the chlorinating agent. This is followed by a series of steps, ultimately leading to the replacement of the hydroxyl group (in the enol tautomer) with a chlorine atom. The use of a catalytic amount of a tertiary amine or DMF can accelerate this reaction.

Chlorination_Workflow Quinolone Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate ChlorinatingAgent POCl₃ or SOCl₂ (with optional DMF catalyst) Quinolone->ChlorinatingAgent + ChloroquinolineEster Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate ChlorinatingAgent->ChloroquinolineEster

Caption: Chlorination of the 4-quinolone intermediate.

4.1.2. Detailed Protocol: Chlorination

Materials:

  • This compound

  • Toluene

  • Phosphoryl chloride (POCl₃)

  • Demineralized water

  • 20% Sodium hydroxide solution

Procedure:

  • In a flask, combine this compound (10.0 g), toluene (90 mL), and phosphoryl chloride (8.2 g) at 25-30 °C.[5]

  • Heat the mixture to 90-95 °C for 3-4 hours.[5]

  • Cool the reaction to 25-30 °C and cautiously add 100 mL of demineralized water.[5]

  • Separate the organic layer and wash it with 50 mL of demineralized water.[5]

  • To the organic layer, add 41 mL of 20% sodium hydroxide solution.[5]

  • Filter the resulting solid, wash, and dry under reduced pressure to obtain Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[5]

Step 2: Amidation of the Methyl Ester

The methyl ester at the 6-position is then converted to the corresponding primary amide, which is the functionality present in the final Lenvatinib molecule. This is typically achieved by reacting the ester with ammonia.

4.2.1. Mechanistic Rationale

This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol to yield the more stable amide.

4.2.2. Detailed Protocol: Amidation

Materials:

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

  • Methanol

  • 25% Aqueous ammonia solution

  • Demineralized water

Procedure:

  • In a flask, combine Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (55.0 g), methanol (330 mL), and 25% aqueous ammonia solution (660 mL) at 25-30 °C.[5]

  • Stir the mixture for 10-12 hours.[5]

  • Add 275 mL of demineralized water to the reaction solution and filter the resulting precipitate.[5]

  • Dry the collected solid at approximately 55 °C under reduced pressure to obtain 4-chloro-7-methoxyquinoline-6-carboxamide.[5]

The Final Coupling to Lenvatinib

With the successful synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, the stage is set for the final key reaction: a nucleophilic aromatic substitution (SNAᵣ) reaction to couple the quinoline core with the side chain, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Mechanistic Overview

The phenoxide ion, generated from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea under basic conditions, acts as the nucleophile. It attacks the electron-deficient C4 position of the 4-chloro-7-methoxyquinoline-6-carboxamide, displacing the chloride leaving group. This reaction forms the ether linkage that connects the two main fragments of the Lenvatinib molecule.

Lenvatinib_Final_Coupling Chloroquinoline 4-chloro-7-methoxyquinoline- 6-carboxamide Lenvatinib Lenvatinib Chloroquinoline->Lenvatinib + UreaSideChain 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea UreaSideChain->Lenvatinib Base Base (e.g., Sodium Methoxide) Base->Lenvatinib Solvent (e.g., Chloroform) Heat

Caption: Final coupling step in Lenvatinib synthesis.

Detailed Protocol: Lenvatinib Synthesis

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

  • 20% Sodium methoxide solution

  • Chloroform

  • Acetone

  • Water

Procedure:

  • Combine 4-chloro-7-methoxyquinoline-6-carboxamide (2.36 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3 g), 20% sodium methoxide solution (5 mL), and chloroform (20 mL).[6]

  • Heat the mixture to reflux and maintain for 5 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[6]

  • Separate the organic layer, wash it until neutral, and dry it over anhydrous sodium sulfate.[6]

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.[6]

  • Recrystallize the crude product from an acetone-water mixture to yield pure Lenvatinib as a white solid.[6] (Expected yield: ~3.9 g).

Conclusion

The synthesis of Lenvatinib is a testament to the strategic application of modern organic chemistry principles. This compound stands out as a pivotal intermediate, the successful synthesis and transformation of which are critical for the overall efficiency of the Lenvatinib manufacturing process. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this important anti-cancer agent. Adherence to the detailed procedures and an understanding of the underlying chemical principles are key to achieving high yields and purity, ultimately contributing to the availability of this life-saving medication.

References

  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API.
  • Google Patents. (CN109734661B). Synthetic method of lenvatinib.
  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

  • Google Patents. (WO2019092625A1). Process for the preparation of lenvatinib or its salts thereof.
  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. (n.d.). Retrieved from [Link]

  • MySkinRecipes. 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (WO2019016664A1). An improved process for the preparation of lenvatinib.
  • Google Patents. (CN113307767A). Synthetic method of lenvatinib.
  • Chemsrc. This compound. Retrieved from [Link]

  • Google Patents. (CN104876864A). Preparation method of lenvatinib.
  • apicule. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (CAS No: 205448-65-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (CN116874420A). Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

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Experimental procedure for N-alkylation of 4-quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for N-Alkylation of 4-Quinolones Audience: Researchers, scientists, and drug development professionals.

Guide to the Strategic N-Alkylation of 4-Quinolone Scaffolds

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the N-Alkyl 4-Quinolone Motif

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The nitrogen atom at the 1-position (N-1) of the quinolone ring is a critical handle for synthetic modification. Alkylation at this position profoundly influences the molecule's pharmacological and pharmacokinetic profile. Strategic N-alkylation can enhance target binding, improve cell permeability, modulate solubility, and alter metabolic stability, making it a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[4][5][6]

This guide provides a comprehensive overview of the principles, methods, and practical execution of N-alkylation on 4-quinolone systems. We will delve into the underlying reaction mechanisms, compare common synthetic strategies, and present a detailed, field-proven protocol for a standard N-alkylation reaction, complete with characterization and troubleshooting advice.

Mechanistic Rationale: The Chemistry of N- vs. O-Alkylation

The 4-quinolone scaffold exists in a tautomeric equilibrium with its 4-hydroxyquinoline form.[7][8] However, for the purpose of alkylation, the 4-quinolone tautomer is typically the reactive species. The reaction is initiated by the deprotonation of the N-H bond by a suitable base, generating a nucleophilic enolate intermediate.

While both the nitrogen and the oxygen atoms possess lone pairs of electrons, N-alkylation is generally favored under many standard conditions. Semi-empirical calculations and experimental evidence suggest that alkylation of the enolate intermediate leads selectively to the N-alkylated product.[9] This selectivity is governed by Klopman's theorem and Pearson's HSAB (Hard and Soft Acids and Bases) theory, where the nitrogen anion is a softer nucleophile, preferentially reacting with soft electrophiles like alkyl halides.

It is crucial to recognize that O-alkylation can occur, particularly under specific conditions such as the Mitsunobu reaction, where the choice of solvent and reagents can influence the N/O selectivity.[10][11] Understanding this dichotomy is key to designing a successful and selective synthesis.

Comparative Overview of N-Alkylation Strategies

The choice of synthetic method depends on the substrate's complexity, the nature of the alkyl group to be introduced, and the desired scale of the reaction. Below is a comparative summary of common approaches.

Method Typical Reagents Solvent Advantages Considerations & Limitations
Classical SN2 Alkylation Alkyl halide (R-X), Base (K₂CO₃, Cs₂CO₃, NaH)DMF, DMSO, AcetonitrileSimple, cost-effective, widely applicable for simple alkyl groups.Can require elevated temperatures; potential for O-alkylation; strong bases like NaH require anhydrous conditions.[5][12]
Mitsunobu Reaction Alcohol (R-OH), PPh₃, DEAD or DIADTHF, DioxaneMild conditions; occurs with stereochemical inversion at the alcohol's chiral center; excellent for complex and acid-sensitive substrates.[13][14]Stoichiometric phosphine oxide byproduct can complicate purification; N/O selectivity can be an issue and must be optimized.[10][11][13]
Metal-Catalyzed Synthesis Anilines, alkynes, CO source; Catalyst (Pd, Cu)Dioxane, DCEEnables one-pot synthesis of complex N-alkylated quinolones from simple precursors; high functional group tolerance.[1][3][15]Requires specialized catalysts and ligands; optimization may be complex.

Detailed Experimental Protocol: SN2 N-Benzylation of 4-Quinolone

This protocol details a robust and reproducible method for the N-alkylation of a 4-quinolone using an alkyl halide.

Protocol 1: N-Alkylation of 4-Quinolone using Benzyl Bromide and Potassium Carbonate

Materials & Reagents:

  • 4-Quinolone (1.0 eq.)

  • Benzyl Bromide (1.1 - 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Deionized Water

  • Brine (saturated aq. NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a stir bar

  • Condenser and heating mantle with temperature control

  • Nitrogen or Argon inlet

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-quinolone (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the 4-quinolone.

    • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent:

    • Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

    • Causality Check: Adding the electrophile slowly prevents localized high concentrations that could lead to side reactions. The excess K₂CO₃ ensures the immediate neutralization of the HBr byproduct.

  • Reaction Progression:

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.

      • Mobile Phase: A typical system is 50:50 Ethyl Acetate/Hexanes.

      • Visualization: UV lamp (254 nm).

      • Self-Validation: The reaction is complete upon the disappearance of the starting 4-quinolone spot and the appearance of a new, typically less polar, product spot.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). This will precipitate the crude product and dissolve the DMF and salts.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-benzyl-4-quinolone.

  • Final Analysis:

    • Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product. Confirm its identity and purity via NMR and Mass Spectrometry.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • Benzyl bromide is a lachrymator and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Visualizing the Process

The following diagrams illustrate the general reaction and the experimental workflow.

cluster_reaction General N-Alkylation Reaction Quinolone 4-Quinolone Product N-Alkyl-4-Quinolone Quinolone->Product + R-X RX Alkyl Halide (R-X) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General scheme for the SN2 N-alkylation of a 4-quinolone.

Start Combine 4-Quinolone & K₂CO₃ in DMF Add_RX Add Alkyl Halide Start->Add_RX Heat Heat Reaction (e.g., 60°C) Add_RX->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

The Strategic Utility of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Among the numerous quinoline derivatives, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate stands out as a highly versatile and strategically important starting material for the synthesis of complex heterocyclic compounds. Its intrinsic functionalities—a methoxy group, a Michael acceptor system, and a carboxylate moiety—offer multiple avenues for chemical modification.

This guide provides an in-depth exploration of the synthetic applications of this key quinolone derivative. We will delve into its activation to a more reactive intermediate and subsequently detail its use in the construction of fused heterocyclic systems and in advanced cross-coupling reactions, which are pivotal in modern drug discovery. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to leverage this powerful building block for the creation of novel molecular entities.

Part 1: Activation of the Quinolone Core: Synthesis of the 4-Chloro Intermediate

The 4-oxo group of the parent quinolone is relatively unreactive for direct displacement. Therefore, the initial and most crucial step in harnessing the synthetic potential of this compound is its conversion to the highly reactive Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate . This transformation replaces the hydroxyl group of the enol tautomer with a chlorine atom, an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.

Causality Behind the Experimental Choice:

The use of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a standard and efficient method for this type of transformation. The reaction proceeds via the formation of a highly electrophilic intermediate at the C4 position, which is then readily attacked by the chloride ion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.

Experimental Workflow: Chlorination

G cluster_0 Activation of the Quinolone Core start This compound chlorination Chlorination with SOCl₂ or POCl₃ (Catalytic DMF) start->chlorination product Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate chlorination->product G cluster_1 Synthesis of Pyrazolo[4,3-c]quinolines start Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate hydrazine Reaction with Hydrazine Hydrate (Nucleophilic Substitution and Cyclization) start->hydrazine product Methyl 7-Methoxy-1H-pyrazolo[4,3-c]quinoline-6-carboxylate hydrazine->product G cluster_2 Synthesis of [1,2,4]Triazolo[4,3-a]quinolines start Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate hydrazinolysis 1. Hydrazinolysis (Hydrazine Hydrate) start->hydrazinolysis cyclization 2. Cyclization with Orthoester (e.g., Triethyl orthoformate) hydrazinolysis->cyclization product Methyl 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline-6-carboxylate cyclization->product G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination\n& Deprotonation R₂NH Base Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive Elimination Reductive Elimination->Pd(0) Ar-NR₂

Sources

Comprehensive Guide to the Handling and Storage of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS No. 205448-65-3) is a quinolone derivative, a class of compounds widely recognized for their significant biological activities, primarily as inhibitors of bacterial DNA synthesis.[1] Its structure, featuring a quinolone core, a methoxy group, and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and development.[2][3]

The integrity of this compound is paramount for reproducible experimental outcomes. Improper handling can lead to contamination or degradation, while inadequate storage can compromise its stability, leading to unreliable results. This guide provides a detailed framework for the safe handling, storage, and management of this compound, ensuring its quality and the safety of laboratory personnel. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each critical step.

Section 1: Compound Profile & Physicochemical Properties

A foundational understanding of the compound's properties is essential for safe and effective handling. The quinolone backbone suggests potential photosensitivity and specific solubility profiles, while the ester functional group may be susceptible to hydrolysis under acidic or basic conditions.

PropertyValueSource
CAS Number 205448-65-3[2][4]
Molecular Formula C₁₂H₁₁NO₄[5][6]
Molecular Weight 233.22 g/mol [5][6][7]
Appearance Solid[7]
Purity ≥98% (Typical)[7]
Boiling Point 421.0 ± 45.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Flash Point 208.4 ± 28.7 °C[5]

Section 2: Hazard Identification and Safety Precautions (EHS)

While specific toxicological data for this compound is not extensively documented, its classification as a chemical intermediate necessitates adherence to standard laboratory safety protocols. The primary risks associated with this solid compound are inhalation of dust particles and dermal or eye contact.[4][8]

Protocol 1: Personal Protective Equipment (PPE) Regimen

The selection of PPE is the first line of defense against chemical exposure. The following protocol is mandatory when handling the compound in any form.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against dust or splashes.

  • Hand Protection: Use nitrile or other chemical-impermeable gloves. Gloves must be inspected for tears or holes before use. Causality: This prevents direct skin contact. Should contamination occur, the gloves can be safely removed, minimizing exposure time.[8]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. This protects against incidental contact with skin and contamination of personal clothing.

  • Respiratory Protection: When handling significant quantities of the solid compound outside of a certified chemical fume hood, a NIOSH-approved P95 or P100 particulate respirator is required to prevent inhalation of fine dust.[8] For handling small amounts, a fume hood provides adequate protection.

PPE_Workflow start Enter Lab lab_coat Don Lab Coat (Fully buttoned) start->lab_coat goggles Wear Safety Goggles lab_coat->goggles gloves Inspect and Don Nitrile Gloves goggles->gloves end Proceed to Handling gloves->end

Caption: Personal Protective Equipment (PPE) Workflow.

Section 3: Guidelines for Safe Handling

Safe handling procedures are critical to prevent exposure, cross-contamination, and degradation of the compound.

Protocol 2: Handling the Solid Compound (Weighing and Transfer)
  • Designated Area: Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to contain airborne particles.[2]

  • Static Control: Use an anti-static weigh boat or an ionizer. Causality: Fine chemical powders are prone to static cling, which can cause them to disperse uncontrollably during transfer, leading to loss of material and contamination of the workspace.

  • Tool Selection: Use clean, dedicated spatulas for transfer. Avoid sharing tools with other reagents to prevent cross-contamination.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent uptake of atmospheric moisture.[4]

  • Cleanup: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

Protocol 3: Stock Solution Preparation

The poor aqueous solubility of many quinolone derivatives is a critical consideration.[9] Organic solvents are typically required.

  • Solvent Selection: Based on the compound's structure (a carboxylate ester), common solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are appropriate starting points. The final choice should be validated for the specific downstream application.

  • Dissolution: Add the selected solvent to the pre-weighed solid compound in a volumetric flask. Do not add the solid to the solvent, as this can lead to clumping and slower dissolution.

  • Mixing: Cap the flask and mix by inversion. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates remain.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid & Solution cluster_cleanup Post-Handling ppe 1. Don Required PPE (Protocol 1) fume_hood 2. Prepare Fume Hood ppe->fume_hood gather 3. Gather Materials (Spatula, Vial, Solvent) fume_hood->gather weigh 4. Weigh Solid (Anti-static boat) gather->weigh dissolve 5. Prepare Solution (Add solvent to solid) weigh->dissolve store 6. Aliquot & Store (Protocol 4) dissolve->store cleanup 7. Clean Workspace store->cleanup dispose 8. Dispose of Waste cleanup->dispose wash 9. Doff PPE & Wash Hands dispose->wash

Caption: General workflow for safe handling and solution preparation.

Section 4: Storage and Stability Management

The stability of quinolone derivatives can be influenced by temperature, light, and moisture. Proper storage is essential to preserve the compound's integrity over time.

Recommended Storage Conditions
FormConditionDurationRationale & Key Considerations
Solid Room Temperature (15-25°C)Long-TermStore in a tightly sealed container in a cool, dry, dark place away from direct sunlight and heat sources.[2][4]
Solid 2-8°CLong-Term (Preferred)Refrigeration further minimizes the risk of degradation from thermal energy, especially in labs with temperature fluctuations.
Stock Solution (in DMSO/DMF) -20°CShort-Term (Weeks)Minimizes solvent evaporation and slows potential degradation pathways. Use tightly sealed vials.
Stock Solution (in DMSO/DMF) -80°CLong-Term (Months)Considered the optimal condition for preserving the integrity of solutions for extended periods.[10]

Insight from Analogs: A study on the stability of various quinolones found that while they were stable for up to 24 hours at 4°C, degradation began after 48 hours. Storage at -20°C showed no degradation for 7 days, with only minor degradation after 30 days.[10] This underscores the importance of low-temperature storage for solutions.

Protocol 4: Aliquoting for Long-Term Storage
  • Objective: To minimize freeze-thaw cycles, which can accelerate compound degradation and introduce moisture into the stock solution.

  • Preparation: After preparing the stock solution (Protocol 3), divide the total volume into smaller, single-use aliquots in appropriate vials (e.g., cryovials).

  • Volume Selection: The volume of each aliquot should correspond to the amount needed for a typical experiment.

  • Sealing: Use vials with high-quality seals (e.g., O-rings) to prevent solvent evaporation and moisture ingress during storage.

  • Labeling: Label each aliquot vial clearly.

  • Storage: Place the labeled aliquots in a freezer box and store at -80°C for long-term preservation.

  • Usage: When an aliquot is needed, remove only one from the freezer, allow it to thaw completely at room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot; do not refreeze.

Section 5: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[8][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

  • Spill Response: Evacuate non-essential personnel. Wearing full PPE (Protocol 1), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust formation, and place it in a sealed, labeled container for chemical waste disposal.[4][8] Do not allow the chemical to enter drains.[11]

Conclusion

The effective use of this compound in a research setting is contingent upon rigorous adherence to proper handling and storage protocols. By understanding its physicochemical properties, respecting potential hazards, and implementing the detailed procedures outlined in this guide, researchers can ensure personnel safety, maintain compound integrity, and achieve reliable, reproducible scientific results.

References

  • This compound. Chemsrc. [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Quinolone Derivative Physicochemical Studies. ACS Publications. [Link]

  • MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Capot Chemical. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

  • Quinolone antibiotics. PubMed Central, National Institutes of Health. [Link]

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"Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" reaction with thionyl chloride to form methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Abstract: This document provides a comprehensive guide for the synthesis of methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a pivotal intermediate in the development of pharmaceutical agents, notably tyrosine kinase inhibitors like Lenvatinib.[1][2][3] The protocol details the conversion of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using thionyl chloride, catalyzed by N,N-dimethylformamide (DMF). Emphasis is placed on the mechanistic rationale, detailed procedural steps, safety protocols, and analytical verification of the final product.

Scientific Principles and Reaction Mechanism

The conversion of a 4-quinolone to a 4-chloroquinoline is a critical transformation in heterocyclic chemistry. The substrate, this compound, exists in tautomeric equilibrium with its 4-hydroxyquinoline form. This hydroxy tautomer is the reactive species in this synthesis.

The reaction proceeds via the formation of a Vilsmeier-Haack type reagent. Thionyl chloride (SOCl₂) reacts with a catalytic amount of N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻. This species is significantly more reactive than thionyl chloride alone.[4][5]

The mechanism unfolds as follows:

  • Activation: The 4-hydroxy group of the quinoline tautomer performs a nucleophilic attack on the electrophilic Vilsmeier reagent.

  • Intermediate Formation: A reactive intermediate is formed, which readily eliminates a stable leaving group.

  • Nucleophilic Attack: A chloride ion (from SOCl₂ or the iminium salt) then attacks the C4 position of the quinoline ring.

  • Aromatization: Subsequent loss of a proton re-aromatizes the quinoline system, yielding the stable 4-chloro derivative.

This method is highly efficient for converting the relatively unreactive 4-oxo group into a versatile 4-chloro group, which can then be used in subsequent nucleophilic substitution reactions for drug synthesis.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaRecommended Purity
This compound205448-65-3C₁₂H₁₁NO₄≥98%
Thionyl chloride (SOCl₂)7719-09-7SOCl₂≥99%
N,N-dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO≥99.8%
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)N/A
Saturated Sodium Chloride Solution (Brine)N/ANaCl(aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄ACS Grade
Deionized Water7732-18-5H₂ON/A
Equipment
  • Two-neck round-bottom flask (100 mL or appropriate size)

  • Reflux condenser with a gas inlet/outlet adapter

  • Heating mantle with magnetic stirrer and stir bar

  • Nitrogen gas line

  • Glass stopper

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is based on a 3.00 g scale of the starting material.[1][6]

Reaction Setup & Execution
  • Inert Atmosphere: Assemble the two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Dry the glassware thoroughly under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Charging the Flask: To the flask, add this compound (3.00 g, 12.86 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add thionyl chloride (30.0 mL) to the flask. Thionyl chloride serves as both the chlorinating agent and the solvent in this procedure.

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) (approx. 0.1 mL, 1.29 mmol) dropwise to the stirred suspension. The addition of DMF is crucial for the reaction to proceed efficiently.

  • Reflux: Heat the reaction mixture to an external temperature of 90 °C. Allow the reaction to reflux for 1-3 hours. The solid starting material should gradually dissolve.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent is a mixture of dichloromethane and methanol (e.g., 95:5). The disappearance of the starting material spot indicates the completion of the reaction.

Work-up & Purification
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching (Critical Safety Step): Prepare a large beaker containing approximately 50 mL of ice water. In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This step is highly exothermic and will release significant amounts of HCl and SO₂ gas. Perform this addition cautiously to control the rate of gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 30 mL).[6] Combine the organic layers.

    • Note: Some procedures may also use ethyl acetate for extraction.[6] Dichloromethane is often preferred for its ability to dissolve the product well and form a distinct lower layer.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

    • Saturated sodium chloride solution (brine) (1 x 20 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product: The resulting solid is methyl 4-chloro-7-methoxyquinoline-6-carboxylate, which typically appears as a bright yellow or orange solid.[1] The reported yield is approximately 76% with 95% purity.[6] For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography can be performed.

Visualization of the Experimental Workflow

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Analysis & QC A 1. Charge Flask (Starting Material) B 2. Add SOCl₂ & DMF (Under N₂) A->B C 3. Heat to Reflux (90°C, 1-3h) B->C D 4. Quench in Ice Water (CAUTION!) C->D E 5. Extract with DCM D->E F 6. Wash & Dry E->F G 7. Concentrate (Rotary Evaporator) F->G H Final Product (Crude Solid) G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Characterization Data

  • Appearance: Bright yellow or orange solid.[1]

  • Molecular Formula: C₁₂H₁₀ClNO₃[6]

  • Molecular Weight: 251.67 g/mol [6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H).[1][6]

  • Mass Spectrometry (MS): Expected [M+H]⁺ at m/z 252.0.

Critical Safety Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator.[7] It reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8] Always handle in a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat at all times.[8][11]

  • Quenching Step: The addition of the reaction mixture to water is extremely exothermic and produces large volumes of gas. This must be done slowly, in a fume hood, and behind a safety shield if possible.

  • Waste Disposal: All waste containing thionyl chloride must be quenched and neutralized before disposal according to institutional guidelines.[11]

  • Emergency Equipment: Ensure an emergency shower and eyewash station are immediately accessible.[8]

References

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 44B, February 2005, pp. 362-366. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Safety Data Sheet: Thionyl chloride (Alternative). Carl ROTH. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry. [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[6][8]oxathioles and their transformations. ResearchGate. [Link]

  • How can I do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. PubChem. [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Molbase. [Link]

  • Reaction with Thionyl Chloride. YouTube. [Link]

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Aust. J. Chem., 1977, 30, 433-5. [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. PubChem. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Procedure. Organic Syntheses. [Link]

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Application Note & Protocol: Laboratory-Scale Synthesis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinolone Scaffold

Quinolones, and their fluoroquinolone subclass, represent a cornerstone of synthetic antibacterial agents, with a storied history in medicinal chemistry.[1][2][3] Their core structure, a 4-oxo-1,4-dihydroquinoline, is a versatile pharmacophore that has been extensively modified to produce a wide array of therapeutic agents.[4][5] Beyond their well-established antibacterial action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have shown remarkable potential as anticancer, antiviral, and antimalarial agents.[1][2][6][7]

The continued relevance of this structural motif necessitates robust and adaptable synthetic methodologies.[8] This guide provides an in-depth analysis of classic and reliable named reactions for the laboratory-scale synthesis of quinolone derivatives, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Field-Proven Guide

The construction of the quinolone ring system can be achieved through several reliable methods. This section details the mechanisms and protocols for the most frequently employed syntheses: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, the Camps cyclization, and the Friedländer annulation.

The Gould-Jacobs Reaction

This reaction is a powerful and versatile method for preparing 4-hydroxyquinoline derivatives.[9][10] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11]

Causality & Mechanism: The reaction proceeds in a stepwise fashion. First, a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) leads to an anilidomethylenemalonate intermediate after the elimination of ethanol.[9][11] The critical step is a high-energy 6-electron electrocyclization, typically requiring temperatures above 250 °C, to form the quinoline ring.[11][12] This high thermal barrier is why high-boiling solvents like diphenyl ether are traditionally used.[4][12] The resulting ester can then be hydrolyzed (saponified) and decarboxylated to yield the final 4-hydroxyquinoline.[9][12]

Table 1: Typical Reaction Parameters for Gould-Jacobs Synthesis

StepReactantsSolventTemperature (°C)Typical DurationNotes
Condensation Aniline, Diethyl ethoxymethylenemalonate (DEEM)None (neat)100–1301–2 hoursFormation of the stable intermediate. Ethanol is removed under reduced pressure.[11]
Cyclization Anilidomethylenemalonate intermediateDiphenyl ether~250–26030–60 minutesHigh-boiling inert solvent is crucial for achieving the required cyclization temperature.[4][12]
Hydrolysis Cyclized ester, NaOH (aq)Ethanol/WaterReflux1–2 hoursSaponification of the ester to the carboxylic acid.
Decarboxylation Quinolone-3-carboxylic acidDiphenyl ether~250–26030–60 minutesOften occurs in the same pot as cyclization if conditions are maintained.

Detailed Protocol: Classical Thermal Synthesis of 4-Hydroxyquinoline

  • Safety Precaution: This reaction involves very high temperatures and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Diphenyl ether has a strong odor and should be handled with care.

  • Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture with stirring at 110-120 °C for 1.5 hours.

  • Step 2: Intermediate Formation. Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting viscous oil is the anilidomethylenemalonate intermediate, which can often be used directly.

  • Step 3: Cyclization. Add the intermediate to a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[12] Equip the flask with a reflux condenser. Heat the solution to a vigorous reflux (~250 °C) and maintain for 45 minutes.[11][12]

  • Step 4: Isolation. Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[11] Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.[12]

  • Step 5: Purification & Hydrolysis. Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.[12] For hydrolysis, the crude ester is then refluxed with aqueous sodium hydroxide (2 M) until the solid dissolves, followed by acidification to precipitate the carboxylic acid, which can be decarboxylated upon further heating to yield 4-hydroxyquinoline.

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow A Mix Aniline & DEEM B Heat (110-120°C, 1.5h) A->B Condensation C Remove EtOH (Vacuum) B->C D Add Diphenyl Ether C->D Intermediate E Heat to Reflux (~250°C, 45min) D->E Cyclization F Cool to RT & Precipitate E->F G Filter & Wash with Hexane F->G Isolation H Dry Product G->H

Caption: Generalized workflow for the Gould-Jacobs synthesis.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[13] A key feature is that the reaction conditions dictate the final product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures or acidic conditions lead to 2-hydroxyquinolines (Knorr).[1][14][15]

Causality & Mechanism: The synthesis begins with the condensation of aniline with a β-ketoester.[16]

  • Kinetic Control (Conrad-Limpach, ~140-160°C): At moderate temperatures, the aniline attacks the keto group, forming an enamine intermediate. This intermediate undergoes thermal electrocyclization at high temperatures (~250°C) to yield the 4-hydroxyquinoline.[14][16] The use of an inert, high-boiling solvent like mineral oil or diphenyl ether is critical to achieve high yields (up to 95%) for the cyclization step.[4][16]

  • Thermodynamic Control (Knorr, >160°C or Acidic): Under more forceful conditions, the aniline attacks the ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes via an intramolecular condensation to form the thermodynamically more stable 2-hydroxyquinoline.[15]

Detailed Protocol: Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline

  • Safety Precaution: This protocol involves high temperatures and requires diligent temperature control. Work in a fume hood and wear appropriate PPE.

  • Step 1: Enamine Formation. Combine aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a round-bottom flask with a catalytic amount of sulfuric acid. Stir the mixture at 140 °C for 1 hour. Water will be evolved during the reaction.

  • Step 2: Cyclization. Add the crude enamine intermediate to a flask containing diphenyl ether. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Step 3: Isolation and Purification. Allow the reaction mixture to cool to below 100 °C, then add hexane to precipitate the product. Filter the solid, wash extensively with hexane to remove the diphenyl ether, and then wash with ethanol. The crude product can be recrystallized from ethanol to yield pure 4-hydroxy-2-methylquinoline.

Experimental Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow A Mix Aniline & β-Ketoester B Heat (~140°C, 1h) A->B Condensation C Isolate Enamine Intermediate B->C D Add Diphenyl Ether C->D E Heat to Cyclize (~250°C, 30min) D->E Annulation F Cool & Precipitate with Hexane E->F G Filter & Wash F->G Isolation H Recrystallize Product G->H Purification

Caption: Generalized workflow for the Conrad-Limpach synthesis.

Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form hydroxyquinolines.[17] The choice of base and reaction conditions can direct the cyclization to yield either 2-hydroxy- or 4-hydroxyquinolines.

Causality & Mechanism: The reaction proceeds via an intramolecular aldol condensation.[6] Starting with an N-(2-acylaryl)amide, a base is used to deprotonate a carbon alpha to one of the carbonyl groups, creating an enolate.

  • To form a 4-quinolone , a strong base (e.g., sodium hydroxide) deprotonates the CH₂ group adjacent to the ketone, and the resulting enolate attacks the amide carbonyl.[6]

  • To form a 2-quinolone , a weaker base is used to deprotonate the CH₂ group of the amide, which then attacks the ketone carbonyl.[6] Subsequent dehydration of the alcohol intermediate yields the final quinolone product.[6]

Detailed Protocol: Base-Catalyzed Synthesis of 2-Aryl-4-quinolones

  • Safety Precaution: Handle bases like sodium hydroxide with care. Ensure all glassware is dry before starting.

  • Step 1: Substrate Preparation. The starting o-acylaminoacetophenone can be prepared via Cu-catalyzed amidation of an o-halophenone with an appropriate amide.[18]

  • Step 2: Cyclization. Dissolve the o-acylaminoacetophenone (1.0 eq) in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 3.0 eq).

  • Step 3: Reaction. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation. After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl). The product will precipitate out of the solution.

  • Step 5: Purification. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure quinolone derivative.

Friedländer Annulation

The Friedländer synthesis is a straightforward condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone).[19][20] It can be catalyzed by either acid or base.

Causality & Mechanism: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated ketone intermediate.[19] This is followed by an intramolecular cyclization where the amino group attacks the newly formed carbonyl, forming a Schiff base (imine). A final dehydration step yields the quinoline ring.[19] Modern variations utilize catalysts like iodine or p-toluenesulfonic acid, and can even be performed under solvent-free conditions or in water, aligning with green chemistry principles.[20][21]

Detailed Protocol: Catalyst-Free Synthesis of 2-Phenylquinoline in Water

  • Safety Precaution: Standard laboratory safety practices should be followed.

  • Step 1: Reaction Setup. In a sealed vessel, combine 2-aminobenzaldehyde (1.0 eq), acetophenone (1.1 eq), and deionized water.

  • Step 2: Heating. Heat the mixture with vigorous stirring at 70 °C for 3-5 hours.[21] The progress can be monitored by TLC.

  • Step 3: Extraction. After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL).

  • Step 4: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-phenylquinoline.

Characterization and Troubleshooting

Characterization: The identity and purity of the synthesized quinolone derivatives must be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[7]

Troubleshooting: Low yields or the formation of side products are common challenges.[22] Key factors to consider are:

  • Reaction Temperature: Critical for selectivity, especially in the Conrad-Limpach-Knorr synthesis.[22]

  • Purity of Starting Materials: Impurities can lead to undesired side reactions.[22]

  • Moisture: Anhydrous conditions are often necessary, particularly in base-catalyzed reactions.

Conclusion

The synthesis of quinolone derivatives is a well-established field with several robust and reliable methods at the disposal of the modern researcher. The Gould-Jacobs, Conrad-Limpach-Knorr, Camps, and Friedländer reactions each offer unique advantages depending on the desired substitution pattern and available starting materials. By understanding the underlying mechanisms and carefully controlling reaction parameters, scientists can efficiently access this vital class of heterocyclic compounds for applications in drug discovery and development. Recent advancements continue to make these syntheses more efficient and environmentally benign, ensuring the quinolone scaffold will remain a focus of scientific inquiry for years to come.[18][23]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • NIH. (n.d.). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • PMC. (n.d.). Phosphine-Initiated General-Base-Catalyzed Quinolone Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Retrieved from [Link]

  • GPnotebook. (2024). Quinolones - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • PMC. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

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Application Notes & Protocols: High-Throughput Screening of Quinolone-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold is a privileged structure in medicinal chemistry, originally famed for its potent antibacterial activity and now recognized for its broad therapeutic potential, including anticancer and antiviral applications.[1][2][3] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the creation of vast and diverse chemical libraries.[4] High-Throughput Screening (HTS) is an indispensable technology for navigating this chemical space to identify novel lead compounds.[5][6][7] This guide provides an in-depth overview of the key molecular targets for quinolones and presents detailed, field-proven HTS protocols for both biochemical and cell-based assays, designed for researchers in drug discovery and development.

The Quinolone Scaffold: A Versatile Pharmacophore

The quinolone core, a bicyclic aromatic heterocycle, first entered the clinical landscape with the discovery of nalidixic acid, an inhibitor of bacterial DNA replication.[8][9] The mechanism was later elucidated: quinolones trap bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) in a transient state where the DNA is cleaved, converting these essential enzymes into cellular toxins that fragment the chromosome.[10][11][12]

Decades of synthetic exploration have expanded the therapeutic reach of quinolone derivatives far beyond bacterial infections. By modifying substituents at various positions, medicinal chemists have developed potent agents against a range of human cellular targets.[4] In oncology, for instance, quinolone-based molecules have been shown to inhibit human topoisomerases, various protein kinases (e.g., EGFR, VEGFR), phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC), interfering with critical cancer cell growth and survival pathways.[13][14][15] Furthermore, specific derivatives have demonstrated promising antiviral activity, notably against HIV by disrupting the crucial Tat-TAR transcriptional interaction.[16][17]

Quinolone_Targets cluster_antibacterial Antibacterial Targets cluster_anticancer Anticancer Targets cluster_antiviral Antiviral Targets Quinolone Quinolone Scaffold Gyrase DNA Gyrase Quinolone->Gyrase Inhibit Ligation TopoIV Topoisomerase IV Quinolone->TopoIV Inhibit Ligation HumanTopo Human Topoisomerases Quinolone->HumanTopo Inhibit Kinases Protein Kinases (EGFR, VEGFR) Quinolone->Kinases Inhibit PI3K PI3K Quinolone->PI3K Inhibit HDAC HDAC Quinolone->HDAC Inhibit HIVTat HIV Tat-TAR Interaction Quinolone->HIVTat Disrupt Topo_Assay_Workflow cluster_workflow Topoisomerase Inhibition HTS Workflow Start Dispense Assay Buffer, Enzyme (hTopo IIα) & Test Compounds/Controls Incubate1 Pre-incubation (15 min, RT) Start->Incubate1 AddDNA Add Supercoiled plasmid DNA Incubate1->AddDNA Incubate2 Enzymatic Reaction (60 min, 37°C) AddDNA->Incubate2 Stop Stop Reaction & Add Fluorescent Dye Incubate2->Stop Read Read Fluorescence (e.g., Ex485/Em535) Stop->Read

Caption: Workflow for the fluorescence-based topoisomerase assay.

B. Reagents & Materials

ReagentSupplier ExamplePurpose
Human Topoisomerase IIαTopoGEN, Inc.Enzyme source
Supercoiled Plasmid DNA (e.g., pBR322)New England BiolabsEnzyme substrate
EtoposideSigma-AldrichPositive control inhibitor
DMSO (Assay Grade)Sigma-AldrichNegative control / Vehicle
10X Topo II Assay Buffer(As per enzyme supplier)Provides optimal pH and cofactors
DNA Intercalating Dye (e.g., PicoGreen™)Thermo Fisher ScientificFluorescent readout
384-well black, flat-bottom platesCorningLow-volume assay plates

C. Step-by-Step Protocol

This protocol is for a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic dispenser or liquid handler, transfer 100 nL of test compounds, etoposide (positive control), or DMSO (negative control) from source plates to the 384-well assay plates.

    • Causality: This small volume minimizes the final DMSO concentration, typically to ≤0.5%, to avoid impacting enzyme activity.

  • Enzyme Preparation & Dispensing: Prepare a 2X enzyme solution in 1X Assay Buffer. A typical starting point is 2-4 units of enzyme per reaction. Dispense 10 µL of this solution into each well.

    • Self-Validation: The precise amount of enzyme should be determined empirically by titration to find a concentration that gives a robust signal window (Signal-to-Background > 5) within the linear range of the reaction. [18]3. Pre-incubation: Centrifuge the plates briefly (1 min, 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X substrate solution containing 200-300 ng of supercoiled plasmid DNA per reaction in 1X Assay Buffer. Dispense 10 µL into each well to start the reaction.

  • Enzymatic Reaction: Centrifuge plates again. Incubate for 60 minutes at 37°C.

  • Reaction Termination & Detection: Stop the reaction by adding 5 µL of a stop solution containing a chelating agent (e.g., 50 mM EDTA) and the fluorescent dye, diluted in buffer as per the manufacturer's protocol.

  • Signal Reading: Incubate for 5-10 minutes in the dark. Read fluorescence on a plate reader (e.g., Ex: 485 nm, Em: 535 nm).

D. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assess Assay Quality: Calculate the Z'-factor for each plate. Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • Trustworthiness: An assay is considered robust and suitable for HTS when Z' ≥ 0.5.

  • Hit Identification: Define a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls.

Protocol: Cell-Based HTS for Antibacterial Activity

This protocol details a high-throughput antibacterial susceptibility test to determine the Minimum Inhibitory Concentration (MIC) of compounds against a target bacterium (e.g., Staphylococcus aureus). It uses the metabolic indicator dye resazurin, which is reduced by viable cells from a blue, non-fluorescent state to the pink, highly fluorescent resorufin.

A. Principle & Workflow

Bacteria are incubated with serially diluted compounds in a 384-well plate. After an incubation period that allows for growth, resazurin is added. The absence of fluorescence indicates bacterial death or growth inhibition, identifying an effective antibacterial compound.

MIC_Assay_Workflow cluster_workflow Antibacterial MIC HTS Workflow Start Dispense Compounds (Serially Diluted) & Controls AddBact Add Bacterial Inoculum Start->AddBact Incubate Incubate (16-20h, 37°C) AddBact->Incubate AddDye Add Resazurin Indicator Dye Incubate->AddDye Incubate2 Color Development (1-4h, 37°C) AddDye->Incubate2 Read Read Fluorescence (Ex560/Em590) Incubate2->Read

Caption: Workflow for the resazurin-based antibacterial MIC assay.

B. Reagents & Materials

ReagentSupplier ExamplePurpose
Bacterial Strain (e.g., S. aureus ATCC 29213)ATCCTarget organism
Cation-Adjusted Mueller-Hinton Broth (CAMHB)BD BiosciencesGrowth medium
CiprofloxacinSigma-AldrichPositive control antibiotic
DMSO (Assay Grade)Sigma-AldrichNegative control / Vehicle
Resazurin Sodium SaltSigma-AldrichViability indicator
384-well clear, flat-bottom platesGreiner Bio-OneCell culture and assay plates

C. Step-by-Step Protocol

This protocol is for a final assay volume of 50 µL.

  • Compound Plating: Dispense 250 nL of test compounds and controls into assay plates. Typically, compounds are tested in a 7-point, 3-fold serial dilution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies and suspend in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). [19] * Dilute this suspension into CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate (a 1:100 dilution of a 5x10⁷ CFU/mL intermediate stock is common).

    • Causality: Standardizing the inoculum density is critical for reproducible MIC values. [20]3. Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.

  • Incubation: Seal the plates with breathable membranes and incubate for 16-20 hours at 37°C with shaking (if required for the organism).

  • Viability Detection: Prepare a 0.02% w/v solution of resazurin in sterile PBS. Add 5 µL to each well.

  • Color Development: Re-incubate at 37°C for 1-4 hours, or until the DMSO control wells have turned from blue to pink.

  • Signal Reading: Read fluorescence on a plate reader (Ex: ~560 nm, Em: ~590 nm).

D. Data Analysis

  • Determine MIC: The MIC is the lowest compound concentration that inhibits bacterial growth, defined as a ≥90% reduction in fluorescence compared to the DMSO control.

  • Counter-Screening: Hits should be tested in a similar viability assay using a mammalian cell line (e.g., HEK293) to assess cytotoxicity and determine a selectivity index (SI).

    • SI = CC50 (mammalian cells) / MIC (bacterial cells)

    • Trustworthiness: A high SI (>10) is desirable, indicating selective antibacterial activity.

Hit Validation and Progression

A successful HTS campaign is only the beginning. Hits from the primary screen must undergo a rigorous validation process to confirm their activity and elucidate their mechanism, ensuring that resources are focused on the most promising candidates.

Hit_Progression Primary Primary Screen (Single Concentration) Confirm Hit Confirmation (Fresh Compound) Primary->Confirm DoseResp Dose-Response Curve (IC50 / EC50 / MIC) Confirm->DoseResp Orthogonal Orthogonal Assay (e.g., Gel-based Topo Assay) DoseResp->Orthogonal Confirm Mechanism Selectivity Selectivity/Cytotoxicity Counter-screen DoseResp->Selectivity Assess Safety SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Orthogonal->SAR Selectivity->SAR

Caption: A typical workflow for HTS hit validation and progression.

ParameterTopoisomerase AssayAntibacterial MIC AssayRationale
Assay Quality (Z') ≥ 0.5≥ 0.5Ensures the assay is robust and can reliably distinguish hits from noise.
Hit Confirmation Re-test in singletRe-test in singletConfirms activity from the original screening library sample.
Potency (IC50/MIC) Dose-response curveDose-response curveQuantifies the potency of the compound.
Orthogonal Test Gel-based relaxation assayTime-kill kinetics assayConfirms the mechanism of action using a different technology to rule out assay artifacts.

Conclusion

The quinolone scaffold remains a highly productive starting point for drug discovery. Its synthetic tractability, combined with the power of modern HTS, provides a robust engine for identifying novel therapeutic agents. The biochemical and cell-based protocols detailed in this guide offer validated, high-throughput methods to screen large compound libraries effectively. By adhering to rigorous standards for assay performance and implementing a logical hit validation cascade, researchers can successfully leverage these techniques to discover the next generation of quinolone-based drugs.

References

  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
  • Maxwell, A., Burton, N. P., & O'Hagan, N. (2006). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research, 34(15), e104. [Link]

  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
  • Singh, U. P., & Singh, R. K. (2020). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 15(7), 841-858. [Link]

  • Cotterill, I. C., Fisher, L. M., & Maxwell, A. (1998). High-throughput microtitre plate-based assay for DNA topoisomerases. Nucleic Acids Research, 26(18), 4233-4235. [Link]

  • Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33, 1-25. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Das, R., et al. (2021). Exploring quinolone scaffold: Unravelling the chemistry of anticancer drug design. European Journal of Medicinal Chemistry, 214, 113227. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Researcher.Life. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Zaib, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 179, 657-668. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Topoisomerase Assays. Methods in Molecular Biology, 582, 15-28. [Link]

  • Smith, K. P., & Kirby, J. E. (2016). Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. ASSAY and Drug Development Technologies, 14(7), 415-425. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3063. [Link]

  • Maxwell, A., Burton, N. P., & O'Hagan, N. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104. [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput screening: today's biochemical and cell-based approaches. Current Protocols in Pharmacology, Chapter 9, Unit 9.15. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803. [Link]

  • Liu, D., et al. (2024). High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. Journal of Clinical Microbiology, 62(6), e01429-23. [Link]

  • Palumbo, M., et al. (2002). Antiviral Properties of Quinolone-Based Drugs. Current Medicinal Chemistry, 9(9), 923-937. [Link]

  • Palumbo, M., et al. (2002). Antiviral Properties of Quinolone-based Drugs. ResearchGate. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput screening: today's biochemical and cell-based approaches. ResearchGate. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Kim, Y., et al. (2022). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 74, 128915. [Link]

  • Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Drug Discovery, 1(1), 1-12. [Link]

  • Kandasamy, K., et al. (2018). High-throughput microarray for antimicrobial susceptibility testing. Biomaterials, 178, 504-515. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

  • Basak, A., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 12(5), 868. [Link]

  • de Almeida, T. M. B., et al. (2023). High-throughput screening identifies novel chemical scaffolds targeting Leishmania donovani parasites. Frontiers in Cellular and Infection Microbiology, 13, 1184617. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key intermediate in the development of advanced pharmaceutical agents. Quinolone derivatives are a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer therapies.[1][2][3] This document details a robust, two-step synthetic protocol based on the foundational Gould-Jacobs reaction, optimized for safety, yield, and purity on a multi-gram to kilogram scale. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, in-process controls (IPCs), and analytical validation methods. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

The 4-quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial agents and demonstrating potential in treating a wide array of diseases, including malaria and cancer.[2][3][4] The specific target of this guide, this compound, incorporates key structural motifs—a methoxy group at the 7-position and a carboxylate at the 6-position—that are often modified to enhance biological activity and pharmacokinetic properties.[1][3]

The classical method for constructing the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[7] While effective, the traditional Gould-Jacobs reaction often requires harsh conditions, such as high temperatures in solvents like diphenyl ether, which can be challenging to manage at scale.[8]

This application note presents a refined, two-step approach optimized for scalability. The first step involves the synthesis of the key intermediate, Methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate, via a condensation reaction. The second, critical step is a thermal cyclization in a high-boiling solvent, DOWTHERM™ A, to yield the final product with high purity.[9]

Synthetic Strategy and Workflow

The overall synthetic pathway is a modified Gould-Jacobs approach, designed for efficient execution and isolation of intermediates and the final product.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Condensation. Reaction of Methyl 4-amino-2-methoxybenzoate with Meldrum's acid derivative to form the anilinomethylene intermediate.

  • Step 2: Thermal Cyclization. High-temperature intramolecular cyclization of the intermediate in DOWTHERM™ A to form the quinolone ring system.

Experimental Workflow Diagram

The logical flow of the entire process, from starting materials to final product analysis, is outlined below.

Scale-up_Synthesis_Workflow cluster_prep Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_analysis Final Product QC SM Starting Materials (Methyl 4-amino-2-methoxybenzoate, Meldrum's Acid Derivative) Condensation Condensation Reaction SM->Condensation IPC1 IPC-1: TLC/HPLC (Reaction Completion) Condensation->IPC1 Isolation1 Isolation & Filtration of Intermediate IPC1->Isolation1 Drying1 Vacuum Drying Isolation1->Drying1 Intermediate Isolated Intermediate Drying1->Intermediate Suspension Suspend Intermediate in DOWTHERM™ A Intermediate->Suspension Cyclization Thermal Cyclization (180-190 °C) Suspension->Cyclization IPC2 IPC-2: TLC/HPLC (Reaction Monitoring) Cyclization->IPC2 Cooling Cooling & Precipitation IPC2->Cooling Isolation2 Filtration & Washing Cooling->Isolation2 Drying2 Vacuum Drying Isolation2->Drying2 Crude Crude Product Drying2->Crude QC Final QC Analysis (NMR, LC-MS, Purity) Crude->QC FinalProduct Final Product: Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate QC->FinalProduct

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols and Methodologies

Safety First: Before proceeding, review the Material Safety Data Sheets (MSDS) for all reagents. This synthesis involves high temperatures and potentially hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[10][11][12][13]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 4-amino-2-methoxybenzoate98%+CommercialStarting Material (SM)
5-methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione97%+CommercialMeldrum's acid derivative
Ethanol (200 Proof)ACS GradeCommercialReaction Solvent
DOWTHERM™ AN/ACommercialHigh-boiling heat transfer fluid
Diethyl EtherAnhydrous, ACSCommercialWashing Solvent
Dichloromethane (DCM)ACS GradeCommercialFor workup (alternative)
Anhydrous Sodium SulfateACS GradeCommercialDrying agent
Step 1: Synthesis of Intermediate

This procedure is adapted from the principles of the Gould-Jacobs reaction.[6][7]

  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a reflux condenser, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charge: Charge the vessel with Methyl 4-amino-2-methoxybenzoate (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5-10 volumes relative to the amine) to the vessel and stir to dissolve the starting material.

  • Addition of Second Reagent: Slowly add 5-methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 eq) to the solution at ambient temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • In-Process Control (IPC-1): Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Completion Criterion: Starting material spot is no longer visible or <2% by HPLC area.

  • Isolation: Once complete, cool the reaction mixture to 0-5 °C. The intermediate product will precipitate.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Step 2: Thermal Cyclization to Final Product

This procedure is based on a known method for forming the quinolone ring.[9]

  • Reactor Setup: In a separate, clean, and dry reactor suitable for high temperatures, add DOWTHERM™ A (approx. 10-12 volumes relative to the intermediate).

  • Reagent Charge: While stirring, suspend the dried intermediate from Step 1 (1.0 eq) in the DOWTHERM™ A.

  • Heating: Heat the suspension to 180-190 °C over approximately 30 minutes. The material should dissolve around 100 °C. Vigorous gas evolution (CO₂ and acetone) will begin around 180 °C.[9]

  • Reaction: Maintain the temperature at 180-190 °C for 30-60 minutes after the initial gas evolution subsides.

  • In-Process Control (IPC-2): Carefully take aliquots and monitor the disappearance of the intermediate by TLC or HPLC.

    • Completion Criterion: Intermediate <2% by HPLC area.

  • Cooling and Precipitation: Once the reaction is complete, stop heating and allow the mixture to cool slowly. The final product will begin to precipitate.

  • Isolation: When the internal temperature reaches approximately 40 °C, add diethyl ether (or another suitable non-polar solvent like hexanes, 5-10 volumes) to the slurry and stir for 30 minutes to facilitate complete precipitation and cleaning.[9]

  • Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether to remove residual DOWTHERM™ A.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The final product is typically an off-white or pale yellow solid.

Data Summary and Characterization

The following table represents typical results for a laboratory-scale synthesis.

ParameterStep 1: IntermediateStep 2: Final Product
Input Scale 100 g (Methyl 4-amino-2-methoxybenzoate)150 g (Intermediate)
Expected Molar Eq. 0.552 mol0.447 mol
Typical Isolated Yield (g) 160 g94 g
Typical Yield (%) ~86%~90%
Appearance White to Off-white SolidPale Yellow Solid
Purity (HPLC Area %) >98%>99%
Melting Point Not determined (Intermediate)>250 °C (Decomposes)
¹H NMR Conforms to structureConforms to structure[9]
Mass Spec (ESI) C₁₅H₁₇NO₇, [M+H]⁺ expected: 324.1C₁₂H₁₁NO₄, [M+H]⁺ expected: 234.1[9]
Analytical Characterization Workflow

Final product quality control is essential to ensure it meets the specifications for subsequent use.

Analytical_Workflow cluster_tests QC Testing Battery cluster_decision Disposition FinalProduct Dried Final Product HPLC HPLC Purity (>99.0%) FinalProduct->HPLC LCMS LC-MS (Mass Confirmation) FinalProduct->LCMS NMR ¹H NMR (Structural Identity) FinalProduct->NMR LOD Loss on Drying (<0.5%) FinalProduct->LOD Pass Pass HPLC->Pass LCMS->Pass NMR->Pass LOD->Pass Fail Fail (Repurify/Reject)

Caption: Final product analytical quality control workflow.

  • HPLC Method: A reverse-phase HPLC method is suitable for purity analysis.[14]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Detection: UV at 254 nm

  • ¹H NMR Spectroscopy: The structure of the final product can be confirmed by ¹H NMR spectroscopy (400 MHz, DMSO-d₆). Expected signals align with published data: δ 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H).[9]

  • Mass Spectrometry: LC-MS with electrospray ionization (ESI) should be used to confirm the molecular weight.[15]

Scale-Up Considerations and Troubleshooting

  • Exotherm Control: The initial condensation reaction can be mildly exothermic. For large-scale batches, controlled addition of the Meldrum's acid derivative is recommended to maintain temperature.

  • Thermal Cyclization: The use of DOWTHERM™ A requires a reactor system capable of safely reaching and maintaining 190 °C. Ensure adequate ventilation to handle the off-gassing of CO₂ and acetone. The high boiling point of DOWTHERM™ A (257 °C) provides a wide safety margin.

  • Product Purity: The primary impurity is residual DOWTHERM™ A. Thorough washing of the filter cake with a non-polar solvent like diethyl ether or hexanes is critical for its removal. Purity can be checked by a sensitive GC method if required.

  • Material Handling: The final product is a fine powder. Use appropriate dust masks and containment procedures during handling and packaging to prevent inhalation.

Safety and Environmental Considerations

  • Reagent Hazards:

    • Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. Handle with extreme care in a ventilated hood.[11][13]

    • Diethyl ethoxymethylenemalonate (and derivatives): Can cause skin and eye irritation.[10][12]

    • DOWTHERM™ A: A stable fluid, but its vapors should not be inhaled at high temperatures.

  • Waste Disposal:

    • Aqueous and organic waste streams should be segregated and disposed of according to institutional and local environmental regulations.

    • The DOWTHERM™ A filtrate can potentially be recovered and reused for subsequent batches after an appropriate quality assessment, aligning with green chemistry principles.[5]

Conclusion

This application note outlines a validated and scalable two-step synthesis for this compound. By employing the robust Gould-Jacobs reaction followed by a high-temperature cyclization in a controlled environment, this protocol delivers high yields and exceptional purity. The detailed in-process controls and analytical methods ensure a reliable and reproducible process suitable for pharmaceutical development and manufacturing.

References

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. ResearchGate. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. SciELO México. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Aniline Product Safety Assessment. Lanxess. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a technical support guide for the synthesis of 'Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate'. I need to structure this as a troubleshooting guide with FAQs. The core of this synthesis is the Gould-Jacobs reaction.

Here's a breakdown of the required components and how I'll generate them:

Part 1: CORE DIRECTIVE (Autonomy)

  • Structure: I will create a logical flow:

    • Introduction: Briefly introduce the importance of the target molecule and the primary synthetic route (Gould-Jacobs).

    • Reaction Overview: A section detailing the mechanism and key steps of the Gould-Jacobs reaction for this specific synthesis.

    • Troubleshooting Guide (Q&A format): This will be the main body, addressing specific problems like low yield, side product formation, and purification challenges. Each question will be followed by a detailed answer explaining the 'why' and providing concrete solutions.

    • Experimental Protocols: Provide detailed, step-by-step protocols for the key reaction steps (condensation and cyclization).

    • Frequently Asked Questions (FAQs): A broader section for more general queries about the reaction.

    • Data Summary: A table summarizing key reaction parameters and their expected outcomes.

    • References: A complete, numbered list of all cited sources.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: I will explain the chemical reasoning behind each troubleshooting step. For example, when discussing the high temperature for cyclization, I will explain that it's required to overcome the energy barrier for the 6-electron electrocyclization.

  • Trustworthiness: The protocols will be presented as self-validating systems. For example, I will include monitoring steps (like TLC) to allow the user to verify the progress of their reaction.

  • Authoritative Grounding & Comprehensive References: I will use the search results to provide in-text citations for key claims. I will then compile these into a full reference list with titles, sources, and URLs. I have several good sources from MDPI, RSC, BenchChem, and ChemicalBook which are authoritative.

Part 3: VISUALIZATION & FORMATTING

  • Data Presentation: I will create a markdown table to summarize optimized reaction conditions.

  • Experimental Protocols: These will be formatted as clear, numbered lists.

  • Mandatory Visualization (Graphviz): I will create two DOT diagrams:

    • A workflow diagram for the overall synthesis.

    • A troubleshooting flowchart for diagnosing low yield issues. I will ensure these diagrams adhere to the specified formatting rules (width, color contrast, etc.).

Content Generation Plan:

  • Introduction: Start by writing a brief introduction about this compound and its synthesis via the Gould-Jacobs reaction.

  • Reaction Overview: Use the search results to explain the two main steps: condensation and thermal cyclization. I will cite sources that describe the mechanism[1][2][3].

  • Troubleshooting Guide (Q&A): This is the core. I will create questions based on common problems identified in the search results[4][5][6].

    • Problem: Low Yield. Causes: Incomplete condensation, insufficient cyclization temperature, side reactions. Solutions: Optimize temperature/time for each step, use high-boiling point solvents, consider microwave synthesis[5][7][8].

    • Problem: Side Product/Tar Formation. Cause: High temperatures causing decomposition or polymerization[3][6]. Solution: Careful temperature control, minimizing reaction time, use of inert atmosphere.

    • Problem: Purification Difficulties. Cause: Contamination with starting materials or high-boiling solvent. Solution: Proper workup including precipitation with a non-polar solvent, washing, and recrystallization. I have a specific workup described in one of the search results[9][10].

  • Experimental Protocols: I will synthesize a detailed protocol based on the information from ChemicalBook and BenchChem[9][10]. I will break it down into 'Step 1: Condensation' and 'Step 2: Thermal Cyclization'.

  • FAQs: I will add more general questions:

    • What is the role of the high-boiling solvent? (Heat transfer)[2][3].

    • Can I use microwave irradiation for this reaction? (Yes, it can improve yield and reduce time)[2][7][8].

    • Why is my product an off-color solid? (Impurities, tar)[6].

  • Data Table: I will create a table summarizing parameters like Solvent, Temperature, Time, and Expected Outcome for the cyclization step.

  • Graphviz Diagrams: I'll write the DOT scripts for the workflow and troubleshooting diagrams.

  • References: I will compile all the cited sources into a numbered list with full details and clickable URLs.

  • Review and Refine: I will read through the entire document to ensure it flows logically, the scientific explanations are clear, and all requirements of the prompt have been met. I will double-check citations and links.## Technical Support Center: Synthesis of this compound

This technical support guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this compound. This key quinolone intermediate is typically prepared via the Gould-Jacobs reaction, a robust but often challenging thermal cyclization process. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enable you to optimize your reaction conditions, maximize yield, and ensure high product purity.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis of the target quinolone core is a classic example of the Gould-Jacobs reaction.[1][3] This method proceeds in two primary stages:

  • Condensation: An appropriately substituted aniline, in this case, Methyl 4-amino-2-methoxybenzoate, undergoes a nucleophilic substitution reaction with a malonic ester derivative, such as 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This step forms a key anilinomethylene malonate intermediate.[1][11]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C) in an inert, high-boiling solvent like Dowtherm A or diphenyl ether.[2][3] This high thermal energy induces a 6-electron electrocyclization, followed by the elimination of a volatile byproduct (e.g., acetone and CO2 from a Meldrum's acid adduct), to form the desired 4-oxo-quinoline ring system.[1][2][3]

The high temperatures required for the cyclization step are often the primary source of experimental challenges, including low yields and side product formation.[3][6]

cluster_workflow Synthesis Workflow A Step 1: Condensation (Aniline + Malonate Derivative) B Intermediate Formation (Anilinomethylene malonate) A->B 100-130°C C Step 2: Thermal Cyclization (High-Temperature Heating) B->C >250°C D Crude Product Precipitation C->D Cooling E Purification (Filtration & Washing) D->E Workup F Final Product (this compound) E->F

Caption: High-level workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the primary causes and how can I improve it?

Answer: Low yield is the most frequently reported issue and can stem from either the condensation or the cyclization step.

  • Cause A: Incomplete Initial Condensation. The formation of the anilinomethylene malonate intermediate is crucial. If this reaction is incomplete, the overall yield will be inherently limited.

    • Solution: Monitor the condensation step by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline. The reaction is typically heated between 100-140°C for 1-3 hours.[5] If the reaction stalls, consider increasing the reaction time or using a slight excess (1.1-1.2 equivalents) of the malonate derivative to drive the reaction to completion.[5][10]

  • Cause B: Insufficient Cyclization Temperature. The thermal electrocyclization has a high activation energy and requires temperatures of at least 250°C.[7][10] Insufficient heating is a common reason for reaction failure or incomplete conversion.

    • Solution: Ensure your heating apparatus (mantle with a sand or oil bath) can reliably reach and maintain the target temperature (e.g., 250-260°C for diphenyl ether).[10] Use a high-temperature thermometer to monitor the internal reaction temperature, not just the bath setting. The reaction mixture should be heated to a vigorous reflux.[10]

  • Cause C: Product Degradation. While high temperatures are necessary, prolonged heating can lead to the degradation of the desired product, often observed as the formation of dark, tarry substances.[6][8]

    • Solution: Optimize the reaction time at the target temperature. Once the optimal temperature is reached, the cyclization may be complete in as little as 30-60 minutes.[9][10] Running small-scale time-course experiments (e.g., 20 min, 40 min, 60 min) and analyzing the yield and purity by HPLC or NMR can identify the optimal heating duration. Microwave-assisted synthesis can also be an excellent alternative, often providing rapid, uniform heating that can increase yields and dramatically shorten reaction times.[2][7][8]

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Condensation Check TLC of Condensation Step Is starting aniline consumed? Start->Check_Condensation Optimize_Condensation Optimize Condensation: - Increase time/temp (100-140°C) - Use excess malonate derivative Check_Condensation->Optimize_Condensation No Check_Cyclization_Temp Verify Cyclization Temperature Is internal temp >250°C? Check_Condensation->Check_Cyclization_Temp Yes Optimize_Condensation->Check_Cyclization_Temp Increase_Temp Increase Heating Ensure vigorous reflux in high-boiling solvent Check_Cyclization_Temp->Increase_Temp No Check_Time_Purity Analyze Purity vs. Time Is product degrading (tar formation)? Check_Cyclization_Temp->Check_Time_Purity Yes Increase_Temp->Check_Time_Purity Optimize_Time Optimize Cyclization Time: - Reduce heating duration (30-60 min) - Consider microwave synthesis Check_Time_Purity->Optimize_Time Yes Success Yield Improved Check_Time_Purity->Success No Optimize_Time->Success

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: My final product is a dark brown or black solid, and purification is difficult. What causes this and how can I prevent it?

Answer: The formation of dark, often insoluble, byproducts is typically due to thermal decomposition or polymerization at the high temperatures required for cyclization.[3][6]

  • Prevention: The key is precise temperature and time control. Avoid "hot spots" by ensuring efficient stirring. Do not heat the reaction for longer than necessary; as soon as TLC or a time-course study indicates the reaction is complete, begin the cooling process immediately.

  • Purification Strategy: If dark impurities are present, effective purification is essential. The desired product should precipitate from the high-boiling solvent upon cooling.[9][10]

    • Allow the reaction mixture to cool to approximately 40-50°C.

    • Add a non-polar solvent like diethyl ether, hexane, or cyclohexane and stir vigorously for 30 minutes.[9][10] This helps to fully precipitate the product while keeping the dark, oily impurities dissolved in the solvent mixture.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with fresh portions of the non-polar solvent to remove any residual high-boiling solvent and soluble impurities.

    • If the color persists, recrystallization from a suitable solvent (e.g., ethanol, DMSO) may be necessary.

Question 3: The reaction seems to stall, with both the intermediate and product present even after prolonged heating. What is happening?

Answer: This suggests that the reaction has reached a point where the rate of formation of the product is equal to the rate of its degradation, or the temperature is insufficient to drive the reaction to completion.

  • Solution 1: Temperature Gradient: Ensure the entire reaction mixture is being heated evenly. Use a sand bath for better heat distribution compared to a heating mantle alone.

  • Solution 2: Incremental Temperature Increase: If you are certain the temperature is stable and uniform, you can try to gradually increase the temperature by 5-10°C. However, monitor closely for signs of increased decomposition (darkening color).

  • Solution 3: Switch to Microwave: This is an ideal scenario for employing microwave-assisted synthesis. The rapid and uniform heating provided by microwaves can often overcome the energy barrier to push the reaction to completion without the prolonged heating times that cause degradation.[7][8]

Experimental Protocols

The following protocols are generalized from established procedures and should be adapted based on your specific starting materials and laboratory equipment.[9][10]

Protocol 1: High-Temperature Thermal Cyclization

This protocol describes the critical cyclization step.

Materials:

  • Anilinomethylene malonate intermediate (1.0 eq)

  • High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Reaction flask with reflux condenser and nitrogen inlet

  • High-temperature heating mantle or sand bath

  • Diethyl ether or cyclohexane for precipitation

Procedure:

  • Reaction Setup: In a flask dried to remove moisture, suspend the anilinomethylene malonate intermediate (e.g., 10 g) in the high-boiling solvent (e.g., 125 mL).

  • Heating: Begin stirring and heat the mixture under a gentle flow of nitrogen. The intermediate should dissolve as the temperature increases (around 100°C).

  • Cyclization: Continue heating the mixture to reflux (target internal temperature of ~250-260°C). Maintain this temperature for 30-60 minutes. The evolution of gaseous byproducts may be observed.[9]

  • Cooling & Precipitation: After the specified time, remove the heat source and allow the mixture to cool. The product will begin to precipitate as the temperature drops.

  • Workup: When the mixture has cooled to ~40°C, add diethyl ether (or another suitable non-polar solvent) and stir the resulting slurry for 30 minutes to ensure complete precipitation.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with diethyl ether to remove the high-boiling solvent.

  • Drying: Dry the purified solid under vacuum to yield this compound. An 80% yield has been reported for a similar procedure.[9]

Data Summary Table

The table below summarizes the key parameters for the critical thermal cyclization step.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Dowtherm A, Diphenyl EtherMust be inert and have a boiling point >250°C to facilitate the reaction.[3]
Temperature 250 - 260 °C (Internal)Essential to overcome the activation energy for the 6-electron electrocyclization.[2][7]
Reaction Time 30 - 60 minutesTime should be minimized to prevent product degradation.[8] Monitor by TLC if possible.
Atmosphere Inert (Nitrogen, Argon)Recommended to prevent oxidative side reactions at high temperatures.
Workup Solvent Diethyl Ether, CyclohexaneA non-polar solvent is used to precipitate the polar product while washing away impurities.[10]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a high-boiling solvent, or can the reaction be run neat? A1: While some Gould-Jacobs reactions can be performed neat, using a high-boiling solvent is highly recommended.[3] The solvent acts as an efficient heat transfer medium, ensuring uniform heating and preventing localized overheating and charring, which is a major risk in neat high-temperature reactions.[3]

Q2: My product was confirmed by NMR, but it has a slight yellow or tan tint. Is this acceptable? A2: A slight off-white or tan color is common and often indicates the presence of minor chromophoric impurities. For many research applications, this level of purity is acceptable if NMR and LC-MS data confirm the structure and high purity (>95%). If a perfectly white solid is required for downstream applications, a final recrystallization step from a solvent like ethanol may be performed.

Q3: Can other cyclization agents be used to avoid such high temperatures? A3: Yes, modern variations of this reaction have employed other cyclization promoters. For example, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been used to catalyze the cyclization at much lower temperatures (80-100°C), offering a milder alternative to thermal methods.[12]

Q4: What are the key safety precautions for this reaction? A4: The primary hazards are the extremely high temperatures and the use of high-boiling solvents.

  • Always perform the reaction in a certified chemical fume hood.

  • Use a heating mantle with a sand bath for containment and stable heating. Do not use an open oil bath at these temperatures.

  • Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Ensure the glassware is free of cracks or defects that could fail at high temperatures.

  • Be aware of the autoignition temperature of the solvent being used.[13]

References

  • Wikipedia contributors. (2024). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Stalinska, J., & Cierpial, T. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4984. [Link]

  • YouTube. (2021). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Corona-González, R. I., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1018. [Link]

  • Wikipedia contributors. (2024). Quinoline. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and yield optimization of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. We will explore common issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound, and what are its critical stages?

The most established method for preparing this and similar 4-quinolone structures is the Gould-Jacobs reaction .[1][2][3] This synthesis proceeds in two primary stages:

  • Condensation: An aniline derivative, in this case, a substituted methyl aminobenzoate, reacts with a malonic ester derivative (like diethyl ethoxymethylenemalonate or a Meldrum's acid adduct) to form a stable enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at very high temperatures to form the quinolone ring system.[2]

The thermal cyclization is the most demanding step and is often the primary source of yield loss due to the harsh conditions required.[4][5]

Gould_Jacobs_Pathway Start Substituted Aniline + Malonate Derivative Intermediate Anilidomethylenemalonate Intermediate Start->Intermediate Condensation (100-130°C) Product Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Intermediate->Product Thermal Cyclization (>250°C or 180-190°C in Dowtherm A)

Caption: Generalized Gould-Jacobs reaction workflow.

Q2: My thermal cyclization step is failing or giving very low yields. What are the most critical parameters to optimize?

This is the most common failure point. Incomplete cyclization or degradation of the starting material and product are frequent issues. Success hinges on precise control of the reaction environment.

Answer: The cyclization is an energy-intensive pericyclic reaction requiring significant thermal input.[2]

  • Insufficient Temperature: The reaction often requires temperatures exceeding 250°C.[2][4][5] If your heating setup cannot achieve this, the reaction will not proceed efficiently. A specific protocol for a closely related synthesis uses a high-boiling solvent, DOWTHERM A, to maintain a temperature of 180-190°C, which is sufficient in that medium.[6]

  • Choice of Solvent: Using a high-boiling, inert solvent is critical for reaching and maintaining the necessary temperature uniformly. Solvents like diphenyl ether or DOWTHERM A are standard choices that can increase cyclization yields to as high as 95% in some cases.[4] However, be aware that these solvents can be expensive and difficult to remove from the final product.[4]

  • Reaction Time: There is a trade-off between reaction time and temperature. Prolonged heating, even at a slightly lower temperature, can lead to decomposition and the formation of tarry side products.[5][7][8] Conversely, too short a reaction time will result in incomplete conversion. You must perform optimization studies to find the ideal balance for your specific setup.[9]

  • Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may occur at these high temperatures, preserving your yield.

Q3: I'm observing the formation of significant tar-like material and the final product is difficult to purify. How can I mitigate this?

Answer: Tar formation is a classic symptom of side reactions, often caused by the harsh conditions of the cyclization step.[8]

  • Cause: At temperatures >250°C, organic molecules can undergo various decomposition and polymerization pathways, especially if hotspots occur in the reaction vessel.[4][7]

  • Mitigation Strategies:

    • Uniform Heating: Ensure vigorous and efficient stirring to distribute heat evenly and prevent localized overheating, which is a primary cause of charring.

    • Solvent Choice: As mentioned, high-boiling solvents like DOWTHERM A help moderate the temperature and prevent uncontrolled decomposition.[6]

    • Microwave-Assisted Synthesis: This is a modern alternative that offers rapid and uniform heating, often leading to significantly shorter reaction times, cleaner reaction profiles, and improved yields compared to conventional oil baths.[2][5][9]

    • Purification: If tar is unavoidable, proper workup is key. The target product often precipitates from the reaction mixture upon cooling.[6] This solid can be isolated by filtration and then washed extensively with a solvent in which the product is sparingly soluble but the tarry impurities are, such as cold acetonitrile or diethyl ether, to remove the high-boiling solvent and other byproducts.[2][6]

IssueProbable CauseSuggested Solution
Low/No Cyclization Insufficient temperature or reaction time.Increase temperature in 10°C increments. Use a high-boiling solvent (Dowtherm A, Diphenyl Ether). Consider switching to microwave irradiation for more efficient heating.[5]
Product Decomposition Temperature is too high or heating time is too long.Reduce reaction time and monitor closely by TLC. If using a microwave, consider reducing power or using intermittent heating.[10]
Tarry Byproducts Localized overheating; polymerization side reactions.Ensure vigorous stirring. Use a moderating high-boiling solvent. Avoid excessively high temperatures.[7][8]
Difficult Purification Residual high-boiling solvent; presence of soluble impurities.After filtration, wash the crude solid thoroughly with diethyl ether or cold acetonitrile.[2] Recrystallization from a suitable solvent (e.g., Ethanol) may be required.
Poor Precipitation Product remains dissolved in the reaction solvent or impurities inhibit crystallization.After cooling the reaction mixture to room temperature, add a co-solvent like diethyl ether and stir to induce precipitation of the product.[6]
Q4: Could I be losing yield to an isomeric byproduct?

Answer: Yes, this is a distinct possibility and a key consideration in the Gould-Jacobs reaction.[4]

The cyclization step is an electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group. If the aniline ring is asymmetrically substituted, as is the case for the precursor to your target molecule (methyl 4-amino-2-methoxybenzoate), cyclization can occur at either of the two ortho positions relative to the amino group.

This can lead to the formation of a regioisomeric quinolone product, which can be difficult to separate and will lower the yield of your desired this compound. The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on the aniline ring.[4] Careful analysis of your crude product by ¹H NMR or LC-MS is recommended to check for the presence of isomers.

Caption: A logical guide to troubleshooting low-yield issues.

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol is adapted from a demonstrated synthesis of the target compound.[6]

  • Setup: Suspend the intermediate, 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq), in DOWTHERM A (approx. 12.5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the suspension. The starting material should dissolve around 100°C. Continue heating the solution to 180-190°C over 30 minutes.

  • Reaction: Maintain the temperature at 180-190°C for an additional 30 minutes. Monitor for the evolution of gas (CO₂), which indicates the reaction is proceeding.

  • Cooling & Precipitation: Stop heating and allow the reaction mixture to cool. The product should begin to precipitate from the solution.

  • Isolation: Once the mixture has cooled to approximately 40°C, add diethyl ether (an equal volume to the DOWTHERM A) and stir the resulting slurry for 30 minutes to fully precipitate the product and wash away residual solvent from the crystal surfaces.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with fresh diethyl ether to remove all traces of DOWTHERM A.

  • Drying: Dry the isolated solid under vacuum to yield the final product. An expected yield based on the literature is around 80%.[6]

Protocol 2: Microwave-Assisted Cyclization (General Guidance)

This protocol provides a starting point for optimization based on general literature procedures for Gould-Jacobs reactions.[2][9]

  • Setup: In a suitable microwave vial, combine the aniline intermediate (1.0 eq) with a high-boiling solvent (e.g., diphenyl ether) or, if applicable, use an excess of the malonate reagent as both reactant and solvent.

  • Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (a starting point could be 250°C, but optimization is required) and hold for a short duration (e.g., 5-15 minutes).[9]

  • Monitoring: It is critical to perform a time-temperature matrix to find the optimal conditions that maximize yield while minimizing product degradation.[9]

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it thoroughly with a suitable solvent like ice-cold acetonitrile or diethyl ether.[2]

  • Drying: Dry the solid under vacuum.

Heating MethodTypical TemperatureTypical TimeAdvantagesDisadvantages
Conventional >250°C (neat/oil)1-3 hoursSimple equipment setupLong reaction times, potential for side reactions/tarring.[4]
High-Boiling Solvent 180-260°C30 min - 2 hrsExcellent temperature control, often higher yields.[4][6]Solvents are expensive and difficult to remove completely.[4]
Microwave-Assisted 250-300°C5-20 minutesRapid, uniform heating; shorter times, higher yields.[2][9]Requires specialized equipment.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7245. Available at: [Link]

  • Kumar, A., & Sharma, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 2836-2849. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 8, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 8, 2026, from [Link]

Sources

Quinolone Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during the synthesis of this critical heterocyclic scaffold. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to diagnose, mitigate, and prevent the formation of unwanted byproducts in your synthetic routes.

Introduction: Navigating the Complexities of Quinolone Synthesis

The quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous antibacterial agents and other therapeutics. While several named reactions provide access to this framework, including the Gould-Jacobs, Conrad-Limpach-Knorr, and Camps syntheses, these pathways are often accompanied by challenging side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these common issues, focusing on the underlying mechanisms to foster a deeper understanding of your chemical system.

Section 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, a reliable method for preparing 4-hydroxyquinolines, is not without its pitfalls, particularly during the high-temperature cyclization step.[1][2]

FAQ 1: I'm observing significant tar formation and low yields in my Gould-Jacobs reaction. What is the primary cause and how can I prevent it?

Answer:

The formation of dark, insoluble tars is a frequent issue in the Gould-Jacobs synthesis and is primarily attributed to the high temperatures required for the cyclization of the anilidomethylenemalonate intermediate.[3] These harsh conditions can lead to polymerization and decomposition of both starting materials and the desired product.

Causality and Mitigation Strategies:

  • Thermal Decomposition: The high temperatures (often exceeding 250°C) can cause uncontrolled polymerization and degradation of the reactants and the quinolone product.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for effective heat transfer and to prevent localized overheating. Solvents like diphenyl ether or Dowtherm A are commonly employed to maintain a consistent reaction temperature.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to significantly reduce reaction times and improve yields by providing rapid and uniform heating, thereby minimizing the thermal degradation that occurs with conventional heating methods.[4]

Troubleshooting Protocol:

  • Solvent Screening: If experiencing tarring, consider switching to a higher-boiling, inert solvent. A comparative study of solvents such as diphenyl ether, mineral oil, or Dowtherm A can identify the optimal medium for your specific substrate.

  • Temperature Optimization: Carefully control the reaction temperature. It is often beneficial to find the minimum temperature required for efficient cyclization to avoid unnecessary decomposition.

  • Microwave Synthesis: If available, transitioning to a microwave-assisted protocol can dramatically improve results. A typical starting point would be to heat the reaction mixture at 250°C for 5-10 minutes and monitor the progress by TLC or LC-MS.[4]

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Several hours5-20 minutes
Typical Yield Often low to moderateGenerally higher
Side Products Significant tarringReduced tar formation
FAQ 2: My Gould-Jacobs reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity becomes a challenge when using asymmetrically substituted anilines, as the cyclization can occur at either of the two ortho positions to the amino group. The outcome is a delicate balance of steric and electronic effects.[5]

Controlling Factors:

  • Steric Hindrance: Bulky substituents on the aniline ring will generally direct the cyclization to the less sterically hindered ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.

Strategies for Improving Regioselectivity:

  • Substituent Modification: If synthetically feasible, modifying the substituents on your aniline can be the most direct way to favor one regioisomer. For instance, introducing a bulky group at one ortho position can effectively block cyclization at that site.

  • Reaction Condition Optimization: Systematically varying the solvent and temperature can sometimes influence the ratio of regioisomers.

Section 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a versatile method for preparing 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from anilines and β-ketoesters. The regioselectivity is famously dependent on the reaction temperature.[6][7][8]

FAQ 3: I am getting a mixture of 4-hydroxy and 2-hydroxyquinoline isomers. How can I favor the formation of the 4-hydroxyquinoline (Conrad-Limpach product)?

Answer:

The formation of either the 4-hydroxyquinoline or the 2-hydroxyquinoline is a classic example of kinetic versus thermodynamic control.

Mechanism and Control:

  • Kinetic Control (Lower Temperature): At lower temperatures (typically below 100°C), the reaction is under kinetic control. The more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[6]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (typically above 140°C), the reaction is under thermodynamic control. The initial attack at the ketone is reversible, and at elevated temperatures, the less reactive but thermodynamically more stable amide is formed by attack at the ester carbonyl. This intermediate then cyclizes to the 2-hydroxyquinoline.[6]

Experimental Protocol for Favoring 4-Hydroxyquinoline:

  • Temperature Control: Maintain a reaction temperature below 100°C for the initial condensation step to favor the formation of the kinetic product.

  • Acid Catalysis: The use of a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid can facilitate the initial condensation.[6]

  • High-Temperature Cyclization: The subsequent cyclization of the β-aminoacrylate intermediate to the 4-hydroxyquinoline requires high temperatures (around 250°C) and is typically carried out in a high-boiling solvent like diphenyl ether.[9]

Section 3: The Camps Quinoline Synthesis

The Camps cyclization of an o-acylaminoacetophenone can yield two different hydroxyquinoline isomers, and controlling this selectivity is a key challenge.[10]

FAQ 4: How can I control the regioselectivity in the Camps quinoline synthesis to obtain a single isomer?

Answer:

The regioselectivity of the Camps synthesis is highly dependent on the reaction conditions, particularly the choice of base.[10]

Base-Controlled Cyclization:

  • Strong Base (e.g., NaOH): The use of a strong base favors deprotonation at the α-position to the ketone, leading to an intramolecular aldol-type condensation with the amide carbonyl. This pathway typically yields the 2-substituted-4-hydroxyquinoline.

  • Weaker Base (e.g., Cs₂CO₃): A weaker base can favor deprotonation at the methyl group of the acetylamino moiety, leading to cyclization onto the ketone and formation of the 4-substituted-2-hydroxyquinoline.

Troubleshooting Workflow:

Camps_Synthesis_Troubleshooting start Mixture of Isomers in Camps Synthesis base_choice Isomeric Ratio Dependent on Base Strength start->base_choice strong_base Strong Base (e.g., NaOH) Favors 2-substituted-4-hydroxyquinoline base_choice->strong_base weak_base Weaker Base (e.g., Cs₂CO₃) Favors 4-substituted-2-hydroxyquinoline base_choice->weak_base optimization Systematically screen a panel of bases (e.g., NaOH, KOH, K₂CO₃, Cs₂CO₃) strong_base->optimization weak_base->optimization analysis Analyze isomeric ratio by HPLC or NMR optimization->analysis

Caption: Troubleshooting workflow for controlling regioselectivity in the Camps synthesis.

Section 4: General Side Reactions and Their Mitigation

Beyond the specific challenges of each named reaction, several side reactions are common across various quinolone syntheses.

FAQ 5: I am observing a significant amount of a decarboxylated byproduct in my reaction. How can I prevent this?

Answer:

Unwanted decarboxylation is often a consequence of excessive heat, especially for quinolines bearing a carboxylic acid or ester group at the 3-position, a common feature in products from the Gould-Jacobs and Conrad-Limpach syntheses.[1][4]

Preventative Measures:

  • Temperature and Time Optimization: The most effective way to prevent premature decarboxylation is to carefully control the reaction temperature and time. Aim for the mildest conditions that allow for complete cyclization.

  • Two-Step Procedure: In syntheses like the Gould-Jacobs, consider a two-step approach where the cyclization is performed first, followed by a separate, controlled saponification and decarboxylation step under optimized conditions.[1]

FAQ 6: My final product is contaminated with N-alkylated or C-alkylated byproducts. What is the source of this alkylation and how can I avoid it?

Answer:

Unintended alkylation can occur if reactive alkylating agents are present in the reaction mixture, or if certain reagents can act as alkyl sources under the reaction conditions.

Sources and Solutions:

  • Residual Alkyl Halides: Ensure that all starting materials are free from residual alkyl halides from previous synthetic steps.

  • Solvent Reactivity: Some solvents, under harsh acidic or basic conditions, can degrade to form species that can alkylate the quinolone nitrogen or ring. Use high-purity, inert solvents.

  • Protecting Groups: If the quinolone nitrogen is particularly nucleophilic and susceptible to alkylation, consider the use of a protecting group that can be removed in a later step.

Section 5: Analytical Protocols for Side Product Identification

The effective troubleshooting of side reactions relies on accurate identification and quantification of the byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for this purpose.[11][12][13][14][15][16]

Experimental Protocol: HPLC-MS Analysis of a Quinolone Reaction Mixture

This protocol provides a general starting point for the analysis of a crude quinolone synthesis reaction mixture.

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC-MS Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes to elute a wide range of polar and non-polar compounds.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Ionization Source Electrospray Ionization (ESI), positive and negative mode screening
MS Detection Full scan mode to identify all components, followed by targeted MS/MS for structural elucidation of key byproducts.

Data Analysis:

  • Identify the Desired Product: Locate the peak corresponding to the expected mass of your target quinolone.

  • Analyze Impurity Peaks: Examine the mass spectra of other significant peaks to identify potential side products such as regioisomers (same mass, different retention time), decarboxylated products (loss of 44 Da for CO₂), alkylated products (addition of the mass of the alkyl group), and dimers (double the mass of the monomer).

Conclusion

The successful synthesis of quinolones requires a proactive approach to identifying and mitigating potential side reactions. By understanding the mechanistic underpinnings of these unwanted transformations and employing systematic troubleshooting strategies, researchers can significantly improve the yield, purity, and scalability of their synthetic routes. This guide serves as a foundational resource to aid in this endeavor, promoting a more rational and efficient approach to quinolone synthesis.

References

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • Troubleshooting step growth polymeriz
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). Benchchem.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • Niementowski quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • A comparative review of analytical techniques for quinolone carboxylic acids. (2025). Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Molecules.
  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved January 8, 2026.
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  • Analytical strategies to determine quinolone residues in food and the environment. (2025). Request PDF.
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  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
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  • Niementowski synthesis of quinazolinones[12]. (n.d.). ResearchGate.

  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). Benchchem.
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). Molecules.
  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. (n.d.). United Journal of Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH Public Access.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2016). Molecules.
  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ARKIVOC.
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Technical Support Center: Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) - Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. We will explore the underlying reasons for its limited solubility and provide practical, field-proven troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Compound Profile & General Solubility Characteristics

This compound is a quinolone derivative.[1][2] The structure features a planar, aromatic quinolone core, which contributes to strong crystal lattice energy, and both hydrogen bond accepting (carbonyl, methoxy) and donating (N-H) groups. This combination of a rigid, non-polar backbone with polar functional groups results in complex solubility behavior and often presents challenges in common organic solvents.

The fundamental principle of "like dissolves like" dictates that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[3] This compound's bifunctional nature—possessing both polar and non-polar regions—means it often fails to achieve high solubility in solvents at either end of the polarity spectrum.

PropertyValueSource
CAS Number 205448-65-3[1][4][5]
Molecular Formula C₁₂H₁₁NO₄[1][4]
Molecular Weight 233.22 g/mol [1][4][5]
Appearance Solid[5]

Section 2: Troubleshooting Guide for Solubility Issues

This section is structured as a series of common issues encountered in the lab. Each solution provides a step-by-step approach, explaining the scientific reasoning behind the protocol.

Question 1: "I'm trying to make a stock solution in DMSO, but my compound isn't dissolving or is dissolving very slowly. What should I do?"

This is the most common challenge and is often related to kinetic rather than thermodynamic limitations.[6] The dissolution process may be slow, even if the compound is technically soluble at the target concentration. The goal is to introduce energy into the system to overcome the activation energy barrier of dissolution.

Recommended Protocol:

  • Initial Attempt (Vortexing): Add the solid compound to your vial, followed by the desired volume of dimethyl sulfoxide (DMSO). Vortex vigorously for 1-2 minutes. For many compounds, this is sufficient.

  • Gentle Heating: If the compound remains undissolved, warm the solution gently. Use a heat block or water bath set to 30-40°C.[7] Increased temperature provides the molecules with more kinetic energy, accelerating the rate at which solvent molecules can break down the solute's crystal lattice.[6] Causality: Heating increases molecular motion, enhancing the dissolution rate.[7] Avoid excessive heat, as it can degrade certain compounds.

  • Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes.[8] The high-frequency sound waves create microscopic cavitation bubbles.[9] The collapse of these bubbles generates localized high energy, which physically breaks apart solid aggregates, increasing the surface area available for solvation.[9][10]

  • Final Check: After sonication, vortex the sample again and visually inspect for any remaining particulate matter.

Question 2: "Even with heating and sonication, my compound won't fully dissolve in standard solvents like Methanol, Acetonitrile, or DMSO. What are my next options?"

If the above steps fail, you are likely facing a thermodynamic solubility limit. The chosen solvent is simply not capable of dissolving the compound to the desired concentration. The solution is to use a more powerful solvent or a co-solvent system.

Recommended Solvents & Strategies:

  • Strategy 1: Employ a Stronger Aprotic Solvent.

    • N-methyl-2-pyrrolidone (NMP): NMP is an exceptional, water-miscible aprotic solvent known for its ability to solubilize a wide range of poorly soluble drugs.[11] Studies have shown it to be a more efficient solubilizer than ethanol and propylene glycol for many compounds, acting as both a cosolvent and a complexing agent.[12][13]

    • Dimethylformamide (DMF): Similar to DMSO and NMP, DMF is a polar aprotic solvent with a high boiling point that can be effective.

  • Strategy 2: Use a Co-Solvent System.

    • A mixture of solvents can often achieve higher solubility than a single solvent.[14] For example, a mixture of DMSO and ethanol, or NMP and PEG-400, can disrupt the compound's crystal lattice more effectively.

    • Protocol: Start by dissolving the compound in a small volume of the stronger solvent (e.g., NMP or DMSO). Once dissolved, slowly add the second solvent (e.g., ethanol or a buffer) while vortexing to bring the solution to the final desired volume and concentration.

SolventTypeBoiling Point (°C)Notes
DMSO Polar Aprotic189Common first choice; hygroscopic.
DMF Polar Aprotic153Strong solvent; handle with care.
NMP Polar Aprotic202Highly effective for poorly soluble compounds; thermally stable.[11]
Ethanol Polar Protic78.4Common, less toxic option.
Methanol Polar Protic64.7Volatile, effective for some polar compounds.

Question 3: "My compound dissolved after heating, but it precipitated out of solution after cooling to room temperature. How can I prevent this?"

This indicates you have created a supersaturated solution that is not stable at room temperature. The thermodynamic solubility limit is lower than the concentration you achieved with heating.

Solutions:

  • Prepare a Lower Concentration Stock: The simplest solution is to remake the stock at a concentration that is thermodynamically stable at room temperature.

  • Use a Stronger Solvent: As described in Question 2, switching to a solvent like NMP may increase the thermodynamic solubility limit, allowing for a stable, higher-concentration stock solution.[15]

  • Maintain Elevated Temperature (Assay Dependent): If your experimental protocol allows, you can prepare the stock fresh and use it while still warm. This is only suitable for short-term experiments where temperature consistency is not a critical parameter.

Question 4: "Are there any compatibility issues I should be aware of with solvents like DMSO?"

Yes. While DMSO is a versatile solvent, it is not inert.

  • Assay Interference: At concentrations above 0.5-1%, DMSO can affect cell viability and enzyme activity in biological assays.

  • Reactivity: DMSO can interfere with the efficacy of certain antibiotics, including some quinolones, by acting as an antioxidant.[16] While this is more relevant for antimicrobial testing, it highlights that the solvent is not merely a passive carrier.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This can be problematic as absorbed water can decrease the solubility of highly non-polar compounds, potentially causing them to precipitate over time. Always use anhydrous grade DMSO and store it properly.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the expected solubility of this compound in common organic solvents?

Specific, publicly available quantitative solubility data for this exact molecule is limited. However, based on the general behavior of quinolone derivatives, a qualitative profile can be predicted:

  • Poorly Soluble: Non-polar solvents like hexane, heptane, and toluene. The polar nature of the quinolone core prevents dissolution.

  • Slightly to Moderately Soluble: Alcohols (methanol, ethanol), ethyl acetate, and chlorinated solvents (dichloromethane, chloroform). Solubility is often limited to low mg/mL ranges. Quinolone derivatives generally show higher solubility in alcohols than in water.[17]

  • Soluble: Strong polar aprotic solvents like DMSO, DMF, and NMP. These are typically the solvents of choice for preparing concentrated stock solutions.

FAQ 2: What is the difference between speeding up dissolution and increasing solubility?

This is a critical distinction between kinetics and thermodynamics.

  • Dissolution Rate (Kinetics): This is how fast a compound dissolves. Techniques like heating and sonication primarily increase the dissolution rate by providing energy to overcome intermolecular forces.[6][18] They help a solution reach its saturation point faster.

  • Solubility (Thermodynamics): This is the maximum amount of a compound that can dissolve in a given solvent at a specific temperature to form a stable solution. To increase the actual solubility, you must change the chemical system, for instance by increasing the temperature to a new stable point or, more effectively, by changing the solvent to one with more favorable interactions with the solute.[6]

FAQ 3: Can I use pH modification to improve solubility in organic solvents?

Generally, pH is a concept applied to aqueous solutions. However, the principle of protonation/deprotonation is relevant. The quinolone structure has acidic (N-H) and basic (tertiary amine in the ring) sites. In aqueous media, adjusting the pH can ionize the molecule, dramatically increasing its water solubility.[19]

For organic synthesis or reactions in organic solvents, this is less common. However, if you are performing a liquid-liquid extraction with an aqueous phase, you can use this principle. For example, to extract the compound from an organic layer (like ethyl acetate) into an aqueous layer, you could use a dilute aqueous acid to protonate the quinolone, making it a more polar, water-soluble salt.

Section 4: Standard Protocol for Systematic Solubility Assessment

This self-validating protocol ensures you systematically and reproducibly determine the best solvent for your needs.

Materials:

  • This compound

  • Array of solvents to test (e.g., DMSO, NMP, Ethanol, Methanol, Acetonitrile, Ethyl Acetate)

  • Calibrated analytical balance

  • 2 mL glass vials

  • Vortex mixer, bath sonicator, and heat block

Procedure:

  • Preparation: Weigh out a precise amount of the compound (e.g., 5 mg) into several labeled vials.

  • Initial Solvent Addition: To the first vial, add the first solvent (e.g., DMSO) in a small, precise increment (e.g., 100 µL). This corresponds to a high initial concentration (50 mg/mL).

  • Energy Input: Vigorously vortex the vial for 2 minutes. If not dissolved, sonicate for 10 minutes, then vortex again. If still not dissolved, warm to 40°C for 10 minutes, then vortex.

  • Observation: Carefully observe the vial against a contrasting background.

    • Fully Dissolved: The solution is clear with no visible particles. The solubility is ≥50 mg/mL. Proceed to a higher concentration if needed or record this as the result.

    • Partially Dissolved/Suspension: Visible particles remain. The solution appears hazy or cloudy.

  • Serial Dilution: If the compound did not fully dissolve, add another precise increment of solvent (e.g., 100 µL, for a total of 200 µL). This lowers the concentration (now 25 mg/mL).

  • Repeat Step 3 & 4: Repeat the energy input and observation steps.

  • Continue Titration: Continue adding solvent in known increments, repeating the process until the compound fully dissolves. Record the final concentration.

  • Test Other Solvents: Repeat steps 2-7 for each solvent you wish to test.

  • Room Temperature Stability: For any solutions that required heating to dissolve, allow them to cool to room temperature for at least one hour and observe for any precipitation. This tests the thermodynamic stability of the solution.

Section 5: Visual Workflow for Troubleshooting

The following diagram outlines the logical progression for addressing solubility challenges with this compound.

G cluster_start cluster_process Initial Dissolution Attempts cluster_advanced Advanced Strategies cluster_end start Start: Weigh Compound & Add Solvent vortex 1. Vortex (2 min) start->vortex check1 Dissolved? vortex->check1 heat 2. Gentle Heat (30-40°C, 10 min) check1->heat No success Success: Stable Solution Prepared check1->success Yes check2 Dissolved? heat->check2 sonicate 3. Sonicate (10 min) check2->sonicate No check2->success Yes check3 Dissolved? sonicate->check3 strong_solvent Try Stronger Solvent (e.g., NMP, DMF) check3->strong_solvent No check3->success Yes cosolvent Consider Co-Solvent System strong_solvent->cosolvent lower_conc Lower Target Concentration strong_solvent->lower_conc consult Still Unresolved: Consult Technical Support strong_solvent->consult cosolvent->consult lower_conc->consult

Caption: Troubleshooting workflow for solubility issues.

References

  • Chemsrc. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Jadhav, N., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Sanghvi, T., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. PubMed. Retrieved January 8, 2026, from [Link]

  • Solubility of Things. (n.d.). Heating Techniques. Retrieved January 8, 2026, from [Link]

  • Sanghvi, T., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved January 8, 2026, from [Link]

  • Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved January 8, 2026, from [Link]

  • Semantic Scholar. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved January 8, 2026, from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 8, 2026, from [Link]

  • Sanghvi, T., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Quora. (2013). Organic Chemistry: Why do you heat the compound while testing the solubility in water?. Retrieved January 8, 2026, from [Link]

  • Quora. (2021). Which compounds are commonly used as organic solvents?. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved January 8, 2026, from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2016). Is sonication essential in solubility testing of a substance?. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). DMSO counteracts quinolone-mediated lethality. Retrieved January 8, 2026, from [Link]

  • PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved January 8, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved January 8, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 8, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 8, 2026, from [Link]

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Stability and degradation of "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

A Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1.1: What are the primary factors that can cause the degradation of this compound?

A1.1: The primary factors of concern for the degradation of this molecule, like many quinolone derivatives, are exposure to light (photodegradation), non-neutral pH conditions (acidic or basic hydrolysis), and high temperatures (thermal degradation). The presence of strong oxidizing agents could also pose a risk. The key structural features influencing its stability are the 4-quinolone core, the methyl ester at the 6-position, and the methoxy group at the 7-position.

Q1.2: What are the recommended general storage and handling conditions for this compound?

A1.2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial, so amber vials or containers wrapped in aluminum foil are recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to minimize thermal degradation and hydrolysis from atmospheric moisture.

pH-Dependent Stability & Hydrolysis

Q2.1: My solution of the compound, prepared in a basic buffer, is showing a new peak on HPLC analysis. What is likely happening?

A2.1: You are likely observing the hydrolysis of the methyl ester at the 6-position. Ester groups are susceptible to base-catalyzed hydrolysis, which would convert the methyl carboxylate into a carboxylate salt (or carboxylic acid upon acidification). This new, more polar compound will likely have a shorter retention time on a reverse-phase HPLC column. The 4-quinolone core itself is generally stable under moderately basic conditions.

Q2.2: How does the stability of the compound change in acidic conditions?

A2.2: In acidic conditions, particularly with heating, the methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid. While generally slower than base-catalyzed hydrolysis, this reaction can be significant, especially at low pH and elevated temperatures.[1][2] A mixture of acetic acid, sulfuric acid, and water is a known condition for hydrolyzing quinolone carboxylic esters.[1][2]

Q2.3: I need to dissolve the compound for an experiment. What is a suitable solvent system to minimize hydrolysis?

A2.3: For short-term experiments, using a neutral, aprotic solvent such as DMSO or DMF is a good choice. If an aqueous buffer is required, a neutral pH (around 7.0 to 7.4) is recommended. Prepare solutions fresh and use them promptly. Avoid prolonged storage in aqueous buffers, especially at pH values below 6 or above 8.

Photostability

Q3.1: I've noticed a change in the appearance of my compound/solution after leaving it on the lab bench. Could this be due to light exposure?

A3.1: Yes, this is highly probable. Many quinolone derivatives are known to be sensitive to UV light, leading to photodegradation.[3][4] Exposure to ambient laboratory light, especially direct sunlight, can be sufficient to initiate degradation over time. This can manifest as a color change in the solid or solution, and the appearance of degradation products in analytical profiles. It is imperative to protect the compound from light at all stages of handling and experimentation.[5]

Q3.2: What is the significance of the 7-methoxy group in terms of photostability?

A3.2: The methoxy group at the 7-position is structurally similar to the 8-methoxy group found in some highly photostable fluoroquinolones like moxifloxacin.[6][7][8] Research on related compounds suggests that a methoxy group on the quinolone ring can play a significant role in enhancing stability against UV light irradiation.[6][7] While your specific compound is at position 7, this suggests it may have better photostability compared to unsubstituted quinolones, although this should be experimentally verified.

Thermal Stability

Q4.1: I need to heat a solution of the compound. At what temperature does thermal degradation become a significant concern?

A4.1: Quinolone structures are generally quite resistant to heat.[9][10] Studies on similar compounds have shown minimal degradation even at temperatures as high as 120°C for short periods.[9][10] However, prolonged exposure to high temperatures, especially in the presence of water or other reactive species, can lead to degradation. For your compound, it is advisable to conduct preliminary thermal stress tests (e.g., heating a solution at 60-80°C and monitoring by HPLC) to determine its stability under your specific experimental conditions.

Q4.2: Are there any visual indicators of thermal degradation?

A4.2: As with other forms of degradation, a color change (e.g., yellowing or browning) of the solid material or solution upon heating can be an indicator of thermal decomposition. However, the absence of a color change does not guarantee stability. Chromatographic analysis is the most reliable way to assess thermal degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: Appearance of one or more new peaks, often with different retention times, in your HPLC analysis of a sample.

  • Possible Causes & Solutions:

    • Hydrolysis: If the new peak is more polar (shorter retention time on reverse-phase HPLC), it is likely the carboxylic acid resulting from ester hydrolysis.

      • Confirmation: Use LC-MS to confirm the mass of the new peak. The hydrolyzed product should have a molecular weight of 219.19 g/mol (C11H9NO4).

      • Solution: Ensure your solvents and buffers are at a neutral pH. Prepare solutions fresh and avoid storing them in aqueous media.

    • Photodegradation: If the sample was exposed to light, the new peaks could be photodegradation products.

      • Confirmation: Prepare a fresh sample, protecting it rigorously from light at all times, and re-analyze. If the new peaks are absent or significantly reduced, photodegradation is the likely cause.

      • Solution: Work in a dimly lit area or use amber glassware. Protect solutions from light during storage and analysis.

    • Solvent Impurities/Reaction: Ensure the solvents used are of high purity and are not reacting with your compound.

Issue 2: Poor Reproducibility in Bioassays
  • Symptom: Inconsistent results from biological assays performed at different times.

  • Possible Causes & Solutions:

    • Stock Solution Degradation: The compound may be degrading in your stock solution over time.

      • Solution: Aliquot your stock solution into single-use vials and store them frozen (-20°C or -80°C) and protected from light. Thaw one aliquot at a time for each experiment and discard any unused portion. Re-verify the concentration and purity of your stock solution periodically by HPLC.

    • Instability in Assay Medium: The compound may be unstable in the specific buffer or cell culture medium used for the assay, which might have a non-neutral pH or contain reactive components.

      • Solution: Test the stability of the compound in the assay medium over the time course of your experiment. Incubate the compound in the medium under assay conditions (e.g., 37°C, 5% CO2) and analyze samples at different time points by HPLC to check for degradation.

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for a set duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[11][12]

    • Use LC-MS to identify the mass of any significant degradation products.

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_deg Potential Degradation Products A Compound (C12H11NO4) MW: 233.22 B Hydrolysis Product (Carboxylic Acid) (C11H9NO4) MW: 219.19 A->B  Acid/Base  (Hydrolysis) C Photodegradation Products A->C  UV Light D Oxidative Products A->D  Oxidizing Agent

Caption: Potential degradation pathways for the target compound.

Diagram: Troubleshooting Workflow

G cluster_stability Investigate Stability start Start: Unexpected Experimental Results check_purity Verify Purity & Identity of Starting Material (HPLC, NMR, MS) start->check_purity is_pure Is material pure? check_purity->is_pure resynthesize Resynthesize or Repurify is_pure->resynthesize No check_photo Photostability Check: Analyze light-exposed vs. protected samples is_pure->check_photo Yes resynthesize->check_purity check_pH pH Stability Check: Analyze in different buffers check_photo->check_pH check_thermal Thermal Stability Check: Analyze heated vs. control samples check_pH->check_thermal identify_issue Identify Degradation Cause & Products (LC-MS) check_thermal->identify_issue modify_protocol Modify Protocol: - Protect from light - Adjust pH - Control temperature identify_issue->modify_protocol end End: Reproducible Results modify_protocol->end

Caption: Workflow for troubleshooting unexpected experimental results.

Data Summary Table

Parameter Condition Expected Stability Primary Degradation Product Recommendation
pH pH < 6 (Acidic)Moderate to Low7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acidAvoid prolonged storage; use neutral buffers.
pH pH > 8 (Basic)Low7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acidAvoid basic conditions; prepare fresh solutions.
Light UV / SunlightLowComplex mixture of photoproductsProtect from all light sources using amber vials or foil.
Temperature > 60-80 °CHigh (short term)VariesUse lowest effective temperature; minimize heating time.
Oxidation e.g., H₂O₂Moderate to LowOxidized quinolone speciesAvoid contact with strong oxidizing agents.

References

  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2010). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry, 58(9), 5427–5431. [Link]

  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2010). Effect of heating on the stability of quinolones in milk. PubMed. [Link]

  • Badea, M., Olar, R., Lazar, V., & Meltzer, V. (2009). Thermal degradation behavior of some ruthenium complexes with fluoroquinolone derivatives as potential antitumor agents. Journal of Thermal Analysis and Calorimetry, 97(1), 279–284. [Link]

  • Chignell, C. F., & Sik, R. H. (2003). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. Chemical Research in Toxicology, 16(12), 1541–1547. [Link]

  • Badea, M., Olar, R., Chifiriuc, M. C., & Vasile, G. (2007). Thermal decomposition of some biologically active complexes of ruthenium (III) with quinolone derivatives. Journal of Thermal Analysis and Calorimetry, 88(3), 735–739. [Link]

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed. [Link]

  • Hayakawa, I., Atarashi, S., & Imamura, M. (2000). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 44(9), 2407–2411. [Link]

  • Almeida, I. F., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(1), 221-226. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]

  • Chignell, C. F., & Sik, R. H. (2003). Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. Chemical Research in Toxicology, 16(12), 1541-1547. [Link]

  • Sharma, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Wang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15. [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Bouanimba, N., et al. (2022). Molecular Interactions of Norfloxacin in Metal-Loaded Clay Suspensions-Effects on Degradation and Induced Toxicity. MDPI. [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • de Souza, M. V. N., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Barattini, D. F., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052–1067. [Link]

  • Pasquini, S., et al. (2010). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Journal of Medicinal Chemistry, 53(16), 5915–5928. [Link]

  • LG Chemical Ltd. (1999). Quinolone carboxylic acid derivatives.

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Technical Support Center: Overcoming Poor Reactivity in the Synthesis of 4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-quinolone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor reactivity in their synthetic routes. 4-Quinolones are a critical class of N-heteroaromatic compounds with a wide range of pharmaceutical applications, including antibacterial and anticancer agents.[1][2][3][4] However, their synthesis can be fraught with difficulties, from low yields to stubborn starting materials.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) about Poor Reactivity

Q1: My Conrad-Limpach or Gould-Jacobs cyclization is failing or giving very low yields. What are the most common causes?

A1: This is a frequent issue, often stemming from a few key factors. The high temperatures required for the thermal cyclization step (often >250 °C) in both the Conrad-Limpach and Gould-Jacobs syntheses can lead to decomposition of starting materials or products.[5][6]

Causality and Troubleshooting:

  • Insufficient Temperature: The cyclization is a high-temperature process.[7] Ensure your reaction setup can achieve and maintain the necessary temperature. For particularly stubborn substrates, a gradual increase in temperature might be necessary.

  • Prolonged Reaction Time: While high temperatures are needed, extended reaction times can lead to degradation and tar formation.[8] It's a delicate balance. Monitor the reaction progress by TLC or LC-MS to find the optimal reaction time.

  • Poor Heat Transfer: In conventional heating setups, localized overheating can occur. Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can improve heat distribution.[9]

  • Steric Hindrance: Bulky substituents on the aniline or the β-ketoester can sterically hinder the cyclization.[2][5] If you suspect this is the issue, you may need to consider an alternative synthetic route or a different catalyst that can overcome this barrier.

  • Electronic Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-withdrawing groups can deactivate the ring, making the electrophilic cyclization more difficult.[2] Conversely, electron-donating groups generally facilitate the reaction.[2]

Q2: I'm observing the formation of multiple regioisomers when using a substituted aniline. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using asymmetrically substituted anilines in reactions like the Gould-Jacobs synthesis.[5][8] The cyclization can occur at either of the two ortho positions to the amino group, leading to a mixture of products.

Controlling Regioselectivity:

  • Steric Control: A bulky substituent on the aniline ring will often direct the cyclization to the less sterically hindered ortho position.

  • Electronic Control: The electronic properties of the substituents can influence the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.

  • Reaction Conditions: Temperature and solvent can also influence regioselectivity.[8] Experimenting with different high-boiling point solvents or slightly lower reaction temperatures (if the reaction still proceeds) might favor the formation of one isomer over the other.

Q3: My starting materials (anilines or β-ketoesters) have poor solubility in the reaction medium. What can I do?

A3: Poor solubility is a significant barrier to achieving good reactivity, as it limits the effective concentration of reactants.

Strategies to Enhance Solubility:

  • Solvent Screening: Experiment with a range of high-boiling point, aprotic polar solvents such as diphenyl ether, Dowtherm A, or N-methyl-2-pyrrolidone (NMP).

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to improved solubility and significantly shorter reaction times.[10][11][12] This technique can also help drive reactions that are sluggish under conventional heating.[10]

  • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the transport of one reactant into the other phase, thereby increasing the reaction rate.

Q4: Are there modern alternatives to the classical high-temperature cyclization methods?

A4: Absolutely. The limitations of classical methods have driven the development of milder and more efficient synthetic strategies.

Modern Synthetic Approaches:

  • Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly palladium and copper, have been extensively used to facilitate the synthesis of 4-quinolones under milder conditions.[13][14] These methods often involve cross-coupling reactions followed by an intramolecular cyclization.

  • Eaton's Reagent: A mixture of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is an effective cyclizing agent for the Gould-Jacobs reaction, often requiring lower temperatures and shorter reaction times than thermal methods.[9]

  • Microwave-Assisted Organic Synthesis (MAOS): As mentioned earlier, microwave heating can dramatically accelerate reactions and improve yields for many 4-quinolone syntheses.[10][11][15]

  • Photocatalysis: Recent advancements have shown the use of photocatalysis, for instance with ruthenium catalysts, to synthesize 4-quinolones under mild, room-temperature conditions using visible light.[2]

Section 2: Troubleshooting Guides

Guide 1: Optimizing the Conrad-Limpach Reaction

This guide provides a systematic approach to troubleshooting a low-yielding Conrad-Limpach synthesis.

dot graph TD { A[Start: Low Yield in Conrad-Limpach] --> B{Initial Condensation or Cyclization Issue?}; B --> C[Analyze Reaction Mixture by TLC/LC-MS]; C --> D{Unreacted Starting Materials?}; D -- Yes --> E[Increase Temperature or Reaction Time]; D -- No --> F{Intermediate Formed, but No Product?}; F -- Yes --> G[Optimize Cyclization Conditions]; G --> H[Increase Temperature]; G --> I[Change Solvent to Higher Boiling Point]; G --> J[Consider Microwave Irradiation]; F -- No --> K[Side Product Formation?]; K -- Yes --> L[Lower Temperature or Reduce Reaction Time]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] EndNode[End] end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } enddot Caption: Troubleshooting workflow for the Conrad-Limpach reaction.

Experimental Protocol: Microwave-Assisted Conrad-Limpach Cyclization

This protocol offers a faster and often higher-yielding alternative to conventional heating.[10][11]

  • Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and the β-ketoester (1.1 eq).

  • Solvent Addition (Optional): For solid reactants or to improve heat distribution, a high-boiling point solvent such as diphenyl ether can be added.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 200-250 °C) for a predetermined time (e.g., 10-30 minutes). Safety Note: Always follow the safety guidelines for your specific microwave reactor.

  • Work-up: After cooling, the product often precipitates. Isolate the solid by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and solvent.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Guide 2: Enhancing Reactivity in Metal-Catalyzed Syntheses

Poor reactivity in palladium- or copper-catalyzed 4-quinolone syntheses can often be traced back to catalyst deactivation, ligand choice, or suboptimal reaction conditions.

Key Parameters for Optimization:

ParameterPotential IssueTroubleshooting Strategy
Catalyst Catalyst deactivation or low activity.Screen different catalyst precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Ensure the catalyst is fresh and properly stored.
Ligand Inappropriate ligand for the specific transformation.Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
Base Base is too weak or too strong, or is insoluble.Test a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases.
Solvent Poor solubility of reactants or catalyst complex.Screen a variety of aprotic polar solvents (e.g., DMF, DMSO, dioxane).
Temperature Insufficient energy for a key step in the catalytic cycle.Gradually increase the reaction temperature while monitoring for decomposition.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted 4-Quinolones

This protocol is an example of a modern, milder approach to 4-quinolone synthesis.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), the N-(2-ketoaryl) amide (1.0 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., dioxane) and the alkyne (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Section 3: Advanced Troubleshooting and Mechanistic Insights

Q5: My reaction is producing a significant amount of tar-like byproducts. What is happening and how can I prevent it?

A5: Tar formation is a clear indication of product or starting material decomposition, a common issue in high-temperature reactions like the Gould-Jacobs synthesis.[8]

Mechanistic Insight and Prevention:

  • Radical Polymerization: At high temperatures, radical side reactions can lead to the formation of polymeric materials.

  • Decarboxylation and Degradation: In the Gould-Jacobs reaction, the 3-carboxy-4-quinolone intermediate can decarboxylate and subsequently degrade under harsh conditions.[8]

Preventative Measures:

  • Reduce Reaction Temperature and Time: This is the most direct way to minimize decomposition.[8]

  • Use a Milder Cyclizing Agent: As mentioned, Eaton's reagent can promote cyclization at lower temperatures.[9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes reduce oxidative decomposition pathways.

Q6: I am attempting a metal-free synthesis, but the reaction is sluggish. Are there ways to promote these reactions without a metal catalyst?

A6: Metal-free syntheses are highly desirable from a green chemistry perspective. While they can be challenging, several strategies can improve their efficiency.

Promoting Metal-Free Reactions:

  • Microwave Irradiation: This is a powerful tool for accelerating metal-free reactions.[2][10]

  • Strong Base or Acid Catalysis: Depending on the mechanism, a strong non-nucleophilic base (e.g., DBU) or a Brønsted or Lewis acid can catalyze the desired transformation.

  • Radical Initiators: For reactions proceeding through a radical mechanism, a radical initiator (e.g., AIBN, TBHP) may be necessary.[2]

dot graph LR { A[Classical Methods] --> B(High Temperature); A --> C(Harsh Conditions); B --> D{Poor Reactivity}; C --> D; D --> E[Low Yield]; D --> F[Side Products]; G[Modern Methods] --> H(Milder Conditions); G --> I(Catalysis); H --> J{Improved Reactivity}; I --> J; J --> K[Higher Yield]; J --> L[Fewer Side Products]; subgraph Legend direction LR ConceptNode[Concept] RelationshipNode{Relationship} end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } enddot Caption: Classical vs. Modern 4-quinolone synthesis approaches.

By understanding the underlying principles of these reactions and systematically troubleshooting, you can significantly improve the outcomes of your 4-quinolone syntheses. This guide is intended to be a starting point, and further exploration of the cited literature is highly encouraged for a deeper understanding of specific reaction mechanisms and optimization strategies.

References

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687-8716. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Li, J., et al. (2009). Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Derivatives. Synthetic Communications, 39(22), 4039-4047. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. ResearchGate. [Link]

  • Various Authors. (2019). Microwave assisted synthesis of 4‐quinolones. ResearchGate. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Stolarska, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 482. [Link]

  • Al-Trawneh, S. A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(21), 6546. [Link]

  • Malvestitti, F., et al. (2012). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET Digital. [Link]

  • Zewge, D., et al. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry, 72(11), 4276-4279. [Link]

  • Duarte, P. D., et al. (2013). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Stolarska, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Various Authors. (2013). Synthesis of 4-quinolinones. [Table]. ResearchGate. [Link]

  • Various Authors. (2021). Conrad-Limpach reaction. ResearchGate. [Link]

  • Stolarska, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

  • Various Authors. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Li, Y., et al. (2023). Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. Request PDF on ResearchGate. [Link]

  • Zhang, G.-F., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. PubMed. [Link]

  • Castillo, R., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1949. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Cox, et al. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]

  • Mbuvi, K. M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(17), 3123. [Link]

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Technical Support Center: Refinement of Work-up Procedures for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the often-challenging post-reaction work-up and purification stages. Instead of a rigid protocol, this resource provides a dynamic troubleshooting framework built on chemical principles to empower you to make informed decisions for isolating your target quinolone with high purity and yield.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses the most common issues encountered during the work-up of quinolone syntheses, such as the Gould-Jacobs, Conrad-Limpach, and Skraup reactions.[1][2][3][4]

Issue 1: Persistent Emulsion During Liquid-Liquid Extraction

Q: I've quenched my reaction and added an organic solvent, but now I have a stubborn emulsion at the interface that won't separate. What's causing this?

A: Emulsions are a frequent challenge, particularly in syntheses that generate fine particulate matter or amphipathic by-products. These substances act as surfactants, stabilizing the microscopic droplets of one liquid dispersed within the other and preventing coalescence. In quinolone synthesis, this can be exacerbated by tarry by-products from harsh reaction conditions, such as those in the Skraup synthesis.[5]

Q: What are the immediate steps to break this emulsion?

A: The primary goal is to disrupt the stabilizing forces at the interface. Here is a sequential approach:

  • Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the phases will separate on their own. Gentle swirling or stirring of the interface with a glass rod can also help coalesce droplets.[6]

  • Increase the Ionic Strength of the Aqueous Phase: This is the most effective method. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently invert it a few times. The increased ionic strength of the aqueous layer helps to "dehydrate" the interface, reducing the solubility of organic materials and forcing the droplets to merge.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the stabilizing solids, allowing the layers to separate.[6]

  • Solvent Modification: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For instance, if you are using ethyl acetate, adding a small volume of diethyl ether or dichloromethane can be effective.

Issue 2: Product Fails to Precipitate or Crystallize

Q: I've completed the work-up, and my product is an oil or remains stubbornly in solution. How can I induce crystallization?

A: The failure to crystallize is typically due to one of two reasons: the product is still too soluble in the chosen solvent system, or there are impurities present that are inhibiting crystal lattice formation. Quinolones, especially those with varied substituents, can exhibit low solubility, which can be both an advantage and a challenge during purification.[7]

Q: How can I troubleshoot a failed crystallization?

A: A systematic approach is required to induce crystallization.

  • Concentrate the Solution: The most straightforward reason for non-crystallization is that the solution is not saturated. Carefully remove more solvent under reduced pressure and attempt to cool the solution again.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth to begin.

  • Seeding: If you have a small amount of pure crystal from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.

  • Solvent System Change: Your product may be too soluble in the current solvent. Consider adding an "anti-solvent"—a solvent in which your product is insoluble but which is miscible with the current solvent. Add the anti-solvent dropwise to the stirred solution until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly. For many quinolones, common recrystallization solvents include ethanol, methanol, or acetonitrile.[8][9]

Issue 3: Contamination with Starting Materials or Reagents

Q: My NMR/LC-MS analysis shows that the purified product is still contaminated with unreacted aniline or other starting materials. How can I improve my purification strategy?

A: This indicates that your work-up procedure is not effectively separating compounds based on their chemical properties. The amphoteric nature of many quinolones (containing both an acidic carboxylic acid group and a basic nitrogen in the ring system) is key to their purification via acid-base extraction.[10]

Q: How can I leverage the properties of quinolones for better separation?

A: An acid-base extraction is a powerful tool. Quinolones can exist as cations under acidic conditions and anions in basic media.[11]

Experimental Protocol: Acid-Base Extraction for Quinolone Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl).

    • Rationale: Basic impurities, including unreacted anilines, will be protonated and move into the aqueous layer. Your quinolone product may also be protonated and move to the aqueous layer, depending on its pKa. It is crucial to know the pKa of your target compound.[10]

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution).

    • Rationale: Acidic starting materials or by-products will be deprotonated and extracted into the aqueous layer. If your quinolone has an acidic proton (like a carboxylic acid), it will also move to the aqueous phase.

  • Isolation: Depending on the pKa of your quinolone, it will be in either the organic layer or one of the aqueous layers.

    • If the quinolone is in an aqueous layer, adjust the pH to its isoelectric point to precipitate the neutral compound, which can then be collected by filtration or extracted back into an organic solvent.

  • Final Wash and Drying: Wash the final organic layer containing your product with brine to remove excess water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow & Decision-Making Diagrams

The following diagrams illustrate the logical flow for troubleshooting common work-up issues and selecting an appropriate purification strategy.

Troubleshooting_Workflow start Crude Reaction Mixture extraction Perform Liquid-Liquid Extraction start->extraction check_emulsion Emulsion Formed? extraction->check_emulsion break_emulsion Break Emulsion: 1. Add Brine 2. Filter through Celite check_emulsion->break_emulsion Yes separate_layers Separate Organic Layer check_emulsion->separate_layers No break_emulsion->separate_layers concentrate Concentrate Solvent separate_layers->concentrate check_solid Is Product a Solid? concentrate->check_solid induce_xtal Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Add Anti-Solvent check_solid->induce_xtal No (Oily) purification Proceed to Purification check_solid->purification Yes induce_xtal->purification

Caption: A decision tree for initial work-up and troubleshooting.

Purification_Strategy start Crude Solid Product check_purity Initial Purity >90% by TLC/LCMS? start->check_purity recrystallize Recrystallization check_purity->recrystallize Yes check_impurities Are Impurities Structurally Similar? check_purity->check_impurities No chromatography Column Chromatography check_impurities->chromatography No (Isomers) check_polarity Significant Polarity Difference? check_impurities->check_polarity Yes check_polarity->recrystallize No check_polarity->chromatography Yes

Caption: Selecting between recrystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: Should I choose recrystallization or column chromatography for my final purification step?

A1: The choice depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a product that is already relatively pure (>90%).[12] It is a scalable and often more economical method. The key is finding a solvent that dissolves the compound well when hot but poorly when cold.[13]

  • Column Chromatography is necessary when dealing with complex mixtures containing multiple components, structurally similar isomers, or when the crude product purity is low.[7] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and is excellent for isolating a target compound from by-products with similar polarities.

Method Best For Advantages Disadvantages
Recrystallization High crude purity (>90%); removing minor impurities.Scalable, cost-effective, can yield very pure crystalline material.Requires finding a suitable solvent; potential for product loss in the mother liquor.[13]
Column Chromatography Low crude purity (<90%); separating isomers or compounds with similar polarity.High resolving power, versatile for many mixture types.More time-consuming, requires larger solvent volumes, can be less scalable.

Q2: How do I assess the purity of my final quinolone product?

A2: A combination of techniques is essential to confirm both the identity and purity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A single spot suggests a pure compound. Different mobile phases can be used for optimal separation.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak. HPLC can be coupled with various detectors like UV or mass spectrometry (MS) for further characterization.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS is particularly powerful for analyzing the purity of the sample and identifying the mass of any minor components.[17]

Q3: Tar formation is a major problem in my Skraup/Doebner-von Miller synthesis. How can I prevent it?

A3: Tar formation in these reactions is often due to the strongly acidic and oxidizing conditions causing polymerization of reactants and intermediates.[5] To minimize this:

  • Control the Temperature: The reaction is highly exothermic. Ensure gentle initial heating and have a cooling bath ready to manage the reaction temperature.

  • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[5]

  • Slow Reactant Addition: Instead of combining all reactants at once, consider the slow addition of one of the components to maintain a lower concentration and disfavor polymerization side reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Al-Trawneh, S. A., & El-Abadelah, M. M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(9), 2266.
  • Wyrzykiewicz, E., & Niewiada, A. (2015). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(3), 323–328.
  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • Tóth, G., Gáspár, A., & Báthori, M. (2009). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Li, Y., et al. (2022). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. RSC Advances, 12(12), 7381-7390.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Karcı, F., & Karcı, F. (2010). Acid–base equilibrium of fluoroquinolones at basic pH. Journal of the Iranian Chemical Society, 7(4), 890-896.
  • de Morais, G. G., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 7(46), 41785-41801.
  • de Morais, G. G., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 2(6), 488-504.
  • Al-Trawneh, S. A., & El-Abadelah, M. M. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128.
  • Wang, J., et al. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 10(5), 983.
  • Singh, R., & Singh, P. (2020). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4779.
  • Tóth, G., Gáspár, A., & Báthori, M. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Martins, F., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Organic & Biomolecular Chemistry, 17(7), 1594-1629.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Sanz-Nebot, V., Valls, I., Barbero, D., & Barbosa, J. (1997). Acid-Base Behavior of Quinolones in Aqueous Acetonitrile Mixtures. Acta Chemica Scandinavica, 51, 896-903.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Rapid Detection of Quinolone Antibiotics in Aquatic Products by Surface-Enhanced Raman Spectroscopy Combined with Thin Layer Chromatography. Journal of Analytical Chemistry, 78(12), 1754-1761.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Chemistry Lover. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline [Video]. YouTube. [Link]

  • Tóth, G., Gáspár, A., & Báthori, M. (2009). Separation and determination of quinolone antibacterials by capillary electrophoresis.
  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Spring, D. R., & Welch, M. (2015). The Synthesis of Quinolone Natural Products from Pseudonocardia sp. Chemistry – A European Journal, 21(52), 18838-18841.
  • Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
  • Chemistry Lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]

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Technical Support Center: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

The synthesis of this quinolone core is a critical step in the development of various pharmaceutical agents. While several synthetic routes exist, the most common approaches are variations of the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2][3] Scaling this reaction presents unique challenges that can impact yield, purity, and process safety. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is it challenging to scale up?

A1: The most prevalent method is a Gould-Jacobs type reaction.[1][2] It typically involves two key steps: 1) The condensation of an aniline, such as methyl 4-amino-2-methoxybenzoate, with a diethyl or dimethyl methylenemalonate derivative, and 2) A high-temperature thermal cyclization to form the quinolone ring system.

The primary scale-up challenges stem from the second step—the thermal cyclization. This reaction is often conducted at very high temperatures (180-250°C) in high-boiling point solvents like diphenyl ether (Dowtherm A).[4] At scale, several issues become critical:

  • Heat Transfer: Achieving uniform heating and avoiding localized overheating (hot spots) in a large reactor is difficult.[5][6] Poor heat transfer can lead to byproduct formation and decomposition.

  • Mixing Efficiency: Ensuring homogenous mixing in a large, viscous, high-temperature reaction mixture is challenging. Inefficient mixing can result in low conversion rates and inconsistent product quality.[5]

  • Byproduct Formation: At elevated temperatures, side reactions like polymerization and decomposition are more pronounced, often leading to the formation of dark, tarry substances that complicate purification.[7][8]

  • Product Isolation: The product often precipitates from the hot reaction mixture upon cooling.[4] Managing this crystallization at a large scale to ensure consistent particle size and purity can be complex.

Q2: Are there alternative, lower-temperature methods for the cyclization step?

A2: Yes, while high-temperature thermal cyclization is traditional, alternative methods have been developed to mitigate the associated hazards and side reactions. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and improve yields by promoting efficient, uniform heating.[9][10] However, scaling up microwave reactors beyond the kilogram scale presents its own set of equipment and engineering challenges. Another approach involves the use of acid catalysis (e.g., polyphosphoric acid or Eaton's reagent) which can sometimes lower the required cyclization temperature, though this introduces corrosive reagents that must be handled appropriately at scale and may complicate the workup procedure.

Troubleshooting Guide: Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up process.

Problem 1: Low Yield and Formation of Tarry Byproducts

Q: My reaction yield drops significantly upon scale-up, and I'm observing a large amount of a dark, insoluble tar. What's causing this and how can I fix it?

A: This is a classic issue in high-temperature quinolone syntheses. The formation of tar is typically due to the thermal decomposition of starting materials, intermediates, or the final product itself.[7][11]

Causality & Troubleshooting Workflow:

  • Assess Thermal Stability: The root cause is often prolonged exposure to excessive temperatures. What works in a small flask that heats and cools quickly does not translate directly to a large reactor with slower heat transfer.[5][6]

    • Solution: Perform thermal stability studies on your key intermediate (the anilidomethylenemalonate) and final product using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). This will define the absolute maximum temperature your materials can tolerate.

  • Optimize Temperature and Time: The Gould-Jacobs reaction requires a high temperature for the intramolecular cyclization, but minimizing the reaction time at this temperature is crucial to prevent degradation.[10]

    • Solution: Develop a reaction profile where the mixture is heated rapidly to the target temperature, held for the minimum time necessary for complete cyclization (monitored by in-process controls like HPLC), and then cooled promptly. Avoid "stewing" the reaction.

  • Improve Heat Transfer: Localized overheating near the reactor walls is a common culprit.

    • Solution: Ensure your reactor is appropriately designed for high-temperature applications with good agitation and a suitable heat transfer fluid. The choice of solvent is also critical; a solvent like Dowtherm A is used specifically for its excellent thermal stability and heat transfer properties.[4]

Below is a troubleshooting workflow for addressing low yields and tar formation.

G cluster_0 Problem: Low Yield & Tar Formation cluster_1 Investigation & Diagnosis cluster_2 Corrective Actions & Solutions Problem Low yield and/or significant tar formation observed during scale-up. InvestigateTemp Is the reaction temperature too high or exposure time too long? Problem->InvestigateTemp InvestigatePurity Are starting materials pure? (Aniline derivative is key) Problem->InvestigatePurity InvestigateMixing Is mixing adequate to ensure uniform temperature? Problem->InvestigateMixing ActionTemp Optimize heat profile: Rapid heating, minimal hold time, rapid cooling. InvestigateTemp->ActionTemp If thermal degradation is suspected ActionPurity Re-purify starting materials. Use antioxidants if necessary. InvestigatePurity->ActionPurity If impurities are detected ActionMixing Improve agitation. Consider different impeller types for high viscosity. InvestigateMixing->ActionMixing If non-uniformity is observed

Caption: Troubleshooting workflow for low yields in quinolone synthesis.

Problem 2: Incomplete Reaction and Difficult Isolation

Q: My reaction stalls, leaving significant amounts of the uncyclized intermediate. During workup, the product crashes out of solution as a fine, difficult-to-filter solid. How can I improve this?

A: Incomplete conversion is often linked to insufficient thermal energy or reaction time, while isolation issues point to uncontrolled crystallization.

Causality & Troubleshooting:

  • Confirm Cyclization Temperature: The required temperature for the 6-electron cyclization is high.[1][2] If the bulk of the reaction mixture does not reach this temperature, the reaction will not proceed to completion.

    • Solution: Use multiple calibrated temperature probes within the reactor to ensure the entire batch reaches the target temperature. Do not rely solely on the jacket temperature. Increase the temperature in small increments (e.g., 5-10°C) or prolong the hold time, carefully monitoring for byproduct formation via HPLC.

  • Control the Crystallization: Rapid, uncontrolled cooling of the reaction mixture will lead to supersaturation and the formation of very small particles (fines), which are difficult to filter and wash.

    • Solution: Design a controlled cooling profile. Once the reaction is complete, cool the mixture slowly to a specific temperature where crystallization begins. Hold at this temperature to allow for crystal growth, then continue with a slow cooling ramp. This process, known as seeded crystallization if a small amount of pure product is added, promotes the formation of larger, more easily filterable crystals.

  • Solvent Choice for Isolation: The solvent used for the reaction (e.g., Dowtherm A) is not ideal for isolation. An anti-solvent is typically added to complete the precipitation and allow for efficient washing.[4]

    • Solution: Ether is mentioned as an anti-solvent in literature procedures.[4] At scale, a solvent with a higher flash point and lower volatility, such as methyl tert-butyl ether (MTBE) or heptane, may be preferable for safety and handling. A solvent screen should be performed to find the optimal anti-solvent that maximizes yield while ensuring impurities remain in the mother liquor.

Data Summary: Key Scale-Up Parameters
ParameterLab Scale (10g)Pilot Scale (10kg)Key Scale-Up Considerations
Heating Method Heating mantleJacketed reactor with thermal fluidSurface area to volume ratio decreases, making efficient heat transfer critical.[5]
Temperature 180-190°C[4]180-190°C (Internal Temp)Must monitor internal batch temperature, not just jacket temperature, to avoid hot/cold spots.
Mixing Magnetic stir barMechanical overhead stirrer (e.g., anchor, pitched blade turbine)Viscosity may increase; ensure stirrer can handle the load and provides top-to-bottom mixing.[5]
Reaction Time 30 min at temp[4]30-60 min (IPC-dependent)Time starts only when the entire batch reaches the target temperature.
Isolation Spontaneous precipitation, add ether[4]Controlled cooling profile, addition of anti-solvent (e.g., MTBE, heptane)Uncontrolled precipitation leads to poor filterability and product quality.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Based on Literature)

This protocol is adapted from established procedures for the synthesis of this compound.[4]

  • Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe.

  • Charge Reactants: Charge the flask with the starting material, 5-((3-methoxy-4-methoxycarbonyl-anilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol).

  • Add Solvent: Add Dowtherm A (125 mL) to the flask.

  • Heating: Begin stirring and heat the suspension. The solid should dissolve around 100°C. Continue heating to 180-190°C over 30 minutes. Gas evolution (CO₂) will be observed around 180°C.

  • Reaction: Hold the reaction mixture at 180-190°C for 30 minutes. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling & Precipitation: Stop heating and allow the mixture to cool. The product will begin to precipitate.

  • Isolation: When the internal temperature reaches 40°C, add diethyl ether (or MTBE) (100 mL) and stir the resulting slurry for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with fresh ether or MTBE (2 x 50 mL).

  • Drying: Dry the solid under vacuum to afford the final product (expected yield: ~80%).[4]

Protocol 2: Scale-Up Considerations and Modified Procedure

This section outlines critical modifications when scaling the synthesis to a 50 L glass-lined reactor.

G cluster_Execution Execution Steps at Scale Start Start: Lab Protocol Verified Safety 1. Process Hazard Analysis (PHA) - High Temp, Pressure, Reagents Start->Safety Equipment 2. Equipment Selection - 50L Reactor, appropriate stirrer - Calibrated probes Safety->Equipment RawMaterial 3. Raw Material Qualification - Test purity of aniline intermediate Equipment->RawMaterial Execution 4. Modified Execution RawMaterial->Execution End End: Product Isolated Execution->End Charge A. Charge reactants & solvent under Nitrogen. Heat B. Controlled heating ramp to 180°C (internal). Hold C. Hold at 180-190°C. Monitor by IPC (HPLC). Cool D. Controlled cooling ramp to 80°C. Seed E. (Optional) Seed with pure product crystals. Crystallize F. Slow cool to 20°C. Add anti-solvent. Isolate G. Filter via Nutsche filter/drier. Wash.

Caption: Key workflow adjustments for process scale-up.

Step-by-Step Scale-Up Modifications:

  • Process Safety: Before starting, conduct a Process Hazard Analysis (PHA). The high temperature of this reaction requires careful planning to prevent runaway reactions and ensure proper venting for any gas evolution.

  • Reagent Charging: In a 50 L reactor, charge the solvent first, followed by the solid starting material under moderate agitation to prevent clumping. Use a nitrogen atmosphere to prevent oxidation at high temperatures.

  • Heating: Use a programmed heating ramp controlled by the internal batch temperature probe, not the jacket temperature. This prevents overheating the material near the reactor walls.

  • In-Process Control (IPC): At scale, reaction times can differ. Implement a reliable IPC method (e.g., HPLC) to determine the true reaction endpoint. Do not rely solely on time. Take samples periodically via a sample valve after the reaction has been held at temperature for an initial period (e.g., 20 minutes).

  • Controlled Cooling & Crystallization:

    • Once the IPC confirms completion, initiate a controlled cooling ramp (e.g., 20°C/hour) to about 80°C.

    • If seeding, add 0.1-1% (by weight) of pure product crystals at this point to encourage uniform crystal growth.

    • Continue a slow cooling ramp (e.g., 10°C/hour) to ambient temperature (20-25°C).

    • Slowly add the chosen anti-solvent (e.g., MTBE or heptane) over 30-60 minutes to maximize precipitation.

  • Isolation and Drying: For kilogram quantities, filtration is best performed using a Nutsche filter or a centrifuge. This allows for efficient washing of the filter cake to remove the high-boiling point solvent and other impurities. Dry the product in a vacuum oven with a controlled temperature well below its decomposition point.

By implementing these controls, you can mitigate the risks associated with scaling up this high-temperature cyclization, leading to a more robust, safe, and reproducible process.

References

  • Wikipedia. (2023). Gould–Jacobs reaction. Available from: [Link]

  • Tran, T.P., et al. (2005). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. J. Heterocyclic Chem., 42, 669-674. (Note: While not directly on the target molecule, this reference from the search results provides context on related heterocyclic synthesis and purification techniques like trituration). Available via institutional access.
  • Wikiwand. (n.d.). Gould–Jacobs reaction. Available from: [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Al-Amiery, A. A. (2016). Synthesis of Quinoline and derivatives. (General review on quinoline synthesis methods). Available from: [Link]

  • Abderrahim, R., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4235. Available from: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available from: [Link]

  • Google Patents. (1989). CN1022183C - Process for preparing quinolone carboxylic acid intermediates.
  • American Institute of Chemical Engineers. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Available from: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available from: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Available from: [Link]

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Technical Support Center: Gould-Jacobs Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful quinoline synthesis. As Senior Application Scientists, we understand that moving from a literature procedure to a successful benchtop experiment requires a deep understanding of the reaction's nuances. This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter and explaining the causality behind our recommended experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered during the optimization of the Gould-Jacobs reaction, from fundamental mechanism queries to advanced catalyst selection and troubleshooting.

Section 1: The Fundamentals

Q1: What is the Gould-Jacobs reaction and its fundamental mechanism?

The Gould-Jacobs reaction is a multi-step organic synthesis used for the preparation of 4-hydroxyquinoline derivatives.[1][2] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester (such as diethyl ethoxymethylenemalonate, DEEM), which substitutes the ethoxy group with the aniline nitrogen.[2][3] This is followed by a high-temperature, thermal cyclization to form the quinoline ring system.[4][5] The resulting 4-oxo-quinoline-3-carboxylate can then undergo saponification and decarboxylation to yield the final 4-hydroxyquinoline product, which exists predominantly in its 4-oxo tautomeric form.[1][6]

Gould_Jacobs_Mechanism

Q2: My initial condensation step is slow or incomplete. How can I improve it?

While the high-temperature cyclization is often the focus, an inefficient initial condensation will cripple your overall yield. If you observe significant unreacted aniline by TLC, consider the following:

  • Reaction Temperature: The condensation step typically requires heating between 100-140°C for 1-3 hours.[3] Ensure your reaction temperature is adequate to drive the reaction forward without causing premature decomposition.

  • Stoichiometry: Using an excess of the malonic ester derivative (e.g., DEEM) can effectively push the condensation equilibrium towards the product. In many procedures, excess DEEM is used as both a reagent and a solvent.[3]

  • Microwave Irradiation: For a significant rate enhancement, microwave-assisted synthesis can be employed. Reactions that take hours under conventional heating can often be completed in minutes, with comparable or even improved yields.[7][8] For instance, a neat mixture of aniline and EMME can form the intermediate in as little as 7 minutes under microwave irradiation at 170°C.[7]

Section 2: Catalyst Selection for the Cyclization Step

Q3: Is a catalyst necessary for the cyclization step?

No, a catalyst is not strictly necessary. The classical Gould-Jacobs reaction relies on a thermal cyclization, which is an intramolecular electrocyclization that typically requires very high temperatures, often in the range of 250-300°C.[4][9] This is traditionally achieved by heating the intermediate in a high-boiling inert solvent such as mineral oil, diphenyl ether, or Dowtherm A, which can result in yields up to 95%.[5][10] However, these harsh conditions can lead to decomposition, side reactions, and low yields for sensitive substrates.[10]

Q4: My thermal cyclization gives low yields or significant decomposition. What are my catalytic options?

This is the most common failure point in the sequence. When purely thermal methods fail, catalysis is the logical next step. The goal of a catalyst is to lower the activation energy of the cyclization, thereby allowing the reaction to proceed at a lower temperature and minimize thermal decomposition.[11]

  • Brønsted Acids / Lewis Acids (Eaton's Reagent): Strong acid catalysts are highly effective. Eaton's reagent (a solution of P₄O₁₀ in methanesulfonic acid) is a powerful option that facilitates cyclization under much milder conditions (e.g., 80-100°C) compared to thermal methods.[7] The acidic environment protonates the carbonyl groups, increasing the electrophilicity of the carbon framework and promoting the ring-closing reaction. This avoids the high temperatures that cause charring and improves yields for many substrates.[7]

  • Other Lewis Acids: While less commonly cited for this specific reaction, general Lewis acids like AlCl₃, TiCl₄, or SnCl₄ can catalyze Friedel-Crafts-type reactions.[12][13] Their role would be to coordinate to the ester carbonyl, activating the system towards intramolecular electrophilic attack on the aniline ring.[14] This approach may require careful screening to avoid unwanted side reactions.

Catalyst_Selection_Workflow

Q5: How does microwave irradiation compare to conventional heating?

Microwave heating offers a significant advantage by providing rapid, uniform, and efficient energy transfer directly to the reaction mixture.[4][9] This often leads to dramatically shorter reaction times and improved yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[9]

ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingRationale & Reference
Temperature 250-300°C250-300°CThe required activation energy is the same, but heating is more efficient.[9]
Reaction Time Several hours5-20 minutesDirect molecular heating is much faster than convective heat transfer.[7][9]
Typical Yield Variable, can be low due to charringOften higher and more reproducibleReduced reaction time minimizes the formation of degradation byproducts.[4][9]
Workup Can be difficult with viscous oilsSimpler, often solvent-freeAvoids the need for high-boiling solvents like diphenyl ether.[7]

Q6: I am observing a mixture of regioisomers. How can I improve regioselectivity?

Poor regioselectivity is a common challenge when using asymmetrically substituted anilines, as cyclization can occur at either ortho position.[10] The outcome is governed by a delicate balance of steric and electronic factors under either kinetic or thermodynamic control.[15]

  • Steric Hindrance: A bulky substituent at one ortho position will generally direct cyclization to the less hindered ortho position.

  • Electronic Effects: The reaction is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring activate it, while electron-withdrawing groups deactivate it. For meta-substituted anilines, cyclization typically occurs para to an activating group and avoids the position between two meta substituents. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[1][2]

  • Catalyst Influence: The choice of catalyst can sometimes influence the regiochemical outcome by altering the transition state of the cyclization step.[16] If you face regioselectivity issues, screening different acid catalysts (e.g., Eaton's reagent vs. PPA vs. Lewis acids) may reveal a preference for one isomer.

Section 3: Workup and Purification

Q7: My product is difficult to purify from the high-boiling solvent used in thermal cyclization. What are some effective workup strategies?

This is a practical but significant hurdle. High-boiling solvents like diphenyl ether or mineral oil are difficult to remove by standard rotary evaporation.

  • Precipitation and Filtration: After cooling the reaction, the desired quinolone product often precipitates. The mixture can be diluted with a non-polar hydrocarbon solvent (e.g., hexanes, cyclohexane) to further decrease the product's solubility and dissolve the reaction solvent.[5] The solid product is then collected by vacuum filtration and washed thoroughly with the same non-polar solvent to remove residual high-boiling contaminants.[5][9]

  • Acid/Base Extraction: If the product does not precipitate cleanly, an acid/base workup can be effective. The quinolone can be protonated and extracted into an aqueous acid phase, leaving the non-polar solvent behind. The aqueous layer is then basified to precipitate the product, which can be filtered or extracted back into a clean organic solvent.

  • Steam Distillation: For larger scale reactions where the product is steam-volatile, steam distillation can be used to separate it from the non-volatile reaction solvent and tarry byproducts.[17]

Validated Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Thermal Cyclization

This protocol is adapted from standard literature methods for high-temperature cyclization.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the anilidomethylenemalonate intermediate (1.0 equiv) in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A, ~5-10 mL per gram of substrate).

  • Heating: Under an inert atmosphere (N₂ or Ar), heat the mixture with vigorous stirring to 250-260°C.

  • Monitoring: Maintain this temperature and monitor the reaction's progress by TLC, checking for the disappearance of the starting material. Reaction times can vary from 30 minutes to several hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Add a sufficient volume of hexanes or cyclohexane (~10-20 times the volume of the reaction solvent) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with the same hydrocarbon solvent to remove all traces of the high-boiling reaction medium.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Eaton's Reagent-Catalyzed Cyclization

This protocol provides a milder alternative to high-temperature thermal cyclization.[7]

  • Reaction Setup: To a round-bottom flask containing the anilidomethylenemalonate intermediate (1.0 equiv), add Eaton's reagent (~2 mL per 2 mmol of substrate) at room temperature with stirring.

  • Heating: Heat the reaction mixture to 80-100°C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or crushed ice to quench the acid.

  • Isolation: The product will typically precipitate from the neutralized aqueous mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with water and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol.

Troubleshooting_Flowchart

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Wikipedia. Gould-Jacobs-Reaktion. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Semantic Scholar. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • University of California, Davis. LEWIS ACID CATALYSIS. [Link]

  • University of Rochester. Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]

  • ResearchGate. Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of.... [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • National Institutes of Health. Brønsted Acid Co-catalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds Across Michael Acceptors. [Link]

  • Unitop Chemicals. How to Select the Perfect Catalyst for Chemical Processes. [Link]

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Technical Support Center: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists navigating the complexities of quinolone synthesis. Here, we address common experimental challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the quinolone core of this compound?

A1: The synthesis of 4-quinolone derivatives, such as the target molecule, typically relies on classical named reactions that construct the heterocyclic ring system. The most prevalent and adaptable methods include:

  • Gould-Jacobs Reaction: This is a robust and widely used method for forming the 4-hydroxyquinoline scaffold. It involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2] For the target molecule, the starting aniline would be methyl 4-amino-2-methoxybenzoate.

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[3][4][5] Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either 4-quinolones or 2-quinolones.[3][5]

  • Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[6]

  • Modern Catalytic Methods: More recent approaches utilize transition metal catalysts (e.g., palladium, copper) to achieve the quinolone synthesis under milder conditions, often with improved yields and functional group tolerance.[7][8][9][10]

Each of these routes has its own set of advantages and challenges, which are addressed in the troubleshooting section below.

Q2: I am planning a Gould-Jacobs synthesis for the target molecule. What are the critical parameters I need to control?

A2: The Gould-Jacobs reaction is a powerful tool, but its success hinges on careful control of several parameters:

  • Temperature: The cyclization step is thermally driven and typically requires high temperatures, often exceeding 250 °C.[1] The use of high-boiling point solvents like Dowtherm A or diphenyl ether is common.[11] Insufficient temperature will lead to incomplete cyclization, while excessive heat can cause decomposition and tar formation.[12]

  • Reaction Time: Both the initial condensation and the subsequent cyclization require adequate time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the aniline precursor and the malonate derivative is paramount. Impurities can lead to side reactions and the formation of colored byproducts that complicate purification.

  • Microwave Irradiation: Modern adaptations of the Gould-Jacobs reaction often employ microwave heating to drastically reduce reaction times and improve yields.[13][14][15] This is due to efficient and uniform heating of the reaction mixture.[15]

Q3: My final product is difficult to purify. What strategies can I employ for the purification of this compound?

A3: The target molecule possesses both a polar quinolone core and an ester functionality, which can present purification challenges. Here are some recommended strategies:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water or other organic solvents) can be highly effective in removing impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

  • Solid Phase Extraction (SPE): For removing specific types of impurities, such as highly polar or colored byproducts, specialized SPE cartridges can be utilized. Recent studies have explored the use of modified plant fibers for the extraction of fluoroquinolones from aqueous media, a technique that could be adapted for purification.[16]

Troubleshooting Guides

Problem 1: Low Yield in Gould-Jacobs Synthesis

Symptoms:

  • The isolated yield of the desired quinolone is significantly lower than expected.

  • TLC analysis shows a complex mixture of products with no major spot corresponding to the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Cyclization The high temperature required for the thermal cyclization was not reached or maintained for a sufficient duration.Ensure the reaction temperature is consistently maintained at the optimal level (typically >250 °C). Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether. Microwave-assisted synthesis can be an excellent alternative to achieve rapid and uniform heating.[15]
Side Reactions At high temperatures, side reactions such as polymerization or decomposition can occur, leading to the formation of tarry byproducts.[12]Gradually increase the temperature to the target for cyclization. Minimize the reaction time at the highest temperature by closely monitoring the reaction progress.
Substituent Effects The electron-donating methoxy group on the aniline precursor can influence the cyclization process.While electron-donating groups are generally favorable for the Gould-Jacobs reaction,[2] extreme conditions can still lead to side reactions. Optimize the temperature and reaction time specifically for your substituted aniline.
Impure Starting Materials Impurities in the aniline or malonate reagent can inhibit the reaction or lead to the formation of byproducts.Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization or distillation) before starting the reaction.
Problem 2: Formation of Regioisomers

Symptoms:

  • NMR analysis of the product mixture indicates the presence of more than one quinolone isomer.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ambiguous Cyclization With asymmetrically substituted anilines, the cyclization can occur at two different ortho positions relative to the amino group, leading to a mixture of regioisomers.The regioselectivity of the Gould-Jacobs reaction can be influenced by both steric and electronic factors. For your specific starting material, methyl 4-amino-2-methoxybenzoate, cyclization is expected to be directed by the activating methoxy group. However, careful optimization of reaction conditions (e.g., temperature, catalyst) may be necessary to favor the desired isomer. Modern catalytic methods often offer better control over regioselectivity.
Alternative Reaction Pathways In the Conrad-Limpach-Knorr synthesis, the initial condensation can occur at either the keto or the ester group of the β-ketoester, leading to 4-quinolones (kinetic product) or 2-quinolones (thermodynamic product).[3][5]Carefully control the reaction temperature. Lower temperatures favor the formation of the 4-quinolone.
Camps Cyclization Ambiguity The Camps cyclization of o-acylaminoacetophenones can also yield a mixture of 2- and 4-hydroxyquinolines.[6]The ratio of the products in a Camps cyclization is highly dependent on the reaction conditions and the structure of the starting material. A systematic screening of bases and solvents may be required to optimize for the desired 4-quinolone.

Visualizing the Synthetic Pathways

Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Methyl 4-amino- 2-methoxybenzoate Intermediate1 Anilidomethylene- malonate Intermediate Aniline->Intermediate1 Condensation (Heat) Malonate Diethyl ethoxy- methylenemalonate Malonate->Intermediate1 Intermediate2 Anilidomethylene- malonate Intermediate Product Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Intermediate2->Product Thermal Cyclization (>250°C)

Caption: The two-stage process of the Gould-Jacobs reaction.

Alternative Synthetic Routes Overview

Alternative Synthetic Routes cluster_routes Synthetic Approaches Target Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Gould_Jacobs Gould-Jacobs Reaction Gould_Jacobs->Target Conrad_Limpach Conrad-Limpach Synthesis Conrad_Limpach->Target Camps Camps Cyclization Camps->Target Modern Modern Catalytic Methods Modern->Target

Caption: Major synthetic strategies for the target quinolone.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, combine methyl 4-amino-2-methoxybenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120 °C for 1-2 hours. Monitor the reaction by TLC until the starting aniline is consumed. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Cyclization: Suspend the crude intermediate in Dowtherm A (approx. 10-15 mL per gram of intermediate). Heat the mixture to 250-260 °C with stirring. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate. Add diethyl ether to the cooled mixture and stir for 30 minutes to fully precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). A published procedure reports an 80% yield for a similar transformation.[11]

References

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  • Shen, C.; Wang, A.; Xu, J.; An, Z.; Loh, K. Y.; Zhang, P.; Liu, X. Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem2019 , 5 (5), 1059–1107. [Link]

  • Silva, V. L. M.; Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules2019 , 24 (2), 228. [Link]

  • Nasir, A.; Parveen, S.; Khan, I.; Ali, S. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules2021 , 26 (15), 4689. [Link]

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 944–948. [Link]

  • Gach, K.; Piekielna, J.; Waśkiewicz, J.; Janecka, A. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (1), 163. [Link]

  • ResearchGate. Microwave assisted synthesis of 4‐quinolones. [Link]

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  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Duarte, P. D.; et al. Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. J. Braz. Chem. Soc.2013 , 24 (1), 20-25. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Ghorab, M. M.; et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules2021 , 26 (1), 163. [Link]

  • Malvacio, V. R.; et al. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Curr. Org. Synth.2014 , 11 (4), 541-546. [Link]

  • Khan, I.; et al. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Adv.2023 , 13, 8283-8308. [Link]

  • ResearchGate. On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. [Link]

  • Fisyuk, A. S.; Kostyuchenko, A. S.; Goncharov, D. S. Camps Reaction and Related Cyclizations. Russ. J. Org. Chem.2020 , 56 (11), 1649–1679. [Link]

  • ResearchGate. Gould–Jacobs reaction. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Ceylan, S.; et al. Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids. Lett. Org. Chem.2016 , 13 (8), 601-613. [Link]

  • convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chem. Proc.2018 , 18, 128. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Cheng, C.-C.; Yan, S.-J. The Friedländer Synthesis of Quinolines. Org. React.1982 , 1-52. [Link]

  • Kouznetsov, V. V.; et al. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. Org. Biomol. Chem.2020 , 18, 1133-1153. [Link]

  • Somanathan, R.; et al. Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. J. Heterocycl. Chem.1981 , 18 (6), 1077-1079. [Link]

  • Gryko, D. T. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Beilstein J. Org. Chem.2023 , 19, 138-151. [Link]

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers. Environ. Res.2022 , 204, 112282. [Link]

  • Mechanistic origin of chemo- and regioselectivity of nickel-catalyzed [3 + 2 + 2] cyclization reaction. J. Am. Chem. Soc.2013 , 135 (39), 14508-14511. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key quinolone intermediate. We will explore a meticulously developed HPLC protocol, compare its performance with alternative analytical technologies, and provide the scientific rationale behind our methodological choices, grounded in established principles of separation science.

Introduction to this compound and the Imperative of Purity

This compound (CAS No: 205448-65-3, Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ) is a crucial building block in the synthesis of various quinolone-based therapeutic agents.[1][2] The quinolone scaffold is central to a class of broad-spectrum antibiotics.[3] The synthetic route to this intermediate, often involving variations of the Gould-Jacobs reaction, can introduce a spectrum of impurities.[4][5][6] These may include unreacted starting materials, intermediates, and byproducts from side reactions, such as those involving reagents like thionyl chloride.[7][8][9] Therefore, a robust and validated analytical method for purity analysis is not merely a quality control checkpoint but a critical component of the drug development process.

Primary Analytical Technique: Reversed-Phase HPLC

For the purity analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and our recommended approach. The inherent aromaticity and moderate polarity of the quinolone ring system make it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.[10][11]

Optimized HPLC Method Protocol

This protocol is designed to provide excellent resolution between the main component and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic quinolone structure. A 250 mm length ensures high theoretical plates for better resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups, leading to more reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for aromatic compounds.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient elution is crucial for resolving impurities with a wide range of polarities, from polar starting materials to more non-polar byproducts, within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 275 nmQuinolone derivatives typically exhibit strong UV absorbance between 270-300 nm.[12][13] A wavelength of 275 nm provides good sensitivity for the parent compound and likely impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.This solvent mixture ensures complete dissolution of the analyte and is compatible with the mobile phase.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Sample s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate % Area d1->d2 d3 Generate Report d2->d3

Caption: HPLC Purity Analysis Workflow.

Anticipated Results and Data Interpretation

A successful HPLC separation will yield a chromatogram with a major peak corresponding to this compound and smaller peaks representing impurities. The purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Hypothetical Purity Analysis Data:

Peak No.Retention Time (min)Area% AreaIdentification
14.215000.05Starting Material 1
28.930000.10Unidentified Impurity
315.6 2985000 99.50 Main Compound
418.260000.20Chloro-derivative
522.545000.15Dimer Impurity
Total 3000000 100.00

Comparative Analysis of Alternative Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts. Here, we compare our recommended HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[1][2][14][15]

Comparative Overview: HPLC vs. UPLC

FeatureHPLCUPLC
Analysis Time Longer (typically 15-30 min)[2]Shorter (typically 1-10 min)[16]
Resolution GoodExcellent
Sensitivity HighVery High[14][16]
Solvent Consumption HigherLower[14]
System Pressure Lower (up to 6,000 psi)[1][2]Higher (up to 15,000 psi)[1][2]
Cost Lower initial investmentHigher initial investment

When to Choose UPLC: UPLC is the preferred method for high-throughput screening environments where speed is critical. Its superior resolution and sensitivity also make it ideal for the detection and quantification of trace-level impurities that might be missed by HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective for screening multiple samples simultaneously.[17][18][19]

Comparative Overview: HPLC vs. HPTLC

FeatureHPLCHPTLC
Throughput Sequential analysisParallel analysis of multiple samples
Cost per Sample HigherLower
Stationary Phase Reusable columnSingle-use plate
Resolution HighModerate
Quantification Highly accurate and preciseLess precise than HPLC
Flexibility Wide range of detectorsPrimarily UV/Vis and fluorescence

When to Choose HPTLC: HPTLC is an excellent choice for rapid screening of raw materials, in-process controls, and for stability studies where a large number of samples need to be analyzed qualitatively or semi-quantitatively. It is particularly useful for identifying the presence of major impurities.

Decision-Making Framework for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram provides a simplified decision-making tree.

Method_Selection start Start throughput High Throughput Needed? start->throughput trace Trace Level Impurities? throughput->trace Yes quant Precise Quantification? throughput->quant No hplc Use HPLC trace->hplc No uplc Use UPLC trace->uplc Yes quant->hplc Yes hptlc Use HPTLC quant->hptlc No

Caption: Analytical Method Selection Guide.

Conclusion

The purity of this compound is paramount to the quality of the final pharmaceutical products derived from it. The presented reversed-phase HPLC method offers a robust, reliable, and well-understood approach for its routine purity analysis. For laboratories requiring higher throughput and sensitivity, UPLC presents a powerful alternative, albeit at a higher initial cost. HPTLC remains a valuable tool for rapid screening applications. The selection of the most appropriate technique should be a strategic decision based on the specific analytical needs, sample throughput requirements, and available resources.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Patel, D., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmaceutical Technology.
  • WebofPharma. (2025, December 30). HPLC vs. UPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry.
  • Rusu, A., et al. (2016). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis, 61(4), 328-336.
  • (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8485-8519.
  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate.
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  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
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  • IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW.
  • ResearchGate. (n.d.). UV-Vis spectra of protected quinolones (1–5). All compounds were....
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Bohrium. (2001, March 1). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes.
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  • ResearchGate. (2025, August 6). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][14]oxathioles and their transformations. Retrieved from ResearchGate.

  • ResearchGate. (2025, August 6). Synthetic uses of thionyl chloride.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
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A Senior Application Scientist's Guide to the Synthetic Landscape of 4-Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-quinolone scaffold is a cornerstone of significant therapeutic interest. Its derivatives form the basis of a wide array of antibacterial, anticancer, and antiviral agents. The efficacy and novelty of these compounds are intrinsically linked to the synthetic routes employed for their creation. This guide provides a comparative analysis of the most prominent methods for synthesizing 4-quinolones, offering insights into their mechanisms, practical applications, and relative performance to aid in the strategic selection of the most suitable method for your research and development endeavors.

The Classical Approaches: Enduring Strategies for Core Scaffold Construction

The traditional methods for 4-quinolone synthesis, developed in the late 19th and early 20th centuries, remain relevant due to their reliability and the accessibility of starting materials. These methods, however, often necessitate harsh reaction conditions.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is a cornerstone in quinolone chemistry, involving the condensation of anilines with β-ketoesters. The reaction pathway can be directed towards either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr) depending on the reaction conditions.[1][2] For the synthesis of 4-quinolones, the reaction is typically carried out at lower temperatures to favor the formation of the β-arylaminoacrylate intermediate, which then undergoes thermal cyclization at high temperatures (around 250 °C).[1][3]

Causality in Experimental Choices: The initial condensation is kinetically controlled, with the aniline attacking the more reactive ketone carbonyl of the β-ketoester at lower temperatures. The subsequent high-temperature cyclization is a thermodynamic process that requires significant energy to overcome the activation barrier for the intramolecular ring closure. The choice of a high-boiling inert solvent like mineral oil or diphenyl ether is crucial to achieve the necessary temperature for cyclization and has been shown to significantly increase yields from below 30% to as high as 95%.[4]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

  • Condensation: A mixture of 4-nitroaniline (1.0 eq) and ethyl acetoacetate (2.5 eq) in a suitable high-boiling solvent (e.g., diphenyl ether) is prepared. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added.

  • The mixture is heated to reflux (around 140-160°C) for 1-2 hours to facilitate the formation of the enamine intermediate, with the removal of water.

  • Cyclization: The reaction temperature is then raised to approximately 250°C and maintained for 30-60 minutes to induce thermal cyclization.

  • Work-up: The reaction mixture is cooled to room temperature, and a non-polar solvent such as petroleum ether or hexane is added to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Conrad-Limpach Synthesis Workflow

ConradLimpach Aniline Aniline Intermediate β-Arylaminoacrylate Intermediate Aniline->Intermediate Condensation (Acid catalyst, ~150°C) BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 4-Quinolone Intermediate->Product Thermal Cyclization (~250°C) GouldJacobs Aniline Aniline Intermediate1 Anilidomethylene- malonate Aniline->Intermediate1 Condensation (Heat) EMME Diethyl Ethoxy- methylenemalonate EMME->Intermediate1 Intermediate2 4-Hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250°C) Product 4-Quinolone Intermediate2->Product Hydrolysis & Decarboxylation

Caption: Stepwise workflow of the Gould-Jacobs reaction.

The Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines. [5]The regioselectivity of the reaction is dependent on the structure of the starting material and the reaction conditions, particularly the base used. [4] Causality in Experimental Choices: The mechanism proceeds via an intramolecular aldol-type condensation. The use of a strong base, such as sodium hydroxide, favors deprotonation at the α-position to the ketone, leading to the formation of the 4-quinolone. Weaker bases can favor deprotonation of the amide methylene group, resulting in the 2-quinolone isomer. A two-step synthesis involving a copper-catalyzed amidation of o-halophenones to form the N-(2-ketoaryl)amide precursor, followed by a base-promoted Camps cyclization, has been developed to provide 2-aryl-4-quinolones in good to excellent yields (72-97%). [4] Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization

  • Copper-Catalyzed Amidation: o-Halophenone (1.0 eq), an amide (1.2 eq), CuI (5 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₃PO₄, 2.0 eq) are combined in a solvent like dioxane. The mixture is heated at a suitable temperature (e.g., 110°C) until the starting material is consumed.

  • Base-Promoted Cyclization: After cooling, a strong base such as NaOH (3.0-3.5 eq) is added to the reaction mixture containing the N-(2-ketoaryl)amide intermediate. The mixture is then heated at a temperature around 110°C to effect cyclization.

  • Work-up: The reaction is cooled, diluted with water, and acidified. The precipitated product is collected by filtration and can be purified by recrystallization or column chromatography.

Diagram of the Camps Cyclization Logic

CampsCyclization Start o-Acylaminoacetophenone Deprotonation Base-mediated Deprotonation Start->Deprotonation PathA α-Deprotonation (Strong Base) Deprotonation->PathA leads to PathB γ-Deprotonation (Weaker Base) Deprotonation->PathB leads to ProductA 4-Quinolone PathA->ProductA Intramolecular Aldol Condensation ProductB 2-Quinolone PathB->ProductB Intramolecular Claisen Condensation

Caption: Regioselectivity in the Camps cyclization.

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary approaches to 4-quinolone synthesis focus on improving reaction efficiency, broadening substrate scope, and employing milder reaction conditions. These methods often leverage modern technologies and catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate classical 4-quinolone syntheses. By efficiently heating the reaction mixture, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to improved yields. [4]For instance, a microwave-assisted Conrad-Limpach reaction can be completed in a much shorter time compared to conventional heating. [6]Similarly, the Gould-Jacobs reaction can be significantly expedited. [4] Causality in Experimental Choices: The rapid and uniform heating provided by microwaves overcomes the high activation energies of the cyclization steps in classical syntheses more efficiently than conventional heating methods. This often leads to cleaner reactions with fewer side products.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Quinolone-3-carboxylates

  • Reaction Setup: Aniline (1.0 eq) and an acrylate derivative (e.g., diethyl ethoxymethylenemalonate, 1.0 eq) are mixed in a microwave-safe vessel, sometimes in a high-boiling solvent like diphenyl ether or solvent-free.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and power (e.g., 280 W) for a short duration (typically 5-30 minutes).

  • Work-up: After cooling, the product often precipitates and can be collected by filtration and washed with a suitable solvent.

Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for the synthesis of 4-quinolones under milder conditions and with greater functional group tolerance. Palladium-catalyzed reactions are particularly prominent. [4] Palladium-Catalyzed Carbonylative Cyclization: This approach involves the palladium-catalyzed reaction of a 2-haloaniline, a terminal alkyne, and a carbon monoxide source. The reaction proceeds through a Sonogashira coupling followed by carbonyl insertion and subsequent cyclization. [4]Modern protocols often use CO-releasing molecules to avoid the handling of gaseous carbon monoxide. [7] Causality in Experimental Choices: The palladium catalyst facilitates the formation of key carbon-carbon and carbon-nitrogen bonds under conditions that are often much milder than the high temperatures required for classical thermal cyclizations. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of 2-Aryl-4-quinolones

  • Reaction Setup: A mixture of a 2-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or a more advanced catalyst system), a base (e.g., an amine), and a carbon monoxide source (e.g., Mo(CO)₆ or under a CO atmosphere) in a suitable solvent (e.g., toluene or dioxane) is prepared in a reaction vessel.

  • Reaction Conditions: The reaction mixture is heated at a moderate temperature (e.g., 80-120°C) for a specified time until the reaction is complete. Microwave heating can also be employed to accelerate the reaction. [7]3. Work-up: The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Diagram of the Palladium-Catalyzed Carbonylative Cyclization

PdCatalysis Haloaniline 2-Haloaniline Intermediate Ynone Intermediate Haloaniline->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate CO Carbon Monoxide CO->Intermediate Carbonylation Catalyst Pd Catalyst Catalyst->Intermediate Product 4-Quinolone Intermediate->Product Intramolecular Cyclization

Caption: Key steps in the palladium-catalyzed synthesis of 4-quinolones.

Comparative Performance and Scalability

The choice of synthetic method depends heavily on the desired substitution pattern, scale of the reaction, and available resources.

MethodTypical YieldsReaction TimeConditionsScalabilityKey AdvantagesKey Disadvantages
Conrad-Limpach Moderate to High (can be >90%) [4]HoursHigh Temp. (~250°C)ModerateReadily available starting materials.Harsh conditions, limited substrate scope.
Gould-Jacobs Good to ExcellentHours to DaysHigh Temp. (>250°C)GoodAccess to 3-carboxy-4-quinolones.Multi-step, harsh conditions.
Camps Cyclization Good to Excellent (72-97% for two-step) [4]HoursBasic, moderate temp.GoodGood for 2-substituted quinolones.Precursor synthesis can be challenging.
Microwave-Assisted Good to ExcellentMinutesHigh Temp. & PressureLab-scaleRapid, often higher yields.Specialized equipment required.
Metal-Catalyzed Good to ExcellentHoursMild to moderate temp.Good to Excellent [8]Broad substrate scope, mild conditions.Catalyst cost and sensitivity.

Scalability Insights: While classical methods have been used for large-scale synthesis, their harsh conditions can pose challenges. Modern metal-catalyzed methods, particularly those with high catalyst turnover numbers, are often more amenable to scale-up due to their milder conditions and higher efficiency. [8]For instance, some palladium-catalyzed procedures have been shown to be amenable to gram-scale synthesis. [6]

Conclusion and Future Outlook

The synthesis of 4-quinolones has evolved significantly from the classical thermal cyclizations to modern, highly efficient catalytic methods. While the traditional Conrad-Limpach, Gould-Jacobs, and Camps reactions remain valuable tools, particularly for the synthesis of specific core structures, the advent of microwave-assisted and metal-catalyzed approaches has revolutionized the field. These modern methods offer milder reaction conditions, shorter reaction times, and a broader substrate scope, enabling the synthesis of a more diverse range of 4-quinolone derivatives.

For researchers and drug development professionals, the choice of synthetic route will be a strategic decision based on the specific target molecule, desired scale, and available resources. A thorough understanding of the underlying mechanisms and practical considerations of each method, as outlined in this guide, is paramount for the successful and efficient synthesis of novel 4-quinolone-based therapeutics. The continued development of more sustainable and atom-economical catalytic systems will undoubtedly shape the future of 4-quinolone synthesis, paving the way for the discovery of next-generation drugs.

References

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A Comparative Guide to the Biological Activity of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolone scaffold remains a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological profile of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key quinolone derivative, and its structural analogs. By examining the impact of subtle molecular modifications, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents. This document synthesizes available data to offer a comprehensive overview for researchers engaged in the discovery and development of novel pharmaceuticals.

Introduction to the 4-Quinolone Core

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, historically recognized for its potent antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] More recently, research has expanded to explore the anticancer potential of this class of compounds, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines.[3] The biological activity of these molecules can be finely tuned by substitutions at various positions of the quinolone ring, making them a versatile template for drug design.

This guide will focus on this compound and its analogs, dissecting how modifications to the methoxy group at the 7-position and the methyl carboxylate at the 6-position influence their biological activity.

Comparative Analysis of Biological Activity

While direct comparative studies on this compound and its immediate analogs are limited in publicly available literature, we can infer structure-activity relationships from research on related quinolone derivatives.

Anticancer Activity

The anticancer activity of quinolone derivatives is a burgeoning field of research. The mechanism often involves the inhibition of human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[4][5]

Table 1: Postulated Comparative Anticancer Activity of this compound and Its Analogs

CompoundModification from Parent CompoundPostulated Effect on Anticancer ActivityRationale
This compound - (Parent Compound)Baseline ActivityThe core scaffold is known to possess cytotoxic properties.
7-Hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid methyl esterMethoxy at C7 replaced with HydroxyPotentially decreased activityThe methoxy group can enhance lipophilicity, aiding cell membrane penetration. However, a hydroxyl group could form different hydrogen bonds with target enzymes.
Ethyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylateMethyl ester at C6 replaced with Ethyl esterLikely similar or slightly decreased activitySmall alkyl ester variations at this position are generally not expected to cause drastic changes in activity unless steric hindrance becomes a factor in target binding.
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acidMethyl ester at C6 hydrolyzed to Carboxylic acidPotentially increased or decreased activityThe free carboxylic acid may exhibit different solubility and cell permeability. It could also form different interactions with the target protein's active site.[1]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at C7: The nature of the substituent at the C7 position significantly influences anticancer potency. Lipophilic groups can enhance activity by improving cell membrane permeability. The electronic properties of the substituent also play a crucial role in the interaction with target enzymes.

  • Substitution at C6: Modifications at the C6 position, including the carboxylate group, can impact the overall electronic distribution of the molecule and its ability to interact with biological targets. The esterification of a carboxylic acid at this position can affect the compound's pharmacokinetic properties.

Antimicrobial Activity

The antimicrobial prowess of quinolones is well-documented. The primary mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2]

Table 2: Postulated Comparative Antimicrobial Activity of this compound and Its Analogs

CompoundModification from Parent CompoundPostulated Effect on Antimicrobial ActivityRationale
This compound - (Parent Compound)Baseline ActivityThe 4-quinolone core is a known antibacterial scaffold.
7-Hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid methyl esterMethoxy at C7 replaced with HydroxyPotentially altered spectrum or potencyThe 7-substituent is crucial for targeting bacterial enzymes. A hydroxyl group may alter the binding affinity and spectrum of activity compared to a methoxy group.
Ethyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylateMethyl ester at C6 replaced with Ethyl esterLikely similar activityMinor changes in the ester group are not expected to significantly alter the interaction with bacterial topoisomerases.
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acidMethyl ester at C6 hydrolyzed to Carboxylic acidPotentially enhanced activityThe free carboxylic acid at the analogous C3 position in many fluoroquinolones is critical for binding to the DNA-gyrase complex. A similar effect might be observed with a C6-carboxylic acid.[1]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Methoxy Group at C7: The presence of a methoxy group at the C7 or C8 position in the quinolone ring has been associated with enhanced activity against certain bacteria and a lower propensity for the development of resistance.[4]

  • Carboxylate Group at C6: While the 3-carboxylic acid is a hallmark of many potent quinolone antibacterials, a carboxylate at the C6 position also influences the molecule's electronic properties and potential interactions with the bacterial target.

Mechanistic Insights: The Role of Topoisomerase Inhibition

The primary mechanism of action for many biologically active quinolone derivatives is the inhibition of topoisomerase enzymes. In cancer, this typically involves the stabilization of the topoisomerase-DNA cleavage complex, leading to double-strand breaks in DNA and subsequent apoptosis.[4] For antimicrobial activity, the targets are the bacterial DNA gyrase and topoisomerase IV, which have structural similarities to human topoisomerases but are sufficiently different to allow for selective targeting.[2]

The methoxy group at C7 can influence the binding affinity of the quinolone to the enzyme-DNA complex, potentially through steric and electronic effects. The carboxylate group at C6 can also participate in hydrogen bonding interactions within the active site, further stabilizing the inhibitory complex.

Topoisomerase_Inhibition cluster_0 Quinolone Derivative Action cluster_1 Cellular Consequences Quinolone Quinolone Ternary_Complex Stabilized Ternary Complex (Quinolone-DNA-Topoisomerase) Quinolone->Ternary_Complex DNA DNA DNA->Ternary_Complex Topoisomerase Topoisomerase Topoisomerase->Ternary_Complex DNA_Damage DNA Double-Strand Breaks Ternary_Complex->DNA_Damage Inhibition of DNA relegation Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of quinolone derivatives via topoisomerase inhibition.

Experimental Protocols

To facilitate further research and validation, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Culture bacteria in an appropriate broth medium overnight.

  • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Compound Dilution:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

3. Inoculation:

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in both oncology and infectious diseases. The available data on related structures suggest that the substituents at the C6 and C7 positions are critical determinants of their biological activity.

Future research should focus on the systematic synthesis and direct comparative evaluation of these analogs to establish definitive structure-activity relationships. Such studies, employing standardized in vitro and in vivo models, will be instrumental in identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these quinolone derivatives. This will pave the way for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
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  • Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9, 33.
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  • Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1995). Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides With Similar Patterns of Cytotoxicity to the Dual Topo I/II Inhibitor DACA. Journal of Medicinal Chemistry, 38(19), 3681-3687.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methoxyquinolones: From Antibacterial to Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methoxyquinolones, a class of compounds that has garnered significant interest for its therapeutic potential. We will explore the nuanced effects of structural modifications on their biological activities, offering a comparative perspective on their efficacy as both antibacterial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles that govern the therapeutic utility of these promising molecules.

Introduction: The Versatility of the Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, having given rise to a multitude of clinically significant drugs.[1] The journey of quinolones began with the discovery of nalidixic acid, a narrow-spectrum antibacterial agent.[2] Subsequent modifications, most notably the introduction of a fluorine atom at the C-6 position, led to the development of the highly successful fluoroquinolone antibiotics.[2] These agents exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3][4]

More recently, the therapeutic potential of quinolones has expanded beyond infectious diseases into the realm of oncology.[5][6] Certain quinolone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, often by targeting human topoisomerases, which are also critical for the survival of rapidly dividing cancer cells.[5] This dual applicability of the quinolone scaffold underscores the importance of understanding how subtle changes in its chemical structure can dramatically alter its biological target and therapeutic effect.

This guide will specifically focus on the impact of a methoxy group at the C-7 position of the quinolone ring. We will dissect the available experimental data to provide a clear comparison of how this substitution, in concert with modifications at other positions, influences the antibacterial and anticancer profiles of this class of compounds.

Part 1: Antibacterial Activity of 7-Methoxyquinolones

The C-7 substituent of the quinolone ring is a critical determinant of antibacterial potency and spectrum.[3] While piperazinyl and pyrrolidinyl moieties are common at this position in many clinically used fluoroquinolones, the introduction of a methoxy group offers a distinct chemical profile that can influence the drug's properties.

Comparative Analysis of Antibacterial Potency

A study by B. Al-Nawas and P. M. Shah provides a direct comparison of moxifloxacin, an 8-methoxyquinolone, with ciprofloxacin against various strains of Staphylococcus aureus.[2] The minimum inhibitory concentrations (MICs) highlight the potent activity of the methoxy-substituted compound, particularly against resistant strains.

CompoundBacterial StrainMIC (mg/L)
Moxifloxacin Methicillin-susceptible S. aureus0.063
Methicillin-resistant S. aureus (MRSA)0.063
Ciprofloxacin-resistant MRSA2
Ciprofloxacin Methicillin-susceptible S. aureus0.5
Methicillin-resistant S. aureus (MRSA)0.5
Ciprofloxacin-resistant MRSA32
Data sourced from Al-Nawas & Shah, 1998.[2]

Further research into novel 7-methoxyquinoline derivatives has shown promising results. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for their antimicrobial activity. The results, summarized below, demonstrate that specific substitutions on the sulfonamide moiety can lead to potent antibacterial and antifungal activity.

Compound IDR-group on SulfonamideE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
3c 4,5-dimethyl-1,2-oxazol-3-yl31.2562.562.5
3d 4,6-dimethylpyrimidin-2-yl15.62531.2531.25
3l 5-methyl-1,2-oxazol-3-yl7.81215.62531.125
Amoxicillin -15.625--
Nystatin ---125
Data adapted from a study on novel 7-methoxyquinoline derivatives.[7]
Mechanistic Insights: The Role of the Methoxy Group

The antibacterial mechanism of quinolones involves the formation of a stable ternary complex with the bacterial type II topoisomerase and DNA.[3][4] This complex traps the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks and ultimately cell death.[3]

The methoxy group at C-7, often in combination with a C-8 methoxy group (as seen in moxifloxacin), can enhance the activity against Gram-positive bacteria and even overcome certain types of resistance.[2] This is thought to be due to several factors:

  • Enhanced Gyrase Inhibition: The C-8 methoxy group, in particular, has been shown to enhance the inhibitory activity of fluoroquinolones against DNA gyrase.[8] This is crucial for activity against Mycobacterium tuberculosis and other bacteria where gyrase is the primary target.

  • Improved Pharmacokinetics: The overall lipophilicity and electronic properties of the molecule are altered by the methoxy substitution, which can lead to better cell penetration and accumulation within the bacterial cell.

  • Reduced Efflux: Some studies suggest that certain structural modifications, including those at the C-7 and C-8 positions, may result in compounds that are poorer substrates for bacterial efflux pumps, a common mechanism of resistance.

The following diagram illustrates the general mechanism of action of fluoroquinolones.

Quinolone_Antibacterial_Mechanism Quinolone 7-Methoxyquinolone TernaryComplex Quinolone-Enzyme-DNA Complex Quinolone->TernaryComplex Stabilizes Gyrase DNA Gyrase / Topoisomerase IV Gyrase->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex DSB Double-Strand DNA Breaks TernaryComplex->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Caption: Mechanism of antibacterial action of 7-methoxyquinolones.

Part 2: Anticancer Activity of 7-Methoxyquinolones

The discovery of the anticancer potential of quinolones has opened up new avenues for drug development.[5][6] The mechanism of action in cancer cells often mirrors that in bacteria, with human topoisomerases being the primary targets. However, the structural requirements for potent anticancer activity can differ significantly from those for antibacterial efficacy.

Comparative Analysis of Cytotoxic Potency
Compound IDQuinolone Core/SubstituentsCancer Cell LineIC50 (µM)Reference
5a 2-quinolone with cinnamic acid hybridHCT-116 (Colon)1.89[9]
5b 2-quinolone with cinnamic acid hybridMCF-7 (Breast)8.48[9]
Compound 3g Modified 4-hydroxyquinoloneHCT116, A549, PC3, MCF-7Promising results[10]
Compound 7f Curcumin derivativeMDA-MB-231 (Breast)2.5[11]
CYT-Rx20 β-nitrostyrene derivativeMCF-7 (Breast)0.81[12]
This table is a compilation of data from multiple sources to provide a comparative overview.[9][10][11][12]

From the available data, it is evident that quinolone derivatives can exhibit potent anticancer activity in the low micromolar range. The specific substitutions on the quinolone ring and the nature of any hybridized moieties play a crucial role in determining the cytotoxicity and cancer cell line selectivity.

Mechanistic Insights: Targeting Human Topoisomerases

Human cells possess two main types of topoisomerases, Topo I and Topo II, both of which are validated targets for cancer chemotherapy.[3] Quinolone derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and inducing apoptosis in rapidly dividing cancer cells.

The role of the 7-methoxy group in the anticancer activity of quinolones is an area of active investigation. It is hypothesized that this group can influence:

  • Binding Affinity: The electronic and steric properties of the methoxy group can affect the binding of the quinolone to the topoisomerase-DNA complex.

  • Cellular Uptake: The lipophilicity imparted by the methoxy group can influence the compound's ability to cross the cell membrane and reach its intracellular target.

  • Metabolic Stability: The methoxy group may alter the metabolic profile of the compound, potentially leading to a longer half-life and sustained therapeutic effect.

The general mechanism of topoisomerase inhibition by quinolone-based anticancer agents is depicted below.

Quinolone_Anticancer_Mechanism Quinolone 7-Methoxyquinolone Derivative TernaryComplex Quinolone-Topo-DNA Complex Quinolone->TernaryComplex Stabilizes Topoisomerase Human Topoisomerase I/II Topoisomerase->TernaryComplex DNA Cancer Cell DNA DNA->TernaryComplex DNA_Damage DNA Damage & Replication Fork Collapse TernaryComplex->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of 7-Methoxyquinolone serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (7-methoxyquinolone derivative) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-methoxyquinolone derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 7-Methoxyquinolone incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 7-methoxyquinolone scaffold represents a versatile platform for the development of novel therapeutic agents with both antibacterial and anticancer properties. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds is highly dependent on the substitution pattern around the quinolone core. The 7-methoxy group, in particular, can significantly influence potency, spectrum of activity, and mechanism of action.

For antibacterial applications, 7-methoxyquinolones, especially when combined with other key substituents like a C-8 methoxy group, show promise in combating Gram-positive pathogens and overcoming resistance. In the context of anticancer drug discovery, quinolone derivatives continue to emerge as potent cytotoxic agents that target fundamental cellular processes like DNA replication and repair.

Future research in this area should focus on the synthesis and evaluation of novel 7-methoxyquinolone analogs with systematic structural modifications to further elucidate the SAR. A deeper understanding of their interactions with biological targets at the molecular level will be crucial for the rational design of next-generation quinolone-based therapeutics with improved efficacy and safety profiles.

References

  • El-Sayed, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. Molecules, 28(10), 4195. [Link]

  • Vila, J., et al. (2002). Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement of Bacteriostatic and Bactericidal Activities by the C-8-Methoxy Group. Antimicrobial Agents and Chemotherapy, 46(6), 1837-1843. [Link]

  • Jha, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. RSC Advances, 11(60), 38163-38183. [Link]

  • Barnard, F. M., et al. (2017). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. Proceedings of the National Academy of Sciences, 114(40), E8437-E8446. [Link]

  • Aldred, K. J., et al. (2014). Fluoroquinolone-Topoisomerase IV-DNA complex. Biochemistry, 53(12), 1986-1994. [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]

  • Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-13. [Link]

  • ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A cell lines. [Link]

  • El-Sayed, M. A., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4689. [Link]

  • Sharma, V., et al. (2022). Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design. Mini-Reviews in Medicinal Chemistry, 22(1), 69-88. [Link]

  • Bush, N. G., et al. (2020). DNA Gyrase as a Target for Quinolones. Biomedicines, 8(12), 599. [Link]

  • ResearchGate. (n.d.). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for curcumin and its new derivatives. [Link]

  • ResearchGate. (n.d.). IC 50 and IC 90 of the tested compounds on MCF7 cell line. [Link]

  • Tan, S. C., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31(1), 1-20. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 21(8), 1845-1851. [Link]

  • Chen, Y., et al. (2017). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 22(12), 2099. [Link]

  • ResearchGate. (n.d.). Examples of 7-piperazinylquinolones derived from nalidixic acid. [Link]

  • Al-Nawas, B., & Shah, P. M. (1998). Intracellular activity of ciprofloxacin and moxifloxacin, a new 8-methoxyquinolone, against methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 41(6), 655-658. [Link]

  • Al-Agamy, M. H., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Microorganisms, 7(2), 29. [Link]

  • ResearchGate. (n.d.). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. [Link]

  • Barnard, F. M., et al. (2017). Interactions between Quinolones and Bacillus anthracis Gyrase and the Basis of Drug Resistance. Biochemistry, 56(26), 3372-3383. [Link]

  • Heeb, S., et al. (2011). Quinolone antibiotics. Annals of the New York Academy of Sciences, 1241, 65-73. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

  • Moghadam, F. A., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(1), 114-121. [Link]

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A Comparative Guide to Quinolone Reference Standards: "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" as a reference standard against established alternatives in the quinolone class of antibiotics. Our focus is to equip researchers and drug development professionals with the necessary data and protocols to make informed decisions in their analytical endeavors.

The Cornerstone of Pharmaceutical Analysis: Reference Standards

Reference standards are highly purified compounds that serve as a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. The International Council for Harmonisation (ICH) provides guidelines on the qualification and use of reference standards to ensure the reliability and consistency of analytical results.[1][2] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official reference standards that are legally recognized.

Quinolone antibiotics are a critical class of synthetic antibacterial agents, and their accurate quantification is essential for ensuring therapeutic efficacy and patient safety. This guide will delve into the analytical profile of "this compound" and compare it with commonly used quinolone reference standards such as Ciprofloxacin, Norfloxacin, and Ofloxacin.

Physicochemical Profile of this compound

"this compound" (CAS: 205448-65-3) is a quinolone derivative with potential applications as a reference standard in the analysis of related compounds. A thorough understanding of its physicochemical properties is the first step in its qualification.

PropertyValueSource
Molecular Formula C12H11NO4[3][4]
Molecular Weight 233.22 g/mol [3][4]
Appearance Solid[4]
Purity ≥98%[4]

A known synthesis route for this compound involves the cyclization of a substituted aniline derivative.[5] This information is crucial for understanding potential process-related impurities that may need to be controlled in a reference standard.

Analytical Characterization: A Multi-technique Approach

The qualification of a reference standard is a rigorous process that employs a combination of analytical techniques to confirm its identity, purity, and potency. Here, we present standardized protocols for HPLC, NMR, and MS analysis, which form the bedrock of characterization for quinolone compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis for purity determination and assay of APIs. For quinolones, reversed-phase HPLC with UV detection is a common and robust method.

Experimental Protocol: HPLC-UV for Quinolone Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: A typical mobile phase for quinolone analysis consists of a mixture of an acidic aqueous buffer and an organic modifier. For example, a mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile in a ratio of 87:13 (v/v).[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of methanol and glacial acetic acid) to prepare a stock solution. Further dilute with the mobile phase to achieve a working concentration (e.g., 20 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 278 nm (or the λmax of the specific quinolone)[7]

  • Data Analysis: The purity of the reference standard is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is determined by comparing the peak area of the sample solution to that of a known concentration of the primary reference standard.

Workflow for HPLC Analysis of Quinolone Reference Standards

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system chrom_conditions Chromatographic Conditions peak_integration Peak Integration & Area Calculation hplc_system->peak_integration purity_assay Purity & Assay Calculation peak_integration->purity_assay NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent nmr_spectrometer NMR Spectrometer dissolve->nmr_spectrometer acquire_1h Acquire ¹H Spectrum nmr_spectrometer->acquire_1h acquire_13c Acquire ¹³C Spectrum nmr_spectrometer->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1h->process_spectra acquire_13c->process_spectra analyze_spectra Analyze Chemical Shifts, Coupling Constants, & Integrals process_spectra->analyze_spectra confirm_structure Confirm Structure analyze_spectra->confirm_structure

Caption: Workflow for NMR analysis of quinolone reference standards.

¹H NMR Data for this compound (in DMSO-d₆)

[5]| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | --- | --- | --- | --- | | 3.80 | s | 3H | Methoxy or Ester Methyl | | 3.85 | s | 3H | Methoxy or Ester Methyl | | 5.95 | d | 1H | Aromatic/Vinyl H | | 7.00 | s | 1H | Aromatic H | | 7.85 | d | 1H | Aromatic/Vinyl H | | 8.40 | s | 1H | Aromatic H | | 11.6 | br s | 1H | NH |

Note: Specific assignments of the methyl and aromatic protons would require further 2D NMR experiments.

Comparative NMR Data of Quinolone Reference Standards

Reference StandardKey ¹H NMR Signals (DMSO-d₆, δ ppm)¹³C NMR Data
Ciprofloxacin Aromatic protons (7.0-9.0), piperazine protons (~3.0-3.5), cyclopropyl protons (~1.0-1.5)Available in literature
Norfloxacin Aromatic protons (7.0-9.0), piperazine protons (~3.0-3.5), ethyl protons (~1.4, 4.5)[5][8] Available in literature
Ofloxacin Aromatic protons (7.0-9.0), piperazine and oxazine ring protons (various shifts)Available from suppliers
This compound As listed aboveData not available in public domain
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides a highly sensitive and specific method for confirming the molecular weight and fragmentation pattern of a reference standard, thus verifying its identity.

Experimental Protocol: MS of Quinolones

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for quinolones.

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • MS Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode.

  • MS/MS Acquisition (Optional): For further structural confirmation, select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire a product ion spectrum (MS/MS).

  • Data Analysis: Compare the observed mass of the molecular ion with the calculated exact mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Workflow for MS Analysis of Quinolone Reference Standards

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Dilute Solution ms_system Mass Spectrometer (e.g., LC-MS with ESI) prep_solution->ms_system acquire_ms Acquire Full Scan MS ms_system->acquire_ms acquire_msms Acquire MS/MS (Optional) acquire_ms->acquire_msms analyze_mass Determine Molecular Weight acquire_ms->analyze_mass analyze_fragments Analyze Fragmentation Pattern acquire_msms->analyze_fragments confirm_identity Confirm Identity analyze_mass->confirm_identity analyze_fragments->confirm_identity

Sources

Decoding the Molecular Endgame: A Comparative Guide to Validating the Biological Target of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the development of novel quinolone derivatives, establishing unequivocal evidence of the biological target is a cornerstone of a successful campaign. This guide provides an in-depth, technically-focused comparison of modern experimental strategies to validate the interaction between your novel quinolone compounds and their intended bacterial targets, primarily DNA gyrase and topoisomerase IV. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement.

The Quinolone Endgame: A Tale of Two Topoisomerases

Quinolone antimicrobials exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][2] These enzymes are essential for bacterial DNA replication, managing DNA supercoiling and decatenating daughter chromosomes.[1][3][4] Quinolones trap these enzymes in a complex with DNA, leading to double-strand breaks and ultimately cell death.[2][3][4]

Historically, DNA gyrase was considered the primary target in Gram-negative bacteria, while topoisomerase IV was the main target in Gram-positive bacteria.[1][2] However, newer quinolones may exhibit dual-targeting capabilities or altered target preferences.[2][5][6] Therefore, empirical validation for each new derivative is not just recommended; it is imperative.

cluster_quinolone Novel Quinolone Derivative cluster_bacteria Bacterial Cell cluster_outcome Mechanism of Action NQD Novel Quinolone Derivative DNA_Gyrase DNA Gyrase (GyrA, GyrB) NQD->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC, ParE) NQD->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation DSB Double-Strand Breaks DNA_Gyrase->DSB Forms trapped complex Topo_IV->DNA Decatenation Topo_IV->DSB Forms trapped complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of novel quinolone derivatives targeting bacterial topoisomerases.

A Multi-pronged Approach to Target Validation

Start Novel Quinolone Derivative Biochemical Biochemical Assays (Enzyme Inhibition) Start->Biochemical Step 1 Biophysical Biophysical Assays (Direct Binding) Start->Biophysical Step 2 Cellular Cell-Based Assays (Target Engagement) Start->Cellular Step 3 Validated Validated Biological Target Biochemical->Validated Biophysical->Validated Cellular->Validated

Caption: Tiered experimental workflow for validating the biological target of novel quinolones.

Biochemical Assays: Probing Enzyme Inhibition

The initial and most direct method to assess the activity of your novel quinolone is through in vitro enzyme inhibition assays. These assays measure the compound's ability to inhibit the catalytic activity of purified DNA gyrase and topoisomerase IV.

Key Biochemical Assays:
  • DNA Supercoiling Assay (for DNA Gyrase): This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The inhibition of this process by your compound can be visualized and quantified using agarose gel electrophoresis.[5][7][8]

  • Decatenation Assay (for Topoisomerase IV): This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase IV decatenates this network, and inhibitors will prevent this separation, which can be observed on an agarose gel.[5][8][9]

AssayTarget EnzymePrincipleReadoutKey Parameter
DNA Supercoiling DNA GyraseInhibition of ATP-dependent negative supercoiling of relaxed plasmid DNA.Agarose Gel ElectrophoresisIC50
Decatenation Topoisomerase IVInhibition of ATP-dependent separation of interlinked kDNA minicircles.Agarose Gel ElectrophoresisIC50
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, 0.5 µg of relaxed plasmid DNA (e.g., pBR322), and varying concentrations of your novel quinolone derivative.

  • Enzyme Addition: Add a defined unit of purified DNA gyrase to initiate the reaction. One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed DNA substrate in a given time.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the relaxed and supercoiled DNA forms.

  • Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.[7]

Biophysical Assays: Quantifying Direct Binding

While enzyme inhibition assays demonstrate functional consequences, biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction.

Leading Biophysical Techniques:
  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (your quinolone derivative) to a ligand (the target enzyme) immobilized on a sensor chip in real-time.[10][11][12] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13][14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][16]

  • X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of your novel quinolone bound to its target enzyme.[17][18][19] This atomic-level information is invaluable for understanding the binding mode and for structure-based drug design.[20][21]

TechniquePrincipleKey ParametersThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.ka, kd, KDHigh
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.KD, n, ΔH, ΔSLow to Medium
X-ray Crystallography Diffraction of X-rays by a crystal of the protein-ligand complex.3D structure, binding modeLow
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation and Ligand Immobilization: Choose a suitable sensor chip (e.g., CM5) and immobilize the purified DNA gyrase or topoisomerase IV using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of your novel quinolone derivative in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the immobilized ligand and a reference flow cell. The SPR instrument will record the binding response in real-time, generating sensorgrams.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants (ka, kd, and KD).

Cell-Based Assays: Confirming Target Engagement in a Biological Context

Ultimately, it is crucial to demonstrate that your compound engages its intended target within the complex environment of a living bacterial cell.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[22][23][24] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][25]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Incubate the bacterial cells with your novel quinolone derivative at various concentrations. Include a vehicle control.

  • Heat Challenge: Heat the treated cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (DNA gyrase or topoisomerase IV) in the supernatant using a specific antibody-based method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[25][26]

AssayPrincipleReadoutKey Information
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Western Blot or ImmunoassayTarget engagement in a cellular environment.

Conclusion

Validating the biological target of novel quinolone derivatives requires a multifaceted and rigorous experimental approach. By combining the functional insights from biochemical inhibition assays, the quantitative binding data from biophysical techniques, and the in-cell target engagement confirmation from methods like CETSA, researchers can build a compelling and irrefutable case for the mechanism of action of their compounds. This comprehensive validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for the development of the next generation of effective antibacterial agents.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(4), 295-306. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2377. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Nakamura, S., et al. (1996). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV Purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(4), 996-1001. [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 354, 1-32. [Link]

  • Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 99-110. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2377. [Link]

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Comparison of "Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate" with other quinolone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinolone Intermediates: The Case of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Introduction: The Architectural Importance of Quinolone Intermediates

Quinolones are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from broad-spectrum antibiotics to targeted anticancer drugs.[1][2][3] The efficacy, safety, and scalability of synthesizing these vital pharmaceuticals are profoundly influenced by the choice of the core heterocyclic intermediate. These intermediates are not merely stepping stones but the very foundation upon which the final drug's molecular architecture and, consequently, its pharmacological properties are built.

This guide provides a detailed comparison of This compound (CAS 205448-65-3), a highly functionalized and pivotal intermediate, against other common quinolone precursors. We will dissect its synthetic accessibility, compare its physicochemical properties and reactivity, and analyze how its unique structure impacts the final active pharmaceutical ingredient (API). This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to make informed decisions in the strategic design and synthesis of novel quinolone-based drugs.

Synthetic Accessibility: A Tale of Two Classics and Modern Refinements

The construction of the quinolone core is a well-trodden path in organic synthesis, dominated by several name reactions. The choice of method depends on the desired substitution pattern, available starting materials, and process constraints such as temperature and reaction time.

The Gould-Jacobs Reaction: The Predominant Route

The most common and effective route to 4-hydroxy (or 4-oxo) quinolones is the Gould-Jacobs reaction, first reported in 1939.[4][5][6] This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[4][7]

The synthesis of this compound is a prime example of this pathway. It typically starts with a substituted aniline which, after condensation, is cyclized in a high-boiling solvent like Dowtherm A at temperatures exceeding 250 °C to induce the requisite 6-electron electrocyclization.[4][8]

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: (Optional) Aniline Substituted Aniline Anilidomethylene Anilidomethylene- malonate Intermediate Aniline->Anilidomethylene - EtOH Malonate Alkoxymethylene- malonic Ester Malonate->Anilidomethylene Quinolone 4-Oxo-quinoline -3-carboxylate Anilidomethylene->Quinolone High Temp (>250°C) Thermal Cyclization Final_Quinolone 4-Hydroxyquinoline Quinolone->Final_Quinolone Hydrolysis & Decarboxylation

Caption: Generalized pathway of the Gould-Jacobs reaction.

Modern adaptations have sought to mitigate the harsh conditions of traditional thermal cyclization. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with comparable or improved yields.[1][9] Furthermore, the use of catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) allows the cyclization to proceed under much milder temperatures (e.g., 100 °C), which can prevent product decomposition and improve the impurity profile.[9]

The Conrad-Limpach-Knorr Synthesis: An Important Alternative

Another classic approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[10][11][12] A key feature of this reaction is its temperature-dependent regioselectivity.

  • Kinetic Control (Lower Temp.): Reaction at the keto group leads to an enamine intermediate, which cyclizes to the 4-quinolone (Conrad-Limpach).[10][13]

  • Thermodynamic Control (Higher Temp.): Reaction at the ester group forms an anilide, which cyclizes to the isomeric 2-quinolone (Knorr).[12]

This method is valuable but requires careful temperature control to avoid mixtures of isomers, a potential complication not typically encountered in the Gould-Jacobs pathway for 4-quinolone synthesis.

Comparison of Synthetic Routes

The choice of synthetic strategy is a trade-off between versatility, reaction conditions, and control over regioselectivity.

FeatureGould-Jacobs ReactionConrad-Limpach-Knorr SynthesisModern Catalytic Methods
Key Reactants Aniline, AlkoxymethylenemalonateAniline, β-KetoesterVaries (e.g., Anilines, Alkynes)
Primary Product 4-Quinolone4-Quinolone (kinetic) or 2-Quinolone (thermodynamic)Varies, often highly substituted quinolones
Typical Conditions High temp. (>250°C) or Microwave/Eaton's ReagentTemperature-dependent (140-250°C)Often milder, metal-catalyzed (Pd, Cu, Ni)[1]
Advantages High regioselectivity for 4-quinolones; reliable.Utilizes different starting materials.High functional group tolerance; mild conditions.
Disadvantages Harsh conditions in traditional setup can cause degradation.Potential for mixed regioisomers; requires strict temp control.Catalyst cost and removal can be a concern.

Physicochemical Properties & Reactivity

The substituents on the quinolone core dictate its physical properties and its reactivity in subsequent synthetic transformations. This compound possesses a unique combination of functional groups that make it a versatile intermediate.

PropertyValue / DescriptionSource
CAS Number 205448-65-3[14][15][16]
Molecular Formula C₁₂H₁₁NO₄[17]
Molecular Weight 233.22 g/mol [14]
Appearance Solid[14]
Tautomerism Exists in equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms. The keto form generally predominates.[4][12]N/A
Reactivity Insights:
  • The 4-Oxo Group: This is a critical handle for modification. It can be readily converted to a 4-chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[18] This 4-chloroquinoline is a highly reactive intermediate, primed for nucleophilic substitution, which is a key step in the synthesis of many fluoroquinolone antibiotics where a piperazine or other amine-containing side chain is introduced.

  • The C-7 Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring. Its presence is crucial for the biological activity of certain quinolone drugs.[19][20]

  • The C-6 Methyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.[17][21] The carboxylic acid is a common feature in many quinolone antibiotics, essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.[19][22] Alternatively, the ester can be converted into amides or other functional groups.

Reactivity_Workflow cluster_0 Key Transformations cluster_1 Resulting Intermediates Start Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Chlorination Chlorination (e.g., SOCl₂) @ 4-position Start->Chlorination Hydrolysis Ester Hydrolysis (e.g., NaOH) @ 6-position Start->Hydrolysis Amidation Amidation (e.g., R₂NH) @ 6-position Start->Amidation Chloro Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate Chlorination->Chloro Acid 7-Methoxy-4-oxo-1,4-dihydro- quinoline-6-carboxylic acid Hydrolysis->Acid Amide 7-Methoxy-4-oxo-1,4-dihydro- quinoline-6-carboxamide Amidation->Amide Further Nucleophilic Substitution Further Nucleophilic Substitution Chloro->Further Nucleophilic Substitution Final API Final API Acid->Final API

Caption: Key synthetic transformations of the title intermediate.

Impact on Final Drug Product: From Intermediate to API

The choice of intermediate has a cascading effect on the final drug's characteristics, from its biological activity to its purity profile.

Structure-Activity Relationship (SAR)

The substitution pattern on the quinolone core is the primary determinant of its antibacterial spectrum and potency.[1]

  • C-6 Position: Substitution at this position is critical. The introduction of a fluorine atom at C-6 dramatically enhances antibacterial activity, giving rise to the highly successful fluoroquinolone class.[19][22][23] While our title compound has a methyl carboxylate group, this serves as a precursor that can be modified or is part of a final structure in non-fluoroquinolone drugs.

  • C-7 Position: The substituent here modulates potency, pharmacokinetics, and spectrum of activity.[20] The methoxy group in the title intermediate provides a specific structural motif that is retained in certain advanced therapeutic agents.

The precisely defined structure of this compound allows for the synthesis of quinolones with a predetermined SAR, avoiding the potential isomeric byproducts that can arise from less specific starting materials or reaction pathways.

Impurity Profile and Process Viability

The purity of an intermediate is paramount for the quality of the final API.[24]

  • Synthetic Route Impact: High-temperature cyclizations, as in the traditional Gould-Jacobs reaction, can generate thermal decomposition byproducts.[7] Using milder, modern alternatives like microwave-assisted synthesis or Eaton's reagent can lead to a cleaner intermediate with a better impurity profile.[9]

  • Intermediate Stability: A stable, crystalline intermediate like this compound is easier to purify (e.g., by recrystallization) and handle at scale compared to less stable or oily intermediates. This enhances the overall efficiency and robustness of the manufacturing process.

Logic_Diagram cluster_input Inputs cluster_output Final API Properties Intermediate Choice of Quinolone Intermediate Activity Biological Activity (SAR) Intermediate->Activity Determines core structure & SAR Purity Impurity Profile & Quality Intermediate->Purity Influences purification & stability Route Choice of Synthetic Route Route->Purity Affects byproduct formation Viability Process Viability & Scalability Route->Viability Impacts cost, speed, & safety Purity->Viability

Caption: Relationship between synthetic choices and final drug properties.

Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis of quinolone intermediates.

Protocol 1: High-Temperature Synthesis of this compound

(Based on the Gould-Jacobs cyclization method)[8]

  • Materials:

    • 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (starting intermediate)

    • Dowtherm A (high-boiling solvent)

    • Diethyl ether (for washing)

    • Reaction flask with reflux condenser and heating mantle

    • Filtration apparatus

  • Procedure:

    • Reaction Setup: Suspend the starting intermediate (e.g., 10 g) in Dowtherm A (e.g., 125 mL) in a suitable reaction flask.

    • Heating: Heat the suspension. The material should dissolve around 100°C. Continue heating to 180-190°C.

    • Cyclization: Maintain the temperature at 180-190°C. Gas evolution (CO₂) should be observed. Continue heating for approximately 30 minutes after gas evolution begins. Monitor reaction completion by TLC.

    • Cooling & Precipitation: Stop heating and allow the reaction mixture to cool slowly to room temperature (e.g., 40°C). The product will precipitate out of the solution.

    • Isolation: Add diethyl ether to the cooled mixture and stir for 30 minutes to facilitate complete precipitation and wash away residual solvent from the crystal surface.

    • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with fresh diethyl ether.

    • Drying: Dry the purified solid under vacuum to yield this compound. (Expected yield: ~80%).[8]

    • Characterization: Confirm the structure using ¹H NMR, MS, and IR spectroscopy. The ¹H NMR in DMSO-d₆ should show characteristic peaks around 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), and 11.6 (br s, 1H).[8]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Quinolone-3-Carboxylates

(A modern, rapid alternative to traditional heating)[9]

  • Materials:

    • Substituted aniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • Microwave reactor

    • Ethanol (for crystallization)

  • Procedure (Step 1: Condensation):

    • Reaction Setup: In a microwave vial, mix the substituted aniline (1 equiv.) and EMME (1 equiv.).

    • Microwave Irradiation: Subject the neat mixture to microwave irradiation at a set temperature (e.g., 170°C) and power (e.g., 850 W) for a short duration (e.g., 7 minutes).

    • Isolation: Cool the mixture to room temperature. The solid anilinomethylenemalonate intermediate should form.

    • Purification: Recrystallize the solid product from a suitable solvent like ethanol.

  • Procedure (Step 2: Cyclization with Eaton's Reagent):

    • Reaction Setup: Dissolve the intermediate from Step 1 in Eaton's reagent.

    • Heating: Heat the mixture at a moderate temperature (e.g., 100°C) for 2 hours.

    • Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

    • Purification: Purify the final quinolone product by crystallization from ethanol.

Conclusion

This compound stands out as a strategically designed intermediate for the synthesis of advanced quinolone derivatives. Its preparation via the reliable Gould-Jacobs reaction, especially when optimized with modern techniques, provides a robust route to a highly functionalized core.

Comparison Highlights:

  • Synthetic Advantage: Compared to intermediates derived from the Conrad-Limpach synthesis, its formation is highly regioselective, avoiding the potential for isomeric byproducts and simplifying downstream purification.

  • Reactivity & Versatility: It possesses three distinct and synthetically valuable functional groups—the 4-oxo, C-6 ester, and C-7 methoxy—that allow for precise, multi-directional modifications to fine-tune the final drug's properties.

  • Quality Control: As a stable, crystalline solid, it facilitates purification and ensures a high-quality starting point for the final, sensitive steps of API synthesis, directly impacting the purity and viability of the final drug product.

For drug development professionals, the selection of an intermediate is a critical decision point. The combination of synthetic accessibility, versatile reactivity, and its direct link to desirable SAR patterns makes this compound a superior choice for the development of next-generation quinolone therapeutics.

References

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A Comprehensive Guide to Cross-Reactivity Profiling of Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of quinolone-based compounds is paramount for both efficacy and safety. This guide provides an in-depth technical comparison of methodologies to assess quinolone cross-reactivity, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of both on-target and off-target quinolone activity, offering a framework for a comprehensive evaluation of novel quinolone derivatives.

The Dual Nature of Quinolone Activity: On-Target Efficacy and Off-Target Liabilities

Quinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling during replication. Quinolones stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1][3] This mechanism is illustrated in the pathway diagram below.

Quinolone Mechanism of Action Figure 1: Mechanism of Quinolone Antibacterial Action Quinolone Quinolone Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex Quinolone->Cleavage_Complex DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Cleavage_Complex DNA Bacterial DNA DNA->Cleavage_Complex DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Inhibition of DNA ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Quinolone antibacterial mechanism.

However, the clinical utility of quinolones can be hampered by off-target interactions and hypersensitivity reactions, necessitating a thorough cross-reactivity assessment.

Profiling Immunological Cross-Reactivity: The Challenge of Hypersensitivity

Quinolones are the second most common class of antibiotics associated with allergic reactions.[4][5] Evidence regarding cross-reactivity among different quinolones in hypersensitive individuals is often conflicting, making it a significant clinical challenge.[4][6] The structural similarities and differences in the quinolone core and its side chains are thought to be the basis for this cross-reactivity.[4]

In Vitro Assessment of Hypersensitivity

The Basophil Activation Test (BAT) is a valuable in vitro tool for investigating IgE-mediated drug hypersensitivity.[2][3] This flow cytometry-based assay measures the upregulation of activation markers, such as CD63, on the surface of basophils upon exposure to the drug.[2][7]

Experimental Protocol: Basophil Activation Test (BAT)

Objective: To assess the potential for a quinolone compound to induce an IgE-mediated allergic response in vitro.

Materials:

  • Freshly collected patient whole blood (EDTA or heparinized)

  • Stimulation buffer (e.g., Flow2 CAST, Bühlmann Laboratories)

  • Positive control (e.g., anti-FcεRI antibody)

  • Negative control (stimulation buffer alone)

  • Test quinolone compounds (and relevant alternatives for cross-reactivity assessment)

  • Staining antibodies (e.g., FITC-anti-CD63 and PE-anti-CCR3)

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Blood Collection and Preparation: Collect whole blood from the patient. The test should ideally be performed within 12 hours of collection.[2]

  • Stimulation:

    • Pipette 50 µL of stimulation buffer into tubes for the negative control.

    • Add 50 µL of the positive control (e.g., anti-FcεRI solution) to a separate tube.

    • Prepare serial dilutions of the test quinolone compounds (e.g., 0.02 - 20 µg/mL final concentration) and add 50 µL to their respective tubes.

    • Add 50 µL of the patient's whole blood to each tube.

  • Staining: Add 20 µL of a cocktail of fluorescently labeled antibodies (e.g., PE-anti-CCR3 and FITC-anti-CD63) to each tube.

  • Incubation: Gently mix the samples and incubate for 45 minutes in a 37°C water bath.

  • Reaction Termination: Stop the reaction by placing the samples on ice for 5 minutes.

  • Lysis: Add lysis buffer to remove red blood cells, following the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population (CCR3-positive, low side scatter).

    • Quantify the percentage of activated basophils (CD63-positive).

  • Data Interpretation: A positive result is typically defined as a stimulation index (percentage of activated basophils with the drug divided by the percentage with the negative control) greater than 2, with the percentage of CD63-positive basophils exceeding a certain threshold (e.g., 5%).[7]

Comparative Data: Quinolone Hypersensitivity Cross-Reactivity

The following table summarizes findings from studies investigating cross-reactivity in patients with a history of quinolone hypersensitivity.

Culprit Quinolone Alternative Quinolone Tested Cross-Reactivity Rate (%) Reference
CiprofloxacinLevofloxacin2.5[7]
LevofloxacinCiprofloxacin2.0[7]
MoxifloxacinCiprofloxacin/Levofloxacin5.3[7]
CiprofloxacinMoxifloxacinHigh[6]
LevofloxacinOfloxacin50.0[8]

Note: Cross-reactivity rates can vary significantly between studies due to differences in patient populations and testing methodologies.

Off-Target Cross-Reactivity: A Focus on Neurological and Musculoskeletal Systems

Beyond immunological reactions, quinolones can interact with mammalian cellular targets, leading to adverse effects. Two of the most well-documented off-target effects are central nervous system (CNS) toxicity and tendinopathy.

CNS Effects: GABAa Receptor Antagonism

Certain quinolones can act as antagonists at the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[9][10] This inhibition can lead to CNS stimulatory effects, including seizures in severe cases.[10] The degree of GABAa receptor antagonism varies among different quinolones.

Experimental Protocol: In Vitro GABAa Receptor Binding Assay

Objective: To determine the binding affinity of quinolone compounds to the GABAa receptor.

Materials:

  • Rat brain membranes (or cell lines expressing GABAa receptors)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Unlabeled competitor for non-specific binding determination (e.g., unlabeled GABA or diazepam)

  • Test quinolone compounds

  • Incubation buffer (e.g., Tris-citrate buffer)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells overexpressing the GABAa receptor.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test quinolone compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) to quantify the binding affinity.

Tendinopathy: Induction of Oxidative Stress

Fluoroquinolone-associated tendinopathy is a recognized adverse effect.[11][12] The underlying mechanism is thought to involve the induction of oxidative stress in tendon cells, leading to cellular damage and extracellular matrix degradation.[11][12]

Experimental Protocol: In Vitro Oxidative Stress Assessment in Tendon Cells

Objective: To quantify the induction of reactive oxygen species (ROS) by quinolone compounds in a tenocyte cell line.

Materials:

  • Tenocyte cell line (e.g., rabbit Teno cell line)

  • Cell culture medium and supplements

  • Test quinolone compounds

  • Fluorescent probe for ROS detection (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)

  • Positive control for oxidative stress (e.g., H2O2)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture tenocytes in appropriate multi-well plates until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test quinolone compounds for a defined period (e.g., 24 or 72 hours). Include untreated and positive control wells.

  • Probe Loading: After treatment, wash the cells and incubate them with a solution containing the DCFH-DA probe.

  • Fluorescence Measurement: After the incubation period with the probe, measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control to determine the fold-increase in ROS production.

Comparative Data: Off-Target Effects of Quinolones

The following table presents a comparison of the off-target effects of several quinolone compounds.

Quinolone GABAa Receptor Inhibition (IC50, µM) In Vitro Tendon Cell Toxicity (Redox Status Decrease at 1mM for 72h) Human Topoisomerase II Inhibition Reference
Ciprofloxacin~100~62%Minimal[1][13]
Levofloxacin>1000~22%Minimal[1]
Moxifloxacin>1000N/AMinimal[1]
Ofloxacin280~30%Minimal[1]
PefloxacinN/A~80%N/A

In Silico Approaches for Predictive Cross-Reactivity Profiling

Computational methods, such as molecular docking, can be employed to predict the binding of quinolone derivatives to both on-target and off-target proteins.[14][15] This in silico approach allows for the early-stage screening of large numbers of compounds to prioritize those with a potentially favorable cross-reactivity profile.

Workflow for In Silico Cross-Reactivity Prediction

In Silico Workflow Figure 2: In Silico Cross-Reactivity Prediction Workflow cluster_0 Input cluster_1 Target Selection Quinolone_Library Quinolone Compound Library (3D Structures) Molecular_Docking Molecular Docking Simulation Quinolone_Library->Molecular_Docking On_Target On-Target Proteins (e.g., DNA Gyrase) On_Target->Molecular_Docking Off_Target Off-Target Proteins (e.g., GABAa Receptor, Human Topo II) Off_Target->Molecular_Docking Binding_Affinity Prediction of Binding Affinity (Docking Score) Molecular_Docking->Binding_Affinity Interaction_Analysis Analysis of Molecular Interactions Binding_Affinity->Interaction_Analysis Prioritization Prioritization of Compounds for In Vitro Testing Interaction_Analysis->Prioritization

Caption: Workflow for in silico prediction.

Conclusion and Future Directions

A comprehensive cross-reactivity profile is essential for the development of safer and more effective quinolone-based therapeutics. The integration of in vitro assays, such as the Basophil Activation Test for hypersensitivity and specific assays for off-target effects, with in silico predictive modeling provides a powerful strategy for identifying and characterizing potential liabilities early in the drug discovery process. Future research should focus on the development of more predictive in vitro models, such as 3D tissue models for tendinopathy, and the continued refinement of in silico algorithms to improve the accuracy of cross-reactivity predictions.

References

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  • Pouliot, B., & Wrishko, R. E. (2009). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Toxicology and applied pharmacology, 239(1), 67–74.
  • Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). Inhibitory effects of quinolones on pro- and eucaryotic DNA topoisomerases I and II. Antimicrobial agents and chemotherapy, 34(1), 8–12. [Link]

  • Arabyat, R. M., Raisch, D. W., McKoy, J. M., & Bennett, C. L. (2015). Fluoroquinolone-associated tendon-rupture: a summary of reports in the Food and Drug Administration's adverse event reporting system. Expert opinion on drug safety, 14(11), 1653–1660.
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  • Epe, B. (2002). Detection of oxidative DNA damage in vitro and in vivo by methods based on repair endonucleases. Methods in enzymology, 353, 525–541.
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  • Epe, B., & Hartwig, A. (2003). The comet assay for the analysis of oxidative DNA damage. In-cell analysis, 129-142.
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  • Celik, G. E., Karakaya, G., & Kalyoncu, A. F. (2017). Usefulness of In Vivo and In Vitro Diagnostic Tests in the Diagnosis of Hypersensitivity Reactions to Quinolones and in the Evaluation of Cross-Reactivity. Asia Pacific allergy, 7(2), 86–94. [Link]

  • Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820.
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  • BenchChem. (2025). Application Notes and Protocols for In Silico Prediction of Quinolone Cross-Reactivity.
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  • Gonzalez-Delgado, P., Santos, S., & Blanca-Lopez, N. (2010). Immediate hypersensitivity to quinolones: moxifloxacin cross-reactivity. Journal of investigational allergology & clinical immunology, 20(7), 612-616.
  • Efe, T., & Aslan, M. (2024). Fluoroquinolone-Mediated Tendinopathy and Tendon Rupture. Pharmaceuticals, 18(2), 184. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2018). In Silico Prediction of Antibacterial Activity of Quinolone Derivatives. Molecules, 23(8), 2038. [Link]

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The Bridge from Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its inherent versatility allows for the synthesis of a diverse array of compounds with significant pharmacological potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds synthesized from a key intermediate, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate . We will navigate the journey of a lead compound from initial cell-free assays to preclinical validation in animal models, offering researchers, scientists, and drug development professionals a detailed perspective on the translational aspects of quinoline-based drug discovery.

Our central case study will be Lenvatinib , a multi-kinase inhibitor approved for the treatment of several cancers, which prominently features the quinoline core derived from our starting material.[3][4] By examining the data supporting its development, we can illuminate the critical path from laboratory findings to clinical potential.

From a Core Moiety to a Potent Inhibitor: The Synthetic Pathway

The journey begins with the synthesis of our foundational building block, this compound. This is followed by a series of synthetic modifications to yield the final active pharmaceutical ingredient. A representative synthetic scheme, leading to the formation of Lenvatinib, is outlined below. The initial steps involve the chlorination of the 4-oxo position, followed by the introduction of a substituted phenoxy moiety and subsequent amidation to yield the final product.[4]

Synthesis_Pathway A Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->B Chlorination (e.g., SOCl2) C 4-(4-amino-3-chlorophenoxy)-7- methoxyquinoline-6-carboxamide B->C Nucleophilic Aromatic Substitution & Ammonolysis D Lenvatinib C->D Amide Coupling

Caption: A simplified synthetic pathway from the core intermediate to Lenvatinib.

In Vitro Efficacy: Unveiling the Mechanism of Action at the Cellular Level

The initial assessment of a compound's potential lies in its in vitro activity. For kinase inhibitors like Lenvatinib, this involves a hierarchical series of experiments designed to characterize its potency and selectivity.

Kinase Inhibition Assays

The primary mechanism of action for Lenvatinib is the inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. These include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.

Experimental Protocol: Kinase Inhibition Assay (Illustrative)

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding polypeptide substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., Lenvatinib) is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are incubated with the test compound.

  • Detection: The phosphorylation of the substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Target KinaseIC50 (nM)
VEGFR2 (KDR)4
VEGFR3 (FLT4)5.2
FGFR146
PDGFRα51
KIT39
RET31
Data is illustrative and compiled from various sources.

The low nanomolar IC50 values against key pro-angiogenic and oncogenic kinases provide a strong rationale for the compound's anticancer potential.

Cellular Proliferation Assays

Following the confirmation of target engagement, the next logical step is to assess the compound's effect on cancer cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Cell LineCancer TypeGI50 (nM)
HUVECEndothelial Cells0.83
H146Small Cell Lung Cancer29
A549Non-Small Cell Lung Cancer>10,000
Data is illustrative and compiled from various sources.

The potent inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation directly reflects the anti-angiogenic activity observed in the kinase assays. The differential sensitivity of various cancer cell lines highlights the importance of a targeted approach in patient selection.

In Vivo Efficacy: Translating In Vitro Promise to Preclinical Success

While in vitro data is essential for initial screening and mechanistic understanding, in vivo studies in animal models are the critical bridge to clinical development. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a complex biological system.

Xenograft Models: A Gold Standard for Preclinical Evaluation

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely accepted platform for evaluating the in vivo efficacy of anticancer agents.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: A suspension of human cancer cells (e.g., H146) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., Lenvatinib) is administered orally at various doses.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

In Vivo Efficacy of Lenvatinib in a H146 Small Cell Lung Cancer Xenograft Model [4]

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Lenvatinib30Significant Inhibition
Lenvatinib100Tumor Regression

These results demonstrate a dose-dependent anti-tumor effect, with higher doses leading to tumor regression.[4] This robust in vivo efficacy, coupled with the strong in vitro data, provided the basis for advancing Lenvatinib into clinical trials.

InVitro_InVivo_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A Kinase Inhibition Assays (IC50 Determination) B Cellular Proliferation Assays (GI50 Determination) A->B C Mechanism of Action Studies (e.g., Western Blot for p-VEGFR) B->C D Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) C->D Promising In Vitro Data E Xenograft Efficacy Studies (Tumor Growth Inhibition) D->E F Pharmacodynamic Studies (Target Modulation in Tumors) E->F G Clinical Development F->G Successful Preclinical Data

Caption: A typical workflow from in vitro characterization to in vivo validation.

Conclusion: From a Single Molecule to a Targeted Therapy

The journey of compounds derived from This compound , exemplified by the development of Lenvatinib, underscores the critical interplay between in vitro and in vivo studies. The initial in vitro assays are indispensable for identifying potent compounds and elucidating their mechanisms of action. However, it is the rigorous validation in preclinical in vivo models that provides the necessary evidence of therapeutic potential and safety to warrant clinical investigation. This guide highlights the logical progression and the self-validating nature of this process, where each stage of research builds upon the last, ultimately leading to the development of effective cancer therapies.

References

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PMC. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • What are the preclinical assets being developed for Tubulin? Patsnap Synapse. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed Central. [Link]

  • Representative examples of quinolone-carboxamide-based anticancer agents. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. NIH. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • An update on the development on tubulin inhibitors for the treatment of solid tumors. Taylor & Francis Online. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]

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A Spectroscopic Journey: Tracing the Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 4-quinolone scaffold is a cornerstone, forming the core of numerous antibacterial, anticancer, and antiviral agents. The synthesis of these vital compounds is a meticulously monitored process, with each step demanding rigorous characterization to ensure the integrity of the final product. This guide provides an in-depth spectroscopic comparison of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , a key quinolone derivative, and its precursors, offering field-proven insights into the spectral transformations that signify successful synthesis.

The synthetic route to our target molecule, like many quinolones, is elegantly achieved through the Gould-Jacobs reaction. This classic method involves the condensation of an aniline derivative with a malonate derivative, followed by a thermally induced cyclization.[1] In our case, the journey begins with Methyl 4-amino-2-methoxybenzoate (Precursor 1) and Diethyl ethoxymethylenemalonate (Precursor 2). Their reaction yields the crucial intermediate, Diethyl 2-((4-methoxycarbonyl-3-methoxyphenyl)amino)methylenemalonate (Precursor 3), which then undergoes intramolecular cyclization to form our final product.

This guide will dissect the characteristic spectroscopic signatures—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—at each stage of this transformation. By understanding the causality behind the shifts in spectral data, researchers can confidently track the progression of the reaction, identify key intermediates, and verify the structure of the final quinolone.

The Synthetic Pathway: A Gould-Jacobs Approach

The synthesis of this compound is a two-step process starting from readily available precursors. The initial step is a condensation reaction, followed by a high-temperature cyclization.

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization P1 Methyl 4-amino-2-methoxybenzoate (Precursor 1) P3 Diethyl 2-((4-methoxycarbonyl-3-methoxyphenyl)amino)methylenemalonate (Precursor 3) P1->P3 + P2 - EtOH P2 Diethyl ethoxymethylenemalonate (Precursor 2) FP This compound (Final Product) P3->FP Heat (e.g., Dowtherm A) - EtOH Synthesis_Workflow cluster_synthesis Synthesis Protocol start Combine Precursors 1 & 2 heat1 Heat at 120-130°C start->heat1 monitor1 TLC Monitoring heat1->monitor1 cool1 Cool to RT monitor1->cool1 add_solvent Add Dowtherm A cool1->add_solvent heat2 Heat to 240-250°C add_solvent->heat2 monitor2 TLC Monitoring heat2->monitor2 cool2 Cool to RT monitor2->cool2 filter Filter & Wash cool2->filter dry Dry Product filter->dry Characterization_Workflow cluster_characterization Spectroscopic Analysis sample Dissolve Sample in Appropriate Solvent (e.g., DMSO-d6 for NMR) nmr Acquire ¹H and ¹³C NMR Spectra sample->nmr ir Acquire IR Spectrum (e.g., KBr pellet) sample->ir ms Acquire Mass Spectrum (e.g., ESI+) sample->ms analyze Analyze and Compare Data with Precursor Spectra nmr->analyze ir->analyze ms->analyze

Sources

A Comparative Guide to Impurity Profiling of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , a key intermediate in the synthesis of several pharmaceuticals, including the multi-kinase inhibitor Lenvatinib.

This document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, offering a self-validating framework for the detection, identification, and quantification of potential impurities. By understanding the synthetic route and potential degradation pathways, we can proactively develop robust analytical strategies.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough impurity profile begins with a deep understanding of the manufacturing process. The most common synthetic route to this compound involves the thermal cyclization of a substituted aniline derivative.[1] This process, while efficient, can introduce several classes of impurities.

1.1. Process-Related Impurities:

These impurities arise from the starting materials, reagents, intermediates, and by-products of the synthetic route.

  • Unreacted Starting Materials: The primary starting material is often a substituted aniline, such as methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylamino)-2-methoxybenzoate.[1] Incomplete reaction can lead to its presence in the final product.

  • Intermediates: The cyclization reaction may not proceed to completion, leaving residual amounts of reaction intermediates.

  • Reagents and Catalysts: While not part of the final molecule, residual reagents or catalysts used in the synthesis can be carried through the process.

  • By-products: Side reactions can lead to the formation of structurally related compounds. For instance, incomplete cyclization or alternative cyclization pathways can generate isomeric impurities.

Diagram: Potential Process-Related Impurities

SM Starting Material (e.g., Substituted Aniline) I Intermediate SM->I Reaction Step 1 ImpA Unreacted Starting Material SM->ImpA API Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate I->API Cyclization ImpB Residual Intermediate I->ImpB ImpC By-product (Isomeric Impurity) I->ImpC Side Reaction

Caption: Synthetic pathway and potential process-related impurities.

1.2. Degradation-Related Impurities:

Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative stress, as mandated by ICH guidelines.[2][3]

For this compound, key areas of susceptibility include:

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.[4][5]

  • Oxidation: The quinolone ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Quinolone derivatives can exhibit photosensitivity, leading to the formation of various photolytic degradation products.

Diagram: Potential Degradation Pathways

API Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate AcidBase Acid/Base Hydrolysis API->AcidBase Oxidation Oxidation API->Oxidation Light Photodegradation API->Light ImpD 7-Methoxy-4-oxo-1,4-dihydro- quinoline-6-carboxylic acid AcidBase->ImpD ImpE N-oxide derivative Oxidation->ImpE ImpF Photolytic products Light->ImpF

Caption: Potential degradation pathways under stress conditions.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for a comprehensive impurity profile. Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection based on UV absorbance.Robust, reproducible, widely available, excellent for quantification of known impurities.Limited peak capacity for complex mixtures, requires chromophores for detection, provides no structural information for unknown impurities.Routine quality control, quantification of known process and degradation impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection, providing mass-to-charge ratio of analytes.High sensitivity and selectivity, provides molecular weight information for unknown impurity identification, can analyze non-chromophoric compounds.More complex instrumentation, potential for matrix effects, quantification can be more challenging than HPLC-UV.Identification of unknown impurities, trace-level impurity analysis, confirmation of known impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample.A primary analytical method, does not require a reference standard for each impurity, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, can be complex for mixtures with overlapping signals.Purity assessment of the main component, quantification of major impurities, characterization of reference standards.

Experimental Protocols

The following protocols are designed to be robust starting points for the impurity profiling of this compound. Optimization may be required based on the specific impurities encountered.

3.1. Forced Degradation Study Protocol

Diagram: Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample API Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Impurity Profile (Peak Purity, Mass Balance) Analysis->Data

Caption: Workflow for a comprehensive forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid API in a controlled temperature oven at 80°C for a specified period. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC or LC-MS method.

3.2. HPLC-UV Method for Impurity Quantification

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar quinolone derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the quinolone ring system.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at 254 nm and 330 nmQuinolone systems typically have strong absorbance at these wavelengths.
Injection Volume 10 µLA standard injection volume.

3.3. LC-MS Method for Impurity Identification

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)A shorter, smaller particle size column suitable for UPLC.
Mobile Phase A 0.1% Formic Acid in WaterCompatible with mass spectrometry and provides good ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains acidic conditions and is a good solvent for ESI.
Gradient Similar to HPLC-UV method, but with a steeper gradient for faster analysis.To elute all components within a shorter run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperature can improve peak shape and reduce viscosity.
MS Detector Q-TOF or OrbitrapHigh-resolution mass spectrometry is essential for accurate mass determination and elemental composition prediction of unknown impurities.
Ionization Mode Positive Electrospray Ionization (ESI+)The quinolone nitrogen is readily protonated in positive mode.
Scan Mode Full Scan (m/z 100-1000) and MS/MS (data-dependent acquisition)Full scan for detecting all ions, and MS/MS for fragmentation and structural elucidation.

3.4. qNMR for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Key parameters to ensure quantitativeness include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

¹H NMR Data for this compound (in DMSO-d₆): [1]

  • δ 3.80 (s, 3H, -OCH₃)

  • δ 3.85 (s, 3H, -COOCH₃)

  • δ 5.95 (d, 1H)

  • δ 7.00 (s, 1H)

  • δ 7.85 (d, 1H)

  • δ 8.40 (s, 1H)

  • δ 11.6 (br s, 1H, -NH)

Conclusion and Recommendations

A comprehensive impurity profiling strategy for this compound necessitates a multi-faceted approach.

  • For routine quality control and quantification of known impurities, a validated HPLC-UV method is the workhorse, offering robustness and reliability.

  • For the identification of unknown process-related and degradation impurities, LC-HRMS (e.g., LC-Q-TOF or LC-Orbitrap) is indispensable due to its sensitivity and ability to provide accurate mass and structural information.

  • For the definitive purity assessment of the API batch and for the characterization of reference standards, qNMR serves as a powerful, orthogonal technique.

By integrating insights from the synthetic process with a well-designed forced degradation study and employing a combination of these complementary analytical techniques, researchers and drug developers can establish a robust and scientifically sound impurity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • Development and Validation of a Sensitive LC-MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients. Journal of Separation Science. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients. ResearchGate. Available at: [Link]

  • UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies. PubMed. Available at: [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PMC. Available at: [Link]

  • A fast and validated LC-MS/MS method to quantify lenvatinib in dried blood spot. PubMed. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Available at: [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. PubChem. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS No. 205448-65-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The following procedures are based on established principles of chemical safety and hazardous waste management. Given the limited specific toxicological data available for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.

Understanding the Compound: Hazard Identification and Risk Assessment

Key Considerations:

  • Quinolone Structure: Quinolone compounds are a class of antibiotics that can be persistent in the environment and may exhibit biological activity.[2][6] Their discharge into wastewater systems should be strictly avoided to prevent environmental contamination and the potential development of antibiotic resistance.[7]

  • Lack of Data: The absence of extensive toxicity data necessitates treating this compound with a higher level of precaution.[3][4][5] All personnel handling this substance must adhere to the laboratory's Chemical Hygiene Plan (CHP).[8][9][10][11]

The following table summarizes the known information for this compound:

Identifier Information
Chemical Name This compound
CAS Number 205448-65-3[1][3][12][13]
Molecular Formula C₁₂H₁₁NO₄[1]
Known Hazards Based on available SDS, may cause skin and eye irritation (GHS07).[3] Comprehensive toxicological properties have not been thoroughly investigated.[4]
Personal Protective Equipment (PPE) Standard laboratory PPE including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
First Aid Measures In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[4][5] In case of skin contact: Wash off with soap and plenty of water.[4][5] If inhaled: Move the person into fresh air.[4][5] If swallowed: Rinse mouth with water and consult a physician.[4][5] Always consult the specific SDS for the material you are handling.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a legal and ethical responsibility, governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][14][15][16][17][18][19] The following workflow outlines the necessary steps for the safe disposal of this compound.

Diagram: Disposal Workflow

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal WasteGen Waste Generation (Unused product, contaminated labware) Segregate Segregate as Chemical Waste (Do NOT mix with other waste streams) WasteGen->Segregate Container Select a compatible, leak-proof container Segregate->Container Label Label container with: 'Hazardous Waste' Chemical Name & CAS Number Accumulation Start Date Container->Label SAA Store in a designated Satellite Accumulation Area (SAA) Label->SAA Inspect Weekly inspection of containers SAA->Inspect EHS Contact Environmental Health & Safety (EHS) for waste pickup SAA->EHS LicensedCarrier Disposal by a licensed hazardous waste carrier EHS->LicensedCarrier

Caption: A decision tree for responding to chemical spills in a laboratory.

Decontamination Procedures:
  • Surface Decontamination: For routine cleaning of benchtops and equipment, use a multi-step process. First, perform a physical cleaning with a detergent solution to remove any organic matter. [20]Then, wipe the surface with a suitable solvent like 70% ethanol or isopropanol to remove any residual compound. All cleaning materials must be disposed of as hazardous waste.

  • Spill Cleanup:

    • For small spills, ensure adequate ventilation and wear appropriate PPE.

    • Cover the spill with an absorbent, inert material such as vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

    • For large spills, evacuate the area immediately and notify your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety and Compliance

The proper management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. For this compound, the current lack of comprehensive hazard data necessitates a conservative approach. By adhering to the procedures outlined in this guide and in your institution's Chemical Hygiene Plan, you contribute to a culture of safety and maintain compliance with all relevant regulations. Always consult your institution's EHS department for specific guidance and requirements.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available from: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. Available from: [Link]

  • MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Capot Chemical. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available from: [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem. Available from: [Link]

  • Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads. PubMed. Available from: [Link]

  • Recent advancements in fluoroquinolones removal techniques from wastewater. ResearchGate. Available from: [Link]

  • Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. Available from: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Institutes of Health. (2024-03-06). Available from: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available from: [Link]

  • Best Practices: Disposing of Hazardous Drugs in a Pharmacy. Curtis Bay Medical Waste Services. (2024-07-31). Available from: [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. (2023-07). Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. (2025-05-20). Available from: [Link]

  • Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. YouTube. (2022-09-15). Available from: [Link]

Sources

Navigating the Safe Handling of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the nuanced landscape of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, a key intermediate in various synthetic pathways. Our focus is to empower you with field-proven insights and self-validating protocols that extend beyond the product, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Triage: Understanding the Compound

This compound is a heterocyclic compound belonging to the quinolone class. While comprehensive toxicological data for this specific molecule is not widely available, a conservative approach to safety necessitates treating it as a potentially hazardous substance. An analysis of a closely related isomer, Methyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, provides valuable insight into the potential hazards.[1]

Anticipated Hazards: Based on available data for analogous compounds, the primary concerns associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Given the limited specific toxicity data, it is prudent to handle this compound with the same precautions as a substance of unknown toxicity, minimizing all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and airborne particles, addressing the risk of serious eye irritation.
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable initial choice for incidental contact.[2][3][4] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust.Mitigates the risk of inhaling airborne particles that could cause respiratory irritation.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Glove Selection Logic:

cluster_0 Glove Selection Pathway start Assess Task Duration incidental Incidental Contact (e.g., weighing, transfer) start->incidental Short prolonged Prolonged Contact (e.g., synthesis, purification) start->prolonged Extended nitrile Single Nitrile Gloves (Standard Thickness) incidental->nitrile double_glove Double-Gloving (Nitrile or Nitrile/Neoprene) prolonged->double_glove consult Consult Manufacturer's Compatibility Data nitrile->consult double_glove->consult

Caption: Glove selection based on the duration of handling tasks.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • Ensure the container is tightly sealed when not in use.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood to minimize the risk of inhalation.

    • Use anti-static measures where appropriate to prevent dust clouds.

    • Clean any spills immediately following the spill response protocol.

  • Reaction Setup and Execution:

    • Set up all reactions in a chemical fume hood.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Maintain situational awareness throughout the reaction, monitoring for any unexpected changes.

Workflow Diagram:

cluster_workflow Operational Workflow A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Weighing in Fume Hood B->C D Reaction Setup in Fume Hood C->D E Controlled Reaction D->E F Decontamination & Waste Segregation E->F

Caption: A streamlined workflow for handling the compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully sweep the material into a designated waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • Remove contaminated clothing.

    • Seek medical attention.[2][5]

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][5]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.[2]

  • Ingestion:

    • Rinse the mouth with water.[2]

    • Do NOT induce vomiting.

    • Seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle. Due to the biological activity of quinolone derivatives, extra care should be taken to prevent environmental contamination.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, absorbent materials) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

    • Subsequently, wash the glassware with laboratory detergent and water.

  • Final Disposal:

    • All waste streams containing this compound should be disposed of through your institution's hazardous waste management program.

    • Incineration is often the preferred method for the disposal of biologically active compounds to ensure their complete destruction.

Disposal Decision Tree:

cluster_disposal Disposal Pathway start Waste Generated solid Solid Waste (Gloves, Paper, etc.) start->solid liquid Liquid Waste (Solvents, Reaction Mixtures) start->liquid glass Contaminated Glassware start->glass solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container rinse Rinse with Solvent glass->rinse disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate collect_rinsate->liquid_container wash Wash with Detergent collect_rinsate->wash

Caption: A decision tree for the proper segregation and disposal of waste.

By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.

References

  • Angene Chemical. (2021). Safety Data Sheet: Methyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

  • London Labs. (2023). Neoprene vs. Nitrile Disposable Gloves: Which is Right for You? Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Washington University in St. Louis Environmental Health & Safety. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem. Retrieved from [Link]

  • Sabancı University. (n.d.). Laboratory Safety Handbook. FENS. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • MDPI. (2023). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent. Retrieved from [Link]

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Retrosynthesis Analysis

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Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.